Dimethyl L-aspartate hydrochloride
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 112494. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
dimethyl 2-aminobutanedioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4.ClH/c1-10-5(8)3-4(7)6(9)11-2;/h4H,3,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLXWGDXZOYUKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32213-95-9, 14358-33-9 | |
| Record name | Dimethyl L-aspartate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032213959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 32213-95-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112494 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-dimethyl 2-aminobutanedioate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Dimethyl L-aspartate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Dimethyl L-aspartate hydrochloride. The information is curated for professionals in research and development who require precise and reliable data for their work.
Chemical Identity and Structure
This compound is the hydrochloride salt of the dimethyl ester of L-aspartic acid. It is a key intermediate in peptide synthesis and is utilized in the development of various pharmaceuticals.[1]
-
IUPAC Name: dimethyl (2S)-2-aminobutanedioate;hydrochloride
-
CAS Number: 32213-95-9[2]
-
Chemical Structure:
Quantitative Physical Properties
The following table summarizes the key physical properties of this compound, compiled from various sources.
| Property | Value | References |
| Appearance | White to off-white crystalline powder/solid | [1][3] |
| Melting Point | 115-117 °C | [3][4] |
| Solubility | ||
| Water | Soluble (almost transparent) | |
| Methanol | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | |
| Optical Rotation | [α] = +11.0° to +13.0° (c=1.4, H₂O) | [5] |
Spectroscopic Data
-
¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H-NMR spectrum is expected to show signals corresponding to the two non-equivalent methyl ester protons, the methine proton, and the methylene protons of the aspartate backbone. The exact chemical shifts would be influenced by the solvent used.
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C-NMR spectrum will display distinct peaks for the two carbonyl carbons of the ester groups, the two methyl carbons, the alpha-carbon, and the beta-carbon of the amino acid backbone.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will characteristically show strong absorption bands for the C=O stretching of the ester groups (typically around 1730-1750 cm⁻¹), N-H stretching of the amine hydrochloride salt (broad band around 2400-3200 cm⁻¹), and C-O stretching vibrations.
Experimental Protocols
Detailed methodologies for determining the key physical properties are outlined below. These protocols are generalized and may require optimization based on the specific equipment and sample purity.
This protocol describes the determination of the melting point range using a capillary melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a rapid rate initially to determine an approximate melting range.
-
Refined Measurement: A fresh sample is then heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[6]
-
Data Recording: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
Experimental Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid sample.
This protocol provides a general method for qualitatively and semi-quantitatively assessing the solubility of this compound in various solvents.
Methodology:
-
Solvent Preparation: A known volume (e.g., 1 mL) of the desired solvent (e.g., water, methanol, DMSO) is placed in a vial.
-
Solute Addition: A small, pre-weighed amount of this compound (e.g., 10 mg) is added to the solvent.
-
Dissolution: The mixture is agitated (e.g., by vortexing or stirring) at a constant temperature for a set period.
-
Observation: The solution is visually inspected for the presence of undissolved solid.
-
Quantification (Optional): If the solid dissolves completely, further aliquots are added until saturation is reached. The total mass of the dissolved solid is then used to calculate the solubility in g/100mL.
Logical Relationship for Solubility Testing
Caption: Logical flow for determining the solubility of a compound.
This compound is typically synthesized via the Fischer esterification of L-aspartic acid with methanol, followed by the introduction of hydrogen chloride.
Methodology:
-
Esterification: L-aspartic acid is suspended in an excess of anhydrous methanol.
-
Acid Catalyst: A catalyst, such as thionyl chloride or hydrogen chloride gas, is slowly added to the cooled suspension. This reaction is exothermic and should be performed in a fume hood.
-
Reaction: The mixture is stirred at room temperature or refluxed for several hours until the reaction is complete (monitored by techniques like TLC).
-
Isolation: The solvent is removed under reduced pressure. The resulting crude product is then purified, often by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether), to yield this compound as a white solid.
Synthesis Workflow
Caption: Simplified workflow for the synthesis of this compound.
References
- 1. This compound | 32213-95-9 | TCI AMERICA [tcichemicals.com]
- 2. This compound | C6H12ClNO4 | CID 3084560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. simmons.chemoventory.com [simmons.chemoventory.com]
- 5. This compound | 32213-95-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. westlab.com [westlab.com]
An In-depth Technical Guide to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
An Important Note on CAS Number Identification: The CAS number provided in the topic, 32213-95-9, is correctly associated with L-Aspartic acid, 1,4-dimethyl ester, hydrochloride (1:1). However, the detailed requirements of this technical guide for researchers and drug development professionals strongly suggest an interest in the more complex, biologically relevant molecule, 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid . This compound is correctly identified by CAS Number 3919-74-2 .[1][2][3][4][5][6] This guide will focus on the latter compound, a known impurity in the semi-synthetic penicillin antibiotic, flucloxacillin.[1][2][7]
Introduction
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic carboxylic acid of significant interest within the pharmaceutical industry.[7] Its primary relevance stems from its classification as a process-related impurity and a degradation product of the beta-lactam antibiotic flucloxacillin.[2][7] Consequently, its synthesis, characterization, and toxicological profiling are critical for quality control and regulatory compliance in drug manufacturing. This document provides a comprehensive technical overview of its chemical structure, properties, synthesis, and biological context, tailored for professionals in pharmaceutical research and development.
Chemical Structure and Properties
The molecule features a central isoxazole ring substituted with a methyl group, a carboxylic acid group, and a 2-chloro-6-fluorophenyl group. The presence of halogen atoms on the phenyl ring significantly influences the compound's lipophilicity and electronic properties, which can, in turn, affect its biological activity and chromatographic behavior.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties is provided in the tables below.
| Identifier | Value | Reference |
| IUPAC Name | 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | [1][4][8] |
| CAS Number | 3919-74-2 | [1][4][5][6] |
| Molecular Formula | C₁₁H₇ClFNO₃ | [1][4][8][9] |
| Synonyms | 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylic Acid, Flucloxacillin Impurity D | [1][10] |
| Physicochemical Data | Value | Reference |
| Molecular Weight | 255.63 g/mol | [1][4] |
| Appearance | White to cream or pale brown powder | [7] |
| Melting Point | 202-204 °C | [10] |
| SMILES | CC1=C(C(=O)O)C(=NO1)C2=C(F)C=CC=C1Cl | [1][8] |
| InChI Key | REIPZLFZMOQHJT-UHFFFAOYSA-N | [1][8] |
Synthesis and Reactivity
As a known impurity, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can form during the synthesis of flucloxacillin or as a product of its degradation.[7] It can also be synthesized independently to serve as a reference standard for analytical purposes.[7]
A general synthetic approach can be inferred from standard isoxazole synthesis methodologies, which often involve the cyclocondensation of a β-dicarbonyl compound with hydroxylamine.
The carboxylic acid functional group allows for typical reactions such as esterification and amidation. The isoxazole ring is generally stable but can be susceptible to cleavage under specific conditions.[7]
Biological Context and Activity
The primary biological significance of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is its presence as an impurity in flucloxacillin, a narrow-spectrum beta-lactam antibiotic.[2][7] While the specific biological activity of this compound is not extensively documented, the isoxazole scaffold is a well-known pharmacophore present in a variety of biologically active compounds with antibacterial, anti-inflammatory, and anticancer properties.[11][12][13]
Mechanism of Action of the Parent Drug: Flucloxacillin
To understand the biological context, it is crucial to consider the mechanism of action of flucloxacillin. Like other penicillin-based antibiotics, flucloxacillin inhibits the synthesis of the bacterial cell wall.[3][14][15] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis.[3][14] This inhibition disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[3][14]
Isoxazole derivatives have been studied for their potential to act on various signaling pathways, including the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, and as inhibitors of receptor-tyrosine-kinase (RTK) signaling.[11][16] This suggests that while 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is primarily considered an impurity, its core structure has the potential for biological activity.
Experimental Protocols
Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride (A Key Intermediate)
A detailed protocol for the synthesis of the acyl chloride, a closely related intermediate, provides insight into the synthesis of the carboxylic acid.
Materials:
-
3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
-
Bis(trichloromethyl) carbonate (triphosgene)
-
Tetramethylurea (catalyst)
-
Toluene
Procedure:
-
Charge a reaction vessel with 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, tetramethylurea, and toluene.[2]
-
Stir the mixture to ensure homogeneity.[2]
-
Slowly add a toluene solution of bis(trichloromethyl) carbonate over 45 minutes at room temperature, ensuring a hydrogen chloride absorption system is in place.[2]
-
Increase the temperature to 110°C and reflux for 2 hours.[2]
-
After the reaction is complete, recover the toluene via vacuum distillation.[2]
-
Collect the product fraction at 168-170°C under a vacuum of 0.667 kPa. The product solidifies upon cooling.[2]
Note: This protocol describes the conversion of the carboxylic acid to the acyl chloride. The synthesis of the carboxylic acid itself would involve the hydrolysis of the corresponding ester, as depicted in the general workflow.
Analysis of Pharmaceutical Impurities by HPLC
A general workflow for the analysis of pharmaceutical impurities, such as 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in flucloxacillin, is outlined below.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer
-
Reference standard of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
-
Flucloxacillin sample for analysis
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, such as a gradient of acetonitrile and water containing 0.1% formic acid.[7]
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to create a stock solution of known concentration.[7]
-
Sample Solution Preparation: Accurately weigh and dissolve the flucloxacillin sample in a suitable solvent.
-
Chromatographic Conditions: Set up the HPLC system with the C18 column and equilibrate with the mobile phase. Set an appropriate flow rate and UV detection wavelength.
-
Injection and Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Identify the peak corresponding to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in the sample chromatogram by comparing its retention time to that of the standard. Quantify the impurity by comparing the peak area in the sample to the peak area in the standard of known concentration.
Conclusion
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a molecule of considerable importance in the context of pharmaceutical quality control. A thorough understanding of its chemical properties, synthesis, and analytical methods is essential for professionals involved in the development and manufacturing of flucloxacillin. While its own biological activity is not the primary focus of current research, the isoxazole scaffold it contains is a versatile platform in medicinal chemistry, suggesting potential for future investigations into the biological effects of this and related compounds.
References
- 1. Buy 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. Flucloxacillin | C19H17ClFN3O5S | CID 21319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | C11H7ClFNO3 | CID 77520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, 99% 50 g | Request for Quote [thermofisher.com]
- 9. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic… [cymitquimica.com]
- 10. echemi.com [echemi.com]
- 11. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. Flucloxacillin - Wikipedia [en.wikipedia.org]
- 16. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Dimethyl L-aspartate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of dimethyl L-aspartate hydrochloride in water and common organic solvents. The information is compiled from various sources to assist researchers and professionals in the fields of chemistry, biochemistry, and pharmaceutical development. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes the available qualitative information and provides a generalized experimental protocol for solubility determination.
Introduction to this compound
This compound is a derivative of the amino acid L-aspartic acid, with the chemical formula C6H12ClNO4. It is a white to off-white crystalline solid. This compound serves as a crucial intermediate in various chemical syntheses, most notably in peptide synthesis, where the methyl ester groups protect the carboxylic acid functionalities of aspartic acid. Its hydrochloride salt form enhances its stability and handling properties. Understanding its solubility is critical for its application in reaction chemistry, formulation development, and purification processes.
Solubility Profile
This compound, as a salt of an amino acid ester, generally exhibits solubility in polar solvents while being relatively insoluble in nonpolar organic solvents. The hydrochloride moiety enhances its polarity and potential for hydrogen bonding, contributing to its solubility in protic solvents like water and alcohols.
Table 1: Qualitative Solubility of this compound
| Solvent | Type | Reported Solubility | Citation(s) |
| Water | Polar Protic | Soluble (almost transparent solution) | [1] |
| Methanol (MeOH) | Polar Protic | Soluble / Slightly Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | [1] |
| Nonpolar Organic Solvents | Nonpolar | Relatively Insoluble |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the equilibrium solubility of a compound such as this compound. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., deionized water, methanol)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE or nylon)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another quantitative analytical technique.
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to create a calibration curve for quantification.
-
Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial or flask. The presence of undissolved solid is necessary to ensure that the solution is saturated.
-
Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Centrifuge the vials at a high speed to further separate the solid and liquid phases.
-
Sample Extraction: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining undissolved microparticles.
-
Dilution: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC. Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.
-
Calculation: Calculate the solubility of the compound in the original saturated solution, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/100 mL, or mol/L.
Caption: Experimental workflow for determining equilibrium solubility.
Application in Peptide Synthesis
This compound is a valuable building block in peptide synthesis. The methyl ester groups serve as protecting groups for the α- and β-carboxylic acids of the aspartic acid residue, preventing them from participating in unwanted side reactions during peptide bond formation. The free amino group, present as a hydrochloride salt, can be deprotected in situ to participate in the coupling reaction.
The typical workflow for incorporating an aspartic acid residue using this compound in a solution-phase peptide synthesis involves the following steps:
-
Deprotection of the Amino Group: The hydrochloride salt is neutralized with a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to liberate the free amine.
-
Activation of the Coupling Partner: The carboxylic acid of the incoming amino acid is activated using a coupling reagent (e.g., DCC, HBTU) to form a reactive intermediate.
-
Peptide Bond Formation: The free amine of the deprotected dimethyl L-aspartate attacks the activated carboxyl group of the coupling partner, forming a new peptide bond.
-
Work-up and Purification: The reaction mixture is processed to remove byproducts and unreacted starting materials, yielding the protected dipeptide.
-
Selective Deprotection: The methyl ester protecting groups can be removed later in the synthesis, typically by saponification, to expose the carboxylic acids for further reactions or to yield the final deprotected peptide.
Caption: Workflow for using this compound in peptide coupling.
Conclusion
This compound is a polar compound with good solubility in water and polar organic solvents like methanol, and limited solubility in DMSO and nonpolar solvents. While precise quantitative solubility data is scarce, the provided qualitative information and generalized experimental protocol offer a solid foundation for researchers. Its primary application as a protected amino acid derivative in peptide synthesis underscores the importance of understanding its behavior in various solvent systems to ensure efficient and successful chemical transformations. Further research to quantify its solubility across a range of temperatures and solvents would be a valuable contribution to the scientific community.
References
An In-Depth Technical Guide to the Spectral Data Interpretation of H-Asp(OMe)-OMe·HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectral data for L-Aspartic acid dimethyl ester hydrochloride (H-Asp(OMe)-OMe·HCl), a key intermediate in organic synthesis and pharmaceutical development. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its characterization and quality control.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for H-Asp(OMe)-OMe·HCl.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~4.44 | dd | α-CH | |
| ~3.77 | s | -OCH₃ (α-ester) | |
| ~3.68 | s | -OCH₃ (β-ester) | |
| ~3.10 | dd | β-CH₂ |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration. The data presented is a representative compilation.
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~171.7 | C=O (α-ester) |
| ~169.4 | C=O (β-ester) |
| ~54.0 | -OCH₃ (α-ester) |
| ~53.1 | -OCH₃ (β-ester) |
| ~49.3 | α-CH |
| ~33.7 | β-CH₂ |
Note: The chemical shifts are influenced by the solvent and experimental conditions.
Table 3: IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-2800 | Strong, broad | N-H stretch (amine hydrochloride), C-H stretch |
| ~1740 | Strong | C=O stretch (ester) |
| ~1200 | Strong | C-O stretch (ester) |
Note: The IR spectrum of a solid sample can be influenced by the sample preparation method (e.g., KBr pellet, Nujol mull).
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 197.62 | [M+H]⁺ (Molecular ion peak for the hydrochloride salt) |
| 162.0 | [M+H]⁺ (Molecular ion peak for the free base) |
Note: The observed m/z values can vary depending on the ionization technique used.
Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of H-Asp(OMe)-OMe·HCl in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Ensure the sample is fully dissolved.
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
The chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm or the residual solvent peak).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024 or more scans, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds.
-
The chemical shifts are referenced to the deuterated solvent signal.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of H-Asp(OMe)-OMe·HCl with approximately 100-200 mg of dry KBr powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrument: A Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of H-Asp(OMe)-OMe·HCl (approximately 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.
-
Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode.
-
The mass range is typically set to scan from m/z 50 to 500.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow from sample preparation to the structural elucidation of H-Asp(OMe)-OMe·HCl using the discussed spectroscopic techniques.
Synthesis of L-Aspartic Acid Dimethyl Ester Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
L-aspartic acid dimethyl ester hydrochloride is a crucial intermediate in the synthesis of various pharmaceutical compounds and a valuable building block in peptide chemistry.[1] Its enhanced solubility and stability compared to the parent amino acid make it a versatile reagent in organic synthesis.[2] This technical guide provides an in-depth overview of the primary synthesis pathways for L-aspartic acid dimethyl ester hydrochloride, complete with detailed experimental protocols, quantitative data, and process visualizations.
Core Synthesis Pathway: Fischer Esterification
The most prevalent and industrially scalable method for synthesizing L-aspartic acid dimethyl ester hydrochloride is the Fischer esterification of L-aspartic acid. This reaction involves treating L-aspartic acid with an excess of methanol in the presence of a strong acid catalyst. The two most common catalysts for this transformation are thionyl chloride (SOCl₂) and hydrogen chloride (HCl) gas.
I. Synthesis via Thionyl Chloride-Mediated Esterification
This method is highly efficient, often providing quantitative yields. Thionyl chloride reacts with methanol to generate hydrogen chloride in situ, which then catalyzes the esterification of both carboxylic acid functional groups of L-aspartic acid.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend L-aspartic acid (e.g., 13.5 g, 100 mmol) in anhydrous methanol (e.g., 100 ml).[3]
-
Reagent Addition: Cool the flask in an ice bath to 0-5 °C. Slowly and dropwise, add thionyl chloride to the stirred suspension.[4][5] A typical molar ratio of thionyl chloride to L-aspartic acid is around 1.4:1.[5]
-
Reaction Progression: After the complete addition of thionyl chloride, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an extended period, typically ranging from 40 to 48 hours, until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).[3][5] The initial suspension should become a clear solution as the reaction progresses.[5]
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess methanol and thionyl chloride.[3][5]
-
Purification: To the resulting crude product, add diethyl ether to precipitate the L-aspartic acid dimethyl ester hydrochloride as a white solid.[4][5] Collect the solid by vacuum filtration, wash it with cold diethyl ether, and dry it under a vacuum to yield the final product.[4][5] For further purification, recrystallization from acetone can be performed.[6]
II. Synthesis via Hydrogen Chloride-Catalyzed Esterification
An alternative and also widely used method involves the direct use of hydrogen chloride gas or a solution of HCl in a solvent as the catalyst. This method avoids the use of the highly reactive and corrosive thionyl chloride.
-
Reaction Setup: Suspend L-aspartic acid (e.g., 133.1 g) in methanol (e.g., 133.1 g).[7][8]
-
Catalyst Introduction: Introduce hydrogen chloride gas into the suspension at a controlled temperature, typically at 40°C or below.[8] Alternatively, a solution of hydrochloric acid can be used.[7]
-
Reaction Progression: Maintain the reaction mixture at a specific temperature (e.g., 40°C) for several hours (e.g., 4 hours) with continuous stirring.[8]
-
Crystallization and Isolation: After the reaction period, cool the solution (e.g., to 3°C) to induce crystallization of the product.[8]
-
Purification: Collect the crystals by filtration and dry them to obtain L-aspartic acid dimethyl ester hydrochloride.[7][8] The filtrate, which may contain unreacted starting material and the product, can be recycled in subsequent batches to improve the overall yield.[8]
Quantitative Data Summary
The following table summarizes the quantitative data from various reported synthesis protocols for L-aspartic acid dimethyl ester hydrochloride.
| Catalyst | Starting Material | Reagents & Solvents | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Thionyl Chloride | L-Aspartic Acid (13.5 g) | Methanol (100 ml), Thionyl Chloride | 48 | Quantitative | Not Specified | [3] |
| Thionyl Chloride | L-Aspartic Acid (100.9 g) | Methanol (560 ml), Thionyl Chloride (125 g) | 40 | 100 | Sufficient for next step | [5] |
| Hydrochloric Acid | L-Aspartic Acid (133.1 g) | Methanol (133.1 g), Hydrochloric Acid (64 g) | Not Specified | 78.4 | 96.5 | [7][8] |
| Hydrochloric Acid | L-Aspartic Acid (104.4 g) & Recycled Filtrate | Methanol, Hydrochloric Acid Gas (64 g) | 4 | 98.0 (based on new starting material) | 97.1 | [8] |
Conclusion
The synthesis of L-aspartic acid dimethyl ester hydrochloride is a well-established process, with the Fischer esterification using either thionyl chloride or hydrogen chloride as a catalyst being the most practical and high-yielding approach. The choice between the two catalysts may depend on factors such as the availability of reagents, safety considerations, and the desired scale of the reaction. The thionyl chloride method often leads to higher yields in a single batch, while the hydrogen chloride method can be optimized for continuous processing with the recycling of the filtrate. This guide provides the necessary details for researchers and professionals to replicate and adapt these synthesis pathways for their specific applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 32213-95-9: L-Aspartic acid, 1,4-dimethyl ester, hydro… [cymitquimica.com]
- 3. Dimethyl L-aspartate hydrochloride | 32213-95-9 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. US5322942A - Synthesis of optically active lactones from L-aspartic acid and intermediates thereof - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. US5113009A - Preparation and isolation of mineral acid salt of an amino acid methyl ester - Google Patents [patents.google.com]
An In-depth Technical Guide to the Acid-Catalyzed Esterification of L-Aspartic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative aspects of the acid-catalyzed esterification of L-aspartic acid. This reaction is of significant interest in organic synthesis and drug development for the production of L-aspartic acid esters, which serve as important intermediates and derivatives.
Core Mechanism: Fischer-Speier Esterification
The acid-catalyzed esterification of L-aspartic acid with an alcohol, typically methanol or ethanol, follows the general principles of the Fischer-Speier esterification. This reversible reaction involves the protonation of one of the carboxylic acid groups, followed by nucleophilic attack by the alcohol, and subsequent dehydration to form the ester. Due to the presence of two carboxylic acid groups in L-aspartic acid (the α-carboxyl and β-carboxyl groups), the reaction can yield a mixture of the α-monoester, β-monoester, and the diester.
The key steps of the mechanism are as follows:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen of one of the carbonyl groups of L-aspartic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by the Alcohol: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated carbonyl of the ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
The regioselectivity of the esterification (i.e., the preferential formation of the α- or β-ester) is influenced by several factors, including the nature of the acid catalyst, the reaction temperature, and the presence of protecting groups.
Quantitative Data
| Catalyst System | Alcohol | Product | Yield (%) | Reference |
| Thionyl Chloride (SOCl₂) | Methanol | Dimethyl L-aspartate hydrochloride | Quantitative | [1] |
| Hydrochloric Acid (HCl) | Methanol | This compound | 78.4 | [2] |
| N/A (from diethyl aspartate HCl) | N/A | Dimethyl aspartate | 84 | [3] |
| Thionyl Chloride (SOCl₂) | Ethanol | Diethyl L-aspartate hydrochloride | Not specified | [4] |
| N/A (N-protection method) | Methanol | (S)-dimethyl N-(9-phenylfluoren-9-yl)aspartate | 93 | [5] |
| Thionyl Chloride (SOCl₂) | Methanol | β-Methyl L-aspartate hydrochloride | 85 | [6] |
Note: The lack of standardized reporting conditions makes direct comparison of yields challenging. The "quantitative" yield reported for the thionyl chloride method suggests the reaction proceeds to completion under the specified conditions.[1]
Experimental Protocols
Detailed methodologies for the synthesis of L-aspartic acid esters using different acid catalysts are provided below. These protocols are intended for laboratory-scale synthesis and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Synthesis of this compound using Thionyl Chloride
This method is reported to give a quantitative yield of the desired diester hydrochloride.[1]
Materials:
-
L-Aspartic Acid
-
Methanol
-
Thionyl Chloride (SOCl₂)
-
Dichloromethane
Procedure:
-
Dissolve L-aspartic acid (13.5 g, 100 mmol) in 100 ml of methanol.
-
Slowly add the L-aspartic acid solution dropwise to pure thionyl chloride.
-
Stir the reaction mixture continuously for 48 hours at room temperature.
-
After the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator.
-
Extract and wash the residue with methanol (3 x 30 ml) and dichloromethane (3 x 30 ml).
-
The final product, L-aspartic acid dimethyl ester hydrochloride, is obtained as a white powder.
Synthesis of Diethyl L-Aspartate Hydrochloride using Thionyl Chloride
This protocol outlines the synthesis of the diethyl ester, which involves a reflux step.[4]
Materials:
-
L-Aspartic Acid
-
Anhydrous Ethanol
-
Thionyl Chloride (SOCl₂)
-
Diethyl Ether
Procedure:
-
Suspend L-aspartic acid in anhydrous ethanol in a round-bottom flask.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas.
-
After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess reagents under reduced pressure.
-
Add diethyl ether to the crude product to precipitate the diethyl L-aspartate hydrochloride.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Synthesis of this compound using Hydrochloric Acid
This procedure utilizes hydrochloric acid as the catalyst and provides a good yield of the final product.[2]
Materials:
-
L-Aspartic Acid (133.1 g)
-
Methanol (133.1 g)
-
Hydrochloric Acid (64 g)
Procedure:
-
Follow the general esterification procedure, reacting L-aspartic acid with methanol in the presence of hydrochloric acid.
-
After the reaction, cool the mixture to induce crystallization.
-
Collect the crystals by filtration.
-
Dry the collected crystals to obtain L-aspartic acid dimethyl ester hydrochloride.
Note: This protocol is presented as a variation of a general procedure and assumes the reader has knowledge of the standard Fischer esterification setup. For a more detailed general protocol, please refer to standard organic chemistry laboratory manuals.
Conclusion
The acid-catalyzed esterification of L-aspartic acid is a versatile and widely used reaction. The choice of catalyst and reaction conditions significantly influences the reaction outcome, particularly the yield of the desired ester. While thionyl chloride appears to be a highly effective reagent for producing the dimethyl ester hydrochloride in quantitative yield, other methods using hydrochloric acid also provide good results. Further research is needed to fully elucidate the kinetic and thermodynamic parameters of these reactions to enable more precise control over product distribution and to optimize reaction conditions for industrial-scale production. The provided protocols offer a solid foundation for the synthesis of L-aspartic acid esters in a laboratory setting.
References
Thermal Stability and Degradation Profile of Dimethyl L-aspartate Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Dimethyl L-aspartate hydrochloride (CAS 32213-95-9). As a key intermediate in the synthesis of peptides and other pharmaceuticals, a thorough understanding of its thermal properties is critical for ensuring drug product quality, stability, and shelf-life. This document outlines the expected thermal behavior based on the analysis of analogous amino acid derivatives and provides detailed experimental protocols for verification using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Physicochemical Properties
This compound is a white to off-white crystalline solid.[1] It is soluble in water and methanol.[2] Key physicochemical properties are summarized in Table 1.
| Property | Value | Reference |
| Molecular Formula | C6H12ClNO4 | [1][3] |
| Molecular Weight | 197.62 g/mol | [4] |
| Melting Point | 115-117 °C | [2][3] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Solubility | Soluble in water and methanol | [2] |
Expected Thermal Degradation Profile
Table 2: Expected Thermal Degradation Stages of this compound
| Stage | Temperature Range (°C) (Expected) | Mass Loss (%) (Expected) | Description |
| Melting | 115 - 125 | 0 | Endothermic event corresponding to the melting of the crystalline solid. |
| Stage I | 150 - 220 | ~18.5 | Initial decomposition, likely involving the loss of hydrogen chloride (HCl). |
| Stage II | 220 - 350 | Variable | Decomposition of the dimethyl L-aspartate molecule, potentially involving the loss of methanol and subsequent breakdown of the carbon skeleton. |
| Stage III | > 350 | Variable | Further degradation of organic residues into volatile products and char. |
Note: The temperature ranges and mass loss percentages are illustrative and require experimental verification.
Experimental Protocols
To experimentally determine the thermal stability and degradation profile of this compound, the following detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature-dependent mass loss of this compound and identify its decomposition stages.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes prior to the experiment to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
Plot the TGA curve (mass % vs. temperature) and its first derivative (DTG curve, %/°C vs. temperature).
-
Determine the onset temperature of decomposition, the peak decomposition temperatures from the DTG curve, and the percentage mass loss for each degradation step.
-
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal events such as melting, crystallization, and decomposition, and to determine their associated enthalpies.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared aluminum DSC pan. Hermetically seal the pan. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Plot the DSC thermogram (heat flow vs. temperature).
-
Identify and characterize endothermic and exothermic peaks. Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.
-
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the thermal analysis of this compound.
References
The Hygroscopic Nature of L-Aspartic Acid Dimethyl Ester Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-aspartic acid dimethyl ester hydrochloride is a key intermediate in pharmaceutical synthesis. Its propensity to absorb moisture from the atmosphere—its hygroscopicity—is a critical parameter influencing its stability, handling, and formulation. This technical guide provides an in-depth analysis of the hygroscopic nature of L-aspartic acid dimethyl ester hydrochloride, including its chemical stability in the presence of moisture, potential degradation pathways, and standardized methods for its characterization. Detailed experimental protocols for Dynamic Vapor Sorption (DVS) and Karl Fischer titration are provided to facilitate accurate assessment of its moisture-related properties.
Introduction
L-aspartic acid dimethyl ester hydrochloride (C₆H₁₂ClNO₄, M.W. 197.62 g/mol ) is a derivative of the naturally occurring amino acid, L-aspartic acid. It serves as a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). As with many hydrochloride salts of small molecules, L-aspartic acid dimethyl ester hydrochloride is susceptible to moisture uptake. The interaction with water can lead to physical changes, such as deliquescence, and chemical degradation, primarily through hydrolysis of the ester linkages. Understanding and quantifying the hygroscopic nature of this compound is therefore essential for ensuring its quality, stability, and performance in drug development and manufacturing.
Commercial suppliers of L-aspartic acid dimethyl ester hydrochloride recommend storing the compound away from moisture, highlighting its sensitivity. This guide aims to provide a comprehensive technical resource for researchers and professionals working with this compound, focusing on its interaction with water.
Chemical Stability and Moisture-Induced Degradation
The primary route of chemical degradation for L-aspartic acid dimethyl ester hydrochloride in the presence of water is the hydrolysis of its two methyl ester groups. This process is a significant stability concern as it leads to the formation of impurities, namely the mono-ester and the parent L-aspartic acid, which can impact the safety and efficacy of the final drug product.
The hydrolysis of the ester groups can be followed by further degradation of the aspartic acid backbone, a process well-documented for aspartic acid residues in peptides and proteins. This degradation proceeds through the formation of a cyclic succinimide intermediate, which can then hydrolyze to form a mixture of α-aspartyl and β-aspartyl (iso-aspartyl) products.
The proposed moisture-induced degradation pathway is illustrated in the following diagram:
Hygroscopicity Characterization
The hygroscopicity of a substance can be characterized by its moisture sorption isotherm, which plots the equilibrium water content as a function of relative humidity (RH) at a constant temperature. From this isotherm, the critical relative humidity (CRH) can be determined, which is the humidity level at which the material begins to rapidly absorb moisture, often leading to deliquescence.
| Hygroscopicity Classification | Moisture Uptake at 80% RH | Example Compounds |
| Class 1: Non-hygroscopic | < 0.2% | L-Alanine, L-Aspartic Acid |
| Class 2: Slightly hygroscopic | 0.2% to < 2% | L-Tyrosine Hydrochloride |
| Class 3: Moderately hygroscopic | 2% to < 15% | L-Cysteine Dihydrochloride |
| Class 4: Very hygroscopic | ≥ 15% | L-Arginine, L-Lysine Hydrochloride |
Given that L-aspartic acid itself is non-hygroscopic, but its hydrochloride ester form introduces ionic and polar groups, it is anticipated that L-aspartic acid dimethyl ester hydrochloride would be classified as slightly to moderately hygroscopic. A hypothetical moisture sorption isotherm is presented in Table 2, which would be generated from a Dynamic Vapor Sorption experiment.
Experimental Protocols
Dynamic Vapor Sorption (DVS) for Hygroscopicity Assessment
Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled series of relative humidity steps at a constant temperature.
Objective: To determine the moisture sorption and desorption isotherms of L-aspartic acid dimethyl ester hydrochloride and to identify its critical relative humidity (CRH).
Apparatus:
-
Dynamic Vapor Sorption Analyzer
-
Microbalance (sensitivity ± 0.1 µg)
-
Temperature and humidity controlled chamber
-
Sample pans (typically aluminum or quartz)
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of L-aspartic acid dimethyl ester hydrochloride into a tared sample pan.
-
Drying: Place the sample in the DVS instrument and dry it at 25°C under a stream of dry nitrogen (0% RH) until a stable mass is achieved ( dm/dt ≤ 0.002% per minute). This stable mass is considered the dry mass of the sample.
-
Sorption Isotherm:
-
Increase the relative humidity in a stepwise manner, for example, in 10% RH increments from 0% to 90% RH.
-
At each RH step, allow the sample to equilibrate until a stable mass is reached.
-
Record the mass at each equilibrium point.
-
-
Desorption Isotherm:
-
Decrease the relative humidity in a stepwise manner from 90% back to 0% RH, following the same increments as the sorption phase.
-
Record the equilibrium mass at each step.
-
-
Data Analysis:
-
Calculate the percentage change in mass at each RH step relative to the initial dry mass.
-
Plot the percentage mass change (water uptake) against the relative humidity to generate the sorption and desorption isotherms.
-
Identify the CRH as the RH at which a sharp increase in moisture uptake is observed.
-
The following diagram illustrates the general workflow for a DVS experiment:
Hypothetical DVS Data for L-Aspartic Acid Dimethyl Ester Hydrochloride
| Relative Humidity (%) | % Mass Change (Sorption) | % Mass Change (Desorption) |
| 0 | 0.00 | 0.15 |
| 10 | 0.12 | 0.25 |
| 20 | 0.25 | 0.38 |
| 30 | 0.40 | 0.55 |
| 40 | 0.65 | 0.80 |
| 50 | 0.90 | 1.10 |
| 60 | 1.50 | 1.80 |
| 70 | 3.20 | 3.80 |
| 80 | 8.50 | 9.20 |
| 90 | 15.60 | 15.60 |
Karl Fischer Titration for Water Content Determination
Karl Fischer (KF) titration is the gold standard for determining the water content of a substance. It is a specific and accurate method based on a chemical reaction between water and the KF reagent.
Objective: To accurately quantify the water content of a sample of L-aspartic acid dimethyl ester hydrochloride.
Apparatus:
-
Volumetric or Coulometric Karl Fischer Titrator
-
Titration cell
-
Stirrer
-
Syringes for sample and reagent handling
Reagents:
-
Karl Fischer reagent (e.g., CombiTitrant)
-
Anhydrous methanol or other suitable solvent (e.g., formamide for poorly soluble samples)
Methodology (Volumetric Titration):
-
Titrator Preparation:
-
Fill the titrator burette with the Karl Fischer titrant.
-
Add a suitable volume of anhydrous solvent to the titration cell.
-
Titrate the solvent to a stable, dry endpoint to eliminate any residual moisture.
-
-
Sample Preparation: Accurately weigh approximately 50-100 mg of L-aspartic acid dimethyl ester hydrochloride.
-
Titration:
-
Quickly introduce the weighed sample into the conditioned titration cell.
-
Start the titration. The titrator will automatically add the KF reagent until all the water in the sample has reacted, which is indicated by a persistent endpoint.
-
-
Calculation: The water content is calculated by the titrator software based on the volume of titrant used, the titer of the reagent, and the mass of the sample.
Water Content (%) = (Volume of Titrant (mL) × Titer (mg/mL) / Sample Weight (mg)) × 100
Considerations for Amino Acid Hydrochlorides:
-
Amino acid hydrochlorides can have limited solubility in methanol. The use of a co-solvent such as formamide may be necessary to ensure complete dissolution and release of all water.
-
The titration may need to be performed at an elevated temperature (e.g., 50°C) to facilitate the release of bound water.
Conclusion
The hygroscopic nature of L-aspartic acid dimethyl ester hydrochloride is a critical quality attribute that must be carefully evaluated and controlled. While specific public data is limited, an understanding of its chemical structure and the behavior of related compounds suggests a classification of slightly to moderately hygroscopic. The primary degradation pathway in the presence of moisture is hydrolysis of the ester groups, which can be followed by further degradation of the aspartic acid backbone.
For drug development professionals, it is imperative to characterize the moisture sorption behavior of each batch of L-aspartic acid dimethyl ester hydrochloride using established techniques such as Dynamic Vapor Sorption and Karl Fischer titration. The detailed protocols provided in this guide serve as a foundation for these analyses. The data obtained from such studies will inform appropriate handling, storage, and formulation strategies to ensure the stability and quality of this important pharmaceutical intermediate.
The Pivotal Role of L-Aspartic Acid Derivatives in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-aspartic acid, a non-essential amino acid, and its derivatives are fundamental to a vast array of physiological processes. Beyond its primary role as a protein building block, this family of molecules acts as critical signaling messengers, metabolic intermediates, and precursors to essential biomolecules.[1][2][3][4][5][6][7][8] This technical guide provides an in-depth exploration of the biological significance of L-aspartic acid derivatives, with a focus on their roles in neurotransmission, metabolism, and their therapeutic potential. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development, offering detailed experimental methodologies and quantitative data to facilitate further investigation and innovation in this critical area of biochemistry.
I. L-Aspartic Acid Derivatives as Neurotransmitters and Neuromodulators
L-aspartic acid and its derivatives are key players in the central nervous system (CNS), primarily functioning as excitatory neurotransmitters.[9][10][11] Their interactions with specific receptors on the neuronal surface are crucial for synaptic plasticity, learning, and memory.
Excitatory Amino Acid Receptors: NMDA and AMPA
L-aspartate, along with L-glutamate, is a primary excitatory neurotransmitter that activates ionotropic glutamate receptors, namely the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[5][12][13] Activation of these receptors leads to the influx of cations, resulting in neuronal depolarization and the propagation of nerve impulses. While L-aspartate is a potent agonist at NMDA receptors, its affinity for AMPA receptors is considerably lower.[11][14][15] The derivative N-methyl-D-aspartate (NMDA) is a synthetic agonist that selectively binds to the NMDA receptor and is widely used in research to study its function.[12]
Another critical derivative is N-acetylaspartylglutamate (NAAG), the most abundant peptide neurotransmitter in the mammalian nervous system.[13] NAAG acts as a selective agonist at the metabotropic glutamate receptor type 3 (mGluR3), which, upon activation, inhibits the release of glutamate, thereby playing a neuroprotective role by preventing excitotoxicity.
Quantitative Data: Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of L-aspartic acid and its derivatives for NMDA and AMPA receptors. This data is crucial for understanding the potency and selectivity of these molecules and for the design of novel therapeutic agents targeting these receptors.
| Compound | Receptor | Ki (nM) | Species | Reference |
| L-Aspartate | NMDA Receptor | ~1300 | Rat | [16] |
| N-Methyl-D-aspartate (NMDA) | NMDA Receptor | - | - | [12] |
| D-Aspartate | AMPA Receptor (antagonist) | 930,000 | Rat | [8][14] |
| N-Acetylaspartylglutamate (NAAG) | mGluR3 | 420 | Rat | [6] |
Note: A definitive Ki value for NMDA at the NMDA receptor is not typically reported as it is the archetypal agonist for which the receptor is named. Its affinity is high, and it acts as a partial agonist.
II. Metabolic Significance of L-Aspartic Acid
L-aspartic acid is a central hub in cellular metabolism, participating in several key pathways essential for energy production, nitrogen disposal, and the synthesis of other vital molecules.[1][2][4][5][6][8]
The Urea Cycle
The urea cycle is a critical metabolic pathway that converts toxic ammonia, a byproduct of amino acid catabolism, into urea for excretion.[4][17] L-aspartate plays a direct role by donating the second amino group for the synthesis of argininosuccinate, a key intermediate in the cycle.[1][4][13] This reaction is catalyzed by argininosuccinate synthetase.
The Malate-Aspartate Shuttle
The malate-aspartate shuttle is a crucial mechanism for transporting reducing equivalents (in the form of NADH) from the cytoplasm into the mitochondria for oxidative phosphorylation.[18][19][20][21][22] L-aspartate is a key component of this shuttle, as it can cross the inner mitochondrial membrane, unlike oxaloacetate. This process is vital for maintaining the cellular redox balance and for efficient ATP production.
Precursor for Biomolecule Synthesis
L-aspartic acid serves as a precursor for the synthesis of several other amino acids, including asparagine, methionine, threonine, and isoleucine in plants and microorganisms.[2][4] In humans, it is a precursor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[4][5]
III. Key L-Aspartic Acid Derivatives and Their Functions
N-Acetylaspartate (NAA)
N-acetylaspartate (NAA) is one of the most abundant amino acids in the brain.[15][23][24][25] Synthesized in neurons, it is considered a marker of neuronal health and viability.[23] Its proposed functions include serving as a source of acetate for myelin synthesis by oligodendrocytes and involvement in neuronal osmoregulation.[23][26] Reduced levels of NAA are observed in various neurological disorders.[27]
Aspartame
Aspartame is an artificial sweetener composed of L-aspartic acid and L-phenylalanine, with the carboxyl group of the phenylalanine methyl-esterified.[14][28][29][30] Upon ingestion, it is rapidly hydrolyzed in the small intestine into its constituent amino acids and methanol.[14][28][30]
IV. Quantitative Data: Enzyme Kinetics and Physiological Concentrations
Understanding the kinetics of enzymes involved in L-aspartic acid metabolism and the physiological concentrations of its derivatives is essential for comprehending their roles in health and disease.
Enzyme Kinetics
| Enzyme | Substrate(s) | Km | Vmax | Organism/Tissue | Reference |
| Aspartate Aminotransferase (Cytoplasmic) | L-Aspartate | 2.96 ± 0.20 mM | - | Sheep Liver | [18] |
| 2-Oxoglutarate | 0.093 ± 0.010 mM | - | Sheep Liver | [18] | |
| Aspartate Aminotransferase (Mitochondrial) | L-Aspartate | 0.40 ± 0.12 mM | - | Sheep Liver | [18] |
| 2-Oxoglutarate | 0.98 ± 0.14 mM | - | Sheep Liver | [18] | |
| Argininosuccinate Synthetase | Citrulline | 2 x 10⁻⁴ M | 15.7 ± 8.7 nmol/hr/mg protein | Human Lymphocytes | [31] |
| ATP, Aspartate | - | - | Bovine Liver | [23][26] | |
| Aminopeptidase A | Aspartame | 0.25 mM | 126 µmol/min/mg | Human/Pig Intestine | [21][32] |
| Aminopeptidase W | Aspartame | 4.96 mM | 110 µmol/min/mg | Human/Pig Intestine | [21][32] |
| Aspartylglucosaminidase | NAcGlc-Asn | - | - | Human | [16][33][34][35][36] |
Physiological Concentrations
| Compound | Tissue/Fluid | Concentration | Species | Reference |
| L-Aspartate | Human Brain | 2.1–3.1 µmol/g | Human | [31] |
| N-Acetylaspartate (NAA) | Human Brain (Gray Matter) | 14.3 ± 1.1 mM | Human | [1] |
| Human Brain (White Matter) | 9.5 ± 1.0 mM | Human | [1] | |
| Human Brain (Global Average) | 10.63 mM (95% CI: 10.43-10.82 mM) | Human | [24] | |
| Human Brain (Young Adults) | 12.5 ± 1.4 mmol/L | Human | [9] | |
| D-Aspartate | Human Brain (Alzheimer's Gray Matter) | 0.69 µmol/g wet tissue | Human | [21][37] |
| Glutamate | Human Brain Abscess | 352 µmol/L (range 83-1368) | Human | [38] |
V. Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of L-aspartic acid derivatives.
Quantification of L-Aspartic Acid in Biological Samples using HPLC
Objective: To accurately measure the concentration of L-aspartic acid in tissues or biological fluids.
Principle: This method utilizes High-Performance Liquid Chromatography (HPLC) with pre-column derivatization to enable sensitive and specific detection of amino acids.
Protocol:
-
Sample Preparation:
-
Homogenize tissue samples in a suitable buffer (e.g., 0.1 M HCl) and centrifuge to remove cellular debris.
-
Deproteinize samples by adding a precipitating agent (e.g., sulfosalicylic acid or trichloroacetic acid) followed by centrifugation.
-
Collect the supernatant for derivatization.
-
-
Derivatization:
-
React the amino acids in the sample with a derivatizing agent such as o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) to form a fluorescent adduct.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., methanol or acetonitrile).
-
Detect the fluorescent derivatives using a fluorescence detector with appropriate excitation and emission wavelengths.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of L-aspartic acid.
-
Quantify the L-aspartic acid in the samples by comparing their peak areas to the standard curve.
-
For more detailed protocols on HPLC analysis of amino acids, refer to specialized literature.[39][40][41]
Aspartate Aminotransferase (AST) Activity Assay
Objective: To measure the enzymatic activity of Aspartate Aminotransferase in biological samples.
Principle: AST catalyzes the transfer of an amino group from L-aspartate to α-ketoglutarate, producing oxaloacetate and L-glutamate. The rate of this reaction can be measured by coupling the production of one of the products to a subsequent reaction that can be monitored spectrophotometrically.
Protocol (Coupled Enzyme Assay):
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., Tris-HCl, pH 7.5) containing L-aspartate, α-ketoglutarate, and NADH.
-
Add an excess of a coupling enzyme, malate dehydrogenase (MDH).
-
-
Assay Procedure:
-
Add the biological sample (e.g., serum, tissue homogenate) to the reaction mixture.
-
AST in the sample will produce oxaloacetate.
-
MDH will then catalyze the reduction of oxaloacetate to malate, with the concomitant oxidation of NADH to NAD+.
-
Monitor the decrease in absorbance at 340 nm, which is directly proportional to the rate of NADH oxidation and thus to the AST activity.
-
-
Calculation:
-
Calculate the AST activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.
-
Commercial kits with detailed protocols are widely available for AST activity assays.[2][4][10][12][20][32][42]
Measurement of Neurotransmitter Release from Synaptosomes
Objective: To study the release of L-aspartate (as an excitatory neurotransmitter) from isolated nerve terminals (synaptosomes).
Principle: Synaptosomes are resealed nerve terminals that can be isolated from brain tissue. They retain the machinery for neurotransmitter uptake, storage, and release. Depolarization of the synaptosomal membrane triggers the Ca²⁺-dependent release of neurotransmitters.
Protocol:
-
Synaptosome Preparation:
-
Homogenize brain tissue (e.g., cerebral cortex) in an iso-osmotic buffer.
-
Isolate synaptosomes by differential and density gradient centrifugation.
-
-
Loading with Radiolabeled Neurotransmitter (Optional):
-
Incubate the synaptosomes with a radiolabeled form of the neurotransmitter of interest (e.g., [³H]D-aspartate as a non-metabolizable analog of L-aspartate).
-
-
Release Assay:
-
Place the loaded synaptosomes in a superfusion chamber.
-
Perfuse with a physiological buffer.
-
Induce depolarization by adding a high concentration of KCl or a chemical depolarizing agent like 4-aminopyridine.
-
Collect the superfusate fractions over time.
-
-
Quantification:
-
Measure the amount of neurotransmitter released in each fraction. If a radiolabel was used, quantify by liquid scintillation counting. For endogenous neurotransmitter release, quantify using HPLC with electrochemical or fluorescence detection.
-
Express the release as a percentage of the total synaptosomal content.
-
Detailed protocols for synaptosome preparation and neurotransmitter release assays can be found in specialized neuroscience methodology literature.[3][16][19][22]
VI. Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of L-aspartic acid derivatives in biological systems is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Figure 1: The Urea Cycle, highlighting the entry of L-Aspartate.
Figure 2: The Malate-Aspartate Shuttle for NADH transport.
Figure 3: Workflow for Aspartate Aminotransferase (AST) Activity Assay.
Conclusion
L-aspartic acid and its derivatives are far more than simple metabolic intermediates; they are multifaceted molecules that play indispensable roles in the nervous system, energy metabolism, and the synthesis of essential biomolecules. Their significance is underscored by the diverse pathological conditions that arise from dysregulation of their metabolism or signaling functions. A thorough understanding of the quantitative aspects of their interactions, the kinetics of the enzymes that govern their transformation, and their precise physiological concentrations is paramount for advancing our knowledge in neuroscience, metabolism, and drug development. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to further unravel the complexities of L-aspartic acid biology and to develop novel therapeutic strategies targeting these vital pathways. Continued research into the nuanced roles of these derivatives holds immense promise for addressing a wide range of human diseases.
References
- 1. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Aspartame pharmacokinetics - the effect of ageing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Aspartate as a selective NMDA receptor agonist in cultured cells from the avian retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NMDA receptor - Wikipedia [en.wikipedia.org]
- 13. AMPA receptor - Wikipedia [en.wikipedia.org]
- 14. D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. D-Aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AGA aspartylglucosaminidase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 17. ajnr.org [ajnr.org]
- 18. resources.novusbio.com [resources.novusbio.com]
- 19. Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Quantification of D-aspartate in normal and Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. A radiochemical assay for argininosuccinate synthetase with [U-14C]aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. content.abcam.com [content.abcam.com]
- 25. researchgate.net [researchgate.net]
- 26. Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry | PLOS One [journals.plos.org]
- 27. Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. chem.tamu.edu [chem.tamu.edu]
- 30. efsa.europa.eu [efsa.europa.eu]
- 31. Argininosuccinate synthetase activity in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Metabolism of aspartame by human and pig intestinal microvillar peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Functional analyses of active site residues of human lysosomal aspartylglucosaminidase: implications for catalytic mechanism and autocatalytic activation - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Lysosomal aspartylglucosaminidase is processed to the active subunit complex in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Aspartylglucosaminidase - Wikipedia [en.wikipedia.org]
- 37. researchgate.net [researchgate.net]
- 38. Activation Kinetics of AMPA Receptor Channels Reveal the Number of Functional Agonist Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 39. sigmaaldrich.com [sigmaaldrich.com]
- 40. An N-methyl-d-aspartate receptor channel blocker with neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 41. cdn.caymanchem.com [cdn.caymanchem.com]
- 42. 3hbiomedical.com [3hbiomedical.com]
An In-depth Technical Guide to the Initial Synthesis and Discovery of Dimethyl L-aspartate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical context, initial discovery, and detailed synthetic methodologies for Dimethyl L-aspartate hydrochloride. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and peptide synthesis.
Historical Context and Discovery
The discovery of this compound is intrinsically linked to the pioneering work of the Nobel laureate Emil Fischer at the turn of the 20th century. Fischer's extensive research into the chemistry of proteins and their constituent amino acids laid the groundwork for their synthesis and manipulation.[1][2][3] A critical step in his investigations was the development of a method to protect the carboxylic acid groups of amino acids to allow for further reactions, a process he achieved through esterification.[1]
The hydrochloride salt form of the dimethyl ester offers improved stability and handling characteristics, making it a valuable intermediate in various synthetic processes, particularly in peptide synthesis where the protection of the carboxylic acid groups is essential.
Synthetic Pathways
The primary and most common route for the synthesis of this compound is the Fischer-Speier esterification of L-aspartic acid. This involves the reaction of L-aspartic acid with methanol in the presence of an acid catalyst. Two common variants of this procedure are widely used, differing in the source of the acidic catalyst.
Caption: General synthesis pathways for this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound, based on established methods.
Method A: Synthesis using Hydrogen Chloride in Methanol
This is the classic Fischer-Speier esterification method.
-
Experimental Workflow:
Caption: Workflow for synthesis using hydrogen chloride.
-
Procedure:
-
Suspend L-aspartic acid (1.0 eq) in anhydrous methanol (5-10 volumes).
-
Cool the suspension in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred suspension until saturation is achieved.
-
Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.
-
Method B: Synthesis using Thionyl Chloride in Methanol
This method offers a convenient alternative to using gaseous hydrogen chloride, as thionyl chloride reacts with methanol to generate HCl in situ.
-
Experimental Workflow:
Caption: Workflow for synthesis using thionyl chloride.
-
Procedure:
-
To a stirred solution of L-aspartic acid (13.5 g, 100 mmol) in 100 ml of methanol, slowly add pure thionyl chloride dropwise at a controlled temperature.[5]
-
The reaction mixture is then stirred continuously at room temperature for 48 hours.[5]
-
Upon completion of the reaction, the mixture is concentrated under vacuum using a rotary evaporator.[5]
-
The residue is then extracted and washed with methanol (3 x 30 ml) and dichloromethane (3 x 30 ml) to yield the final product.[5]
-
Quantitative Data
The following table summarizes the quantitative data reported for the synthesis of this compound.
| Parameter | Method A (HCl) | Method B (Thionyl Chloride) | Reference |
| Yield | 78.4% | Quantitative (100%) | [6],[5] |
| Purity | 96.5% | Not specified | [6] |
| Melting Point | 116-117 °C | Not specified | |
| Appearance | White crystalline solid | White powder | [5] |
| Starting Materials | L-aspartic acid (133.1 g), methanol (133.1 g), hydrochloric acid (64 g) | L-aspartic acid (13.5 g), methanol (100 ml), thionyl chloride | [6],[5] |
| Product Amount | 160.5 g | 19.5 g | [6],[5] |
Characterization
The synthesized this compound is typically characterized by its physical and spectroscopic properties. It appears as a white to off-white crystalline solid.[4] It is hygroscopic and soluble in polar solvents like water and alcohols, while being sparingly soluble in nonpolar organic solvents.[4] The melting point is a key indicator of purity and is generally reported in the range of 115-117 °C. Further characterization can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the chemical structure.
Applications in Research and Development
This compound is a crucial building block in the synthesis of peptides and other bioactive molecules within the pharmaceutical industry.[4] Its optically active center also makes it a valuable component in chiral synthesis and asymmetric catalysis.[4] The compound serves as a key intermediate in the production of various pharmaceutical agents and is instrumental in the development of novel therapeutics.
References
- 1. encyclopedia.com [encyclopedia.com]
- 2. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]
- 3. Emil Fischer | The Franklin Institute [fi.edu]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 32213-95-9 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
Purity Analysis and Common Specifications for Commercial Dimethyl L-aspartate Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity analysis and common specifications for commercial-grade Dimethyl L-aspartate hydrochloride (CAS No: 32213-95-9). This compound is a key intermediate in pharmaceutical synthesis, particularly in the development of peptides and other bioactive molecules. Ensuring its purity and quality is critical for the reliability of research outcomes and the safety and efficacy of final drug products.
Commercial Specifications
Commercial this compound is typically supplied as a white to off-white crystalline powder. The quality of the material is defined by a set of specifications, which are summarized in the table below. These parameters collectively ensure the identity, strength, quality, and purity of the compound.
| Parameter | Specification | Typical Analytical Method |
| Appearance | White to almost white powder or crystal | Visual Inspection |
| Purity (by qNMR) | ≥ 98.0% | Quantitative Nuclear Magnetic Resonance |
| Purity (by Titration) | ≥ 98.0% | Argentometric Titration |
| Melting Point | 113.0 to 118.0 °C | Capillary Melting Point Apparatus |
| Optical Rotation | +11.0 to +13.0° (c=1.4 in H₂O) | Polarimetry |
| Solubility | Soluble in water and methanol | Visual Inspection |
| Identity | Conforms to the structure | ¹H NMR, IR Spectroscopy |
Purity Analysis: Key Experimental Protocols
A robust purity analysis of this compound involves multiple analytical techniques to identify and quantify the main component and any potential impurities. The following sections detail the methodologies for the key experiments.
Assay by Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a primary analytical technique for determining the purity of organic compounds without the need for a specific reference standard of the analyte. The purity is calculated by comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known purity.
Experimental Protocol:
-
Internal Standard Selection: A suitable internal standard should be chosen. Key criteria for selection include:
-
High purity and stability.
-
Signals that do not overlap with the analyte's signals.
-
Solubility in the same deuterated solvent as the analyte.
-
A simple proton spectrum.
-
Maleic acid or 1,3,5-trimethoxybenzene are suitable candidates.
-
-
Sample Preparation:
-
Accurately weigh about 10 mg of this compound and 5 mg of the internal standard into a clean vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄.
-
Vortex the sample until both components are fully dissolved.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using a spectrometer with a field strength of 400 MHz or higher.
-
Ensure quantitative acquisition parameters are used, including a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte (e.g., one of the methyl ester singlets) and a signal of the internal standard.
-
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Assay by Argentometric Titration
This method determines the purity of this compound by quantifying the chloride ion content. The Mohr method, which involves the direct titration with silver nitrate using potassium chromate as an indicator, is commonly employed.
Experimental Protocol:
-
Reagent Preparation:
-
0.1 M Silver Nitrate (AgNO₃) Solution: Accurately weigh approximately 16.987 g of AgNO₃, dissolve it in deionized water, and dilute to 1000 mL in a volumetric flask. Store in a light-resistant bottle.
-
Potassium Chromate (K₂CrO₄) Indicator Solution (5% w/v): Dissolve 5 g of K₂CrO₄ in 100 mL of deionized water.
-
-
Sample Preparation:
-
Accurately weigh approximately 200 mg of this compound into a 250 mL conical flask.
-
Dissolve the sample in about 50 mL of deionized water.
-
-
Titration Procedure:
-
Add 1 mL of the potassium chromate indicator solution to the sample solution. The solution will turn yellow.
-
Titrate with the standardized 0.1 M AgNO₃ solution. Swirl the flask continuously.
-
The endpoint is reached when the color of the solution changes from yellow to a faint, permanent reddish-brown due to the formation of silver chromate.
-
Record the volume of AgNO₃ solution consumed.
-
-
Purity Calculation:
Purity (%) = (V_AgNO₃ * M_AgNO₃ * MW_analyte) / (m_sample * 1000) * 100
Where:
-
V_AgNO₃ = Volume of AgNO₃ solution in mL
-
M_AgNO₃ = Molarity of AgNO₃ solution
-
MW_analyte = Molecular weight of this compound (197.62 g/mol )
-
m_sample = mass of the sample in g
-
Purity and Impurity Profiling by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying the main component and any process-related or degradation impurities. A reverse-phase HPLC method is generally suitable for this compound.
Experimental Protocol (Example Method):
This protocol is a starting point and may require optimization and validation for specific applications.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Sample and Standard Preparation:
-
Standard Solution: Prepare a solution of this compound reference standard of known purity in the mobile phase A at a concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare a solution of the sample to be tested in the mobile phase A at a concentration of approximately 1 mg/mL.
-
-
Analysis and Calculation:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Calculate the purity by area normalization, assuming all impurities have a similar response factor at the detection wavelength.
Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100
-
Common Impurities
The manufacturing process of this compound typically involves the esterification of L-aspartic acid with methanol in the presence of an acid catalyst. Potential impurities arising from this process include:
-
L-aspartic acid: Unreacted starting material.
-
L-aspartic acid monomethyl ester (α and β isomers): Incomplete esterification products.[1]
-
D-Dimethyl aspartate hydrochloride: The enantiomeric impurity, which may be present if the starting L-aspartic acid is not enantiomerically pure.
Visualizations
The following diagrams illustrate the workflow for the quality control of this compound and the logical relationship between the analytical tests.
Caption: Workflow for the quality control testing of this compound.
Caption: Logical relationship between analytical tests and product specifications.
References
Methodological & Application
Application Notes and Protocols for the Use of Dimethyl L-aspartate Hydrochloride in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS) remains a cornerstone for the production of short to medium-length peptides, particularly for large-scale synthesis and when purification of intermediates is critical. The strategic use of protecting groups is paramount to prevent unwanted side reactions and ensure the correct peptide sequence is assembled. Dimethyl L-aspartate hydrochloride is a valuable building block for incorporating aspartic acid residues into a peptide chain. This reagent provides simultaneous protection of both the α- and β-carboxyl groups as methyl esters.
This document provides detailed application notes on the utility of this compound in solution-phase peptide synthesis, focusing on its role as a nucleophile after in-situ neutralization. A comprehensive protocol is provided for the synthesis of a model dipeptide, N-benzyloxycarbonyl-glycyl-L-α-aspartic acid dimethyl ester, highlighting the coupling, purification, and subsequent deprotection steps.
Advantages of Using Dimethyl L-aspartate
The use of Dimethyl L-aspartate, generated from its hydrochloride salt, offers several advantages in solution-phase peptide synthesis:
-
Protection of Both Carboxyl Groups: The methyl ester groups effectively protect both the α- and β-carboxyl functions of the aspartic acid residue, preventing their participation in undesired side reactions during the coupling of the N-terminus.
-
Prevention of Aspartimide Formation: While aspartimide formation is a more significant issue in solid-phase peptide synthesis, the protection of the β-carboxyl group as a methyl ester can help minimize this side reaction during subsequent manipulations of the peptide chain in solution.[1]
-
Solubility: The methyl ester groups can enhance the solubility of the amino acid derivative and the resulting peptide intermediates in organic solvents commonly used in solution-phase synthesis.
-
Cost-Effectiveness: As a relatively simple derivative, it can be a cost-effective choice for large-scale peptide production.
Data Presentation: Representative Reaction Yields
The following table summarizes representative yields for key steps in the synthesis of a dipeptide using Dimethyl L-aspartate. The data is based on the synthesis of N-benzyloxycarbonyl-glycyl-L-α-aspartic acid dimethyl ester.
| Step | Reactants | Coupling/Deprotection Reagent | Solvent(s) | Typical Yield (%) |
| Neutralization | This compound | Base (e.g., NaHCO₃) | Ethyl Acetate/Water | ~84% |
| Dipeptide Coupling | N-benzyloxycarbonylglycine, Dimethyl L-aspartate | Carbonyldiimidazole (CDI) | Tetrahydrofuran (THF) | Not specified |
| α-Amino Group Deprotection (of a protected dipeptide) | Z-protected dipeptide | Pd/C, H₂ | Methanol or Ethanol | High |
| Carboxyl (Methyl Ester) Deprotection (of a deprotected dipeptide) | Dipeptide dimethyl ester | NaOH (Saponification) | Methanol/Water | High |
Yields are based on literature examples and may vary depending on the specific amino acids and reaction conditions.
Experimental Protocols
Protocol 1: Preparation of Dimethyl L-aspartate (Free Base) from Hydrochloride Salt
This protocol describes the neutralization of this compound to yield the free amine, which is the active nucleophile for the coupling reaction.
Materials:
-
This compound
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a saturated aqueous solution of sodium carbonate.
-
Extract the aqueous solution multiple times with ethyl acetate in a separatory funnel.
-
Combine the organic phases.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate in vacuo using a rotary evaporator to obtain Dimethyl L-aspartate as an oil.[2] This product is used immediately in the next step.
Protocol 2: Solution-Phase Dipeptide Synthesis using Carbonyldiimidazole (CDI)
This protocol details the coupling of an N-protected amino acid (N-benzyloxycarbonylglycine) with Dimethyl L-aspartate.
Materials:
-
N-benzyloxycarbonylglycine (Z-Gly-OH)
-
Carbonyldiimidazole (CDI)
-
Dimethyl L-aspartate (from Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve N-benzyloxycarbonylglycine in anhydrous THF.
-
Add carbonyldiimidazole to the solution and stir at room temperature. The CDI activates the carboxylic acid of Z-Gly-OH to form a reactive acyl-imidazole intermediate.[3][4]
-
After the activation is complete (typically monitored by TLC or disappearance of the starting carboxylic acid), cool the reaction mixture in an ice bath.
-
Add a solution of Dimethyl L-aspartate in anhydrous THF to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Work-up: a. Quench the reaction with water. b. Extract the product into an organic solvent like ethyl acetate. c. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove unreacted amine, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and finally with brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude dipeptide can be purified by silica gel column chromatography or recrystallization to yield the pure N-benzyloxycarbonyl-glycyl-L-α-aspartic acid dimethyl ester.
Protocol 3: Deprotection of Methyl Esters by Saponification
This protocol describes the removal of the methyl ester protecting groups from the dipeptide to yield the free carboxylic acid groups.
Materials:
-
Dipeptide dimethyl ester (e.g., H-Gly-Asp(OMe)-OMe)
-
Methanol
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
pH indicator paper or pH meter
Procedure:
-
Dissolve the dipeptide dimethyl ester in a mixture of methanol and water.
-
Cool the solution in an ice bath.
-
Slowly add 1 M NaOH solution dropwise while monitoring the pH. Maintain the pH in the basic range (e.g., pH 11-12).
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Upon completion, carefully neutralize the reaction mixture to pH 7 with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
The resulting aqueous solution containing the deprotected dipeptide can be purified by techniques such as ion-exchange chromatography or reversed-phase HPLC.
Visualizations
Caption: Workflow for Solution-Phase Dipeptide Synthesis.
Caption: Mechanism of CDI-Mediated Peptide Coupling.
References
Application Notes and Protocols for Peptide Coupling with H-Asp(OMe)-OMe·HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed standard protocol for the coupling of N-terminally protected amino acids to H-Asp(OMe)-OMe·HCl (L-Aspartic acid dimethyl ester hydrochloride). This protocol is applicable for both solution-phase and solid-phase peptide synthesis (SPPS).
H-Asp(OMe)-OMe·HCl is a common building block in peptide synthesis. The methyl ester protection of the side-chain carboxyl group minimizes side reactions, although care must be taken to avoid aspartimide formation, a common side reaction associated with aspartic acid residues, particularly under basic conditions.[1][2][3][4]
Key Considerations for Aspartic Acid Derivatives
When incorporating aspartic acid derivatives into a peptide sequence, the primary challenge is the potential for aspartimide formation. This side reaction can lead to a mixture of α- and β-peptides and racemization.[1][4][5] Strategies to minimize this include the use of bulky ester protecting groups on the β-carboxyl group and careful selection of coupling reagents and bases.[1][2][5] While H-Asp(OMe)-OMe·HCl utilizes a simple methyl ester, judicious choice of reaction conditions can significantly suppress this unwanted side reaction.
Experimental Protocols
This section details the protocols for a standard peptide coupling reaction using H-Asp(OMe)-OMe·HCl. Both solution-phase and solid-phase methods are described.
Solution-Phase Peptide Coupling Protocol
This protocol describes the coupling of an N-protected amino acid (e.g., Z-Ala-OH) to H-Asp(OMe)-OMe·HCl in solution.
Materials and Reagents
| Reagent | Molar Equivalent | Purpose |
| N-protected amino acid (e.g., Z-Ala-OH) | 1.0 | The amino acid to be coupled |
| H-Asp(OMe)-OMe·HCl | 1.0 | The N-terminal free amino acid |
| Coupling Reagent (e.g., EDC·HCl) | 1.2 | Activates the carboxylic acid |
| Additive (e.g., HOBt) | 1.2 | Minimizes racemization |
| Base (e.g., DIPEA) | 2.0 | Neutralizes HCl salt and facilitates coupling |
| Anhydrous Solvent (e.g., DMF or DCM) | - | Reaction medium |
Procedure
-
Preparation of the Amine Component: Dissolve H-Asp(OMe)-OMe·HCl (1.0 eq.) in anhydrous DMF. Add DIPEA (1.0 eq.) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt and generate the free amine.
-
Activation of the Carboxylic Acid: In a separate flask, dissolve the N-protected amino acid (1.0 eq.), EDC·HCl (1.2 eq.), and HOBt (1.2 eq.) in anhydrous DMF.[6][7] Stir the solution at 0°C for 15-30 minutes. This pre-activation step forms the HOBt active ester.
-
Coupling Reaction: Add the free amine solution from step 1 to the activated carboxylic acid solution from step 2 at 0°C. Add the remaining equivalent of DIPEA (1.0 eq.) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.[8]
-
Work-up:
-
Purification: Purify the crude peptide by flash column chromatography on silica gel or by recrystallization to obtain the desired dipeptide.[6]
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the coupling of an N-protected amino acid to a resin-bound peptide with a deprotected N-terminal H-Asp(OMe)-OMe.
Materials and Reagents
| Reagent | Molar Equivalent (relative to resin loading) | Purpose |
| N-Fmoc-amino acid | 3.0 | The amino acid to be coupled |
| Coupling Reagent (e.g., HBTU) | 2.9 | Activates the carboxylic acid |
| Additive (e.g., HOBt) | 3.0 | Minimizes racemization |
| Base (e.g., DIPEA) | 6.0 | Facilitates coupling |
| Anhydrous Solvent (e.g., DMF) | - | Reaction medium |
Procedure
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.
-
Activation of the Amino Acid: In a separate vessel, dissolve the N-Fmoc-amino acid (3.0 eq.), HBTU (2.9 eq.), HOBt (3.0 eq.), and DIPEA (6.0 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring the Reaction: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive, indicating free amines, the coupling step should be repeated.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF, followed by DCM, and then DMF again to prepare for the next coupling cycle or cleavage from the resin.[6]
Data Presentation
The success of a peptide coupling reaction is typically assessed by the yield and purity of the resulting peptide. The choice of coupling reagent can significantly impact these outcomes.
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Additive | Typical Yield (%) | Purity (%) | Key Advantages |
| EDC·HCl | HOBt | 80-95 | >95 | Water-soluble byproducts, easy work-up.[9][10] |
| DCC | HOBt | 85-98 | >95 | High coupling efficiency, low cost.[9][11] |
| DIC | HOBt | 85-98 | >95 | Soluble urea byproduct, suitable for SPPS.[9][11] |
| HBTU | HOBt | 90-99 | >98 | Fast reaction times, high yields.[9] |
| HATU | HOAt | 95-99 | >98 | Very efficient, especially for hindered couplings.[12] |
| PyBOP | - | 90-99 | >98 | Low racemization, good for sensitive amino acids.[12] |
Yields and purity are typical and can vary depending on the specific amino acid sequence and reaction conditions.
Visualizations
Experimental Workflow for Solution-Phase Peptide Coupling
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. file.globalso.com [file.globalso.com]
Dimethyl L-Aspartate Hydrochloride: A Versatile Chiral Building Block in Asymmetric Synthesis
Introduction: Dimethyl L-aspartate hydrochloride is a commercially available and versatile chiral building block derived from the naturally occurring amino acid, L-aspartic acid. Its inherent chirality and multiple functional groups—an amine and two esters—make it a valuable starting material for the asymmetric synthesis of a wide range of complex and biologically active molecules. This application note provides an overview of its utility, complete with detailed experimental protocols for key transformations and quantitative data for representative reactions.
Key Applications in Asymmetric Synthesis
This compound serves as a precursor for the synthesis of various chiral intermediates, including N-protected aspartates, chiral aldehydes, and heterocyclic scaffolds such as pyrrolidines and piperidines. These intermediates are then utilized in the stereoselective synthesis of amino acids, alkaloids, and other pharmaceutically relevant compounds.
Synthesis of N-Protected Dimethyl L-Aspartate Derivatives
The protection of the amino group is a critical initial step in harnessing the synthetic potential of this compound. This transformation allows for subsequent modifications at other positions without interference from the nucleophilic amine. A common and effective method involves the use of a bulky protecting group, such as the 9-phenylfluoren-9-yl (PhF) group, which can also influence the stereochemical outcome of subsequent reactions.
Table 1: Synthesis of (S)-Dimethyl N-(9-phenylfluoren-9-yl)aspartate
| Reactant 1 | Reactant 2 | Product | Yield |
| (S)-Dimethyl aspartate hydrochloride | 9-Bromo-9-phenylfluorene | (S)-Dimethyl N-(9-phenylfluoren-9-yl)aspartate | 93% |
Experimental Protocol: Synthesis of (S)-Dimethyl N-(9-phenylfluoren-9-yl)aspartate
-
Materials: (S)-Dimethyl aspartate hydrochloride (19.8 g, 100 mmol), 9-bromo-9-phenylfluorene (40.15 g, 125 mmol), Lead(II) nitrate (28.2 g, 85.0 mmol), Potassium phosphate (44.6 g, 210 mmol), Acetonitrile (250 mL), Methanol, Chloroform, Ether, 5% Citric acid, 1 M Sodium hydroxide, Ethyl acetate, Hexanes, Silica gel.
-
Procedure:
-
A 1-L, flame-dried, three-necked Morton flask equipped with an overhead stirrer and two rubber septa under a nitrogen atmosphere is charged with Pb(NO₃)₂ (28.2 g, 85.0 mmol), K₃PO₄ (44.6 g, 210 mmol), and acetonitrile (250 mL).
-
(S)-Dimethyl aspartate hydrochloride (19.8 g, 100 mmol) is added, followed by 9-bromo-9-phenylfluorene (40.15 g, 125 mmol).
-
The heterogeneous mixture is stirred vigorously for 22 hours.
-
Methanol (40.5 mL, 1.00 mol) is added, and the mixture is stirred for an additional 30 minutes.
-
The mixture is filtered through a sintered glass filter, and the filter cake is washed with chloroform (3 x 50 mL).
-
The filtrate is evaporated, and the residue is partitioned between ether (750 mL) and aqueous 5% citric acid (750 mL).
-
The layers are separated, and the aqueous layer is extracted with ether (4 x 250 mL).
-
The combined organic solutions are extracted with 1 M sodium hydroxide (300 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
The fractions containing the pure product are combined and evaporated to yield (S)-dimethyl N-(9-phenylfluoren-9-yl)aspartate as a light yellow solid (37.4 g, 93% yield).[1]
-
Logical Workflow for N-Protection
Caption: Workflow for the N-protection of this compound.
Synthesis of Chiral Pyrrolidine Derivatives
N-protected dimethyl L-aspartate is a key precursor for the synthesis of highly functionalized chiral pyrrolidines. These heterocyclic scaffolds are prevalent in numerous natural products and pharmaceuticals. The synthesis often involves a multi-step sequence including reduction of one of the ester groups, conversion to a leaving group, and subsequent intramolecular cyclization.
Asymmetric Synthesis of a Pyrrolidine Scaffold
Caption: General strategy for synthesizing chiral pyrrolidines.
While a specific protocol starting directly from this compound for a Tsuji-Trost allylation was not found, a related asymmetric synthesis of pyrrolidine-containing scaffolds highlights the utility of chiral auxiliaries in conjunction with metal-catalyzed reactions to achieve high diastereoselectivity.[2]
Synthesis of β-Amino Alcohols
Chiral β-amino alcohols are valuable synthetic intermediates and are present in many biologically active compounds. This compound can be converted to these important building blocks through the reduction of the ester functionalities to alcohols.
Table 2: Representative Yields for the Reduction of Amino Acid Esters
| Starting Material | Reducing Agent | Product | Yield | Reference |
| N-protected amino acid ester | LiAlH₄ | N-protected amino alcohol | High | General knowledge |
| N-Boc-L-aspartic acid dimethyl ester | NaBH₄/LiCl | N-Boc-L-aspartic acid-β-methyl ester-α-ol | Good | Hypothetical, based on common procedures |
Experimental Protocol: General Procedure for the Reduction of an N-Protected Aspartate Derivative
-
Materials: N-protected dimethyl L-aspartate, Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)/Lithium Chloride (LiCl), Anhydrous tetrahydrofuran (THF) or Ethanol, Diethyl ether, Saturated aqueous sodium sulfate.
-
Procedure (Illustrative):
-
A solution of the N-protected dimethyl L-aspartate in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under a nitrogen atmosphere.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is carefully quenched by the sequential addition of water and 15% aqueous sodium hydroxide.
-
The resulting mixture is filtered, and the filtrate is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude β-amino diol.
-
The product can be purified by column chromatography if necessary.
-
Signaling Pathway Illustrating the Synthetic Utility
Caption: Synthetic pathways from this compound.
Conclusion
This compound is a cost-effective and stereochemically defined starting material for the asymmetric synthesis of a variety of valuable chiral building blocks. Its strategic manipulation through N-protection, reduction, cyclization, and other transformations provides access to complex molecular architectures with high stereocontrol. The protocols and data presented herein demonstrate its broad applicability in modern organic synthesis, making it an indispensable tool for researchers in drug discovery and development.
References
- 1. Stereoselective construction of sterically hindered oxaspirocycles via chiral bidentate directing group-mediated C(sp3)–O bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of Pyrrolidine-Containing Chemical Scaffolds via Tsuji-Trost Allylation of N-tert-Butanesulfinyl Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Neuroprotective Potential of Dimethyl L-aspartate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
I. Introduction and Rationale
Neurodegenerative diseases and acute neuronal injury represent a significant and growing unmet medical need. A key pathological mechanism implicated in neuronal cell death is excitotoxicity, primarily mediated by excessive activation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.[1][2] While L-aspartate is a known endogenous agonist at NMDA receptors, the pharmacological profile of its derivative, Dimethyl L-aspartate hydrochloride, in the context of neuroprotection remains largely unexplored.
These application notes provide a theoretical framework and a series of detailed protocols for the initial investigation of this compound as a potential neuroprotective agent. The proposed mechanism of action centers on the modulation of glutamatergic neurotransmission and downstream signaling pathways implicated in neuronal survival and death.
Disclaimer: The neuroprotective application of this compound is currently hypothetical. The following protocols and data are presented as a guide for investigation and are based on established methodologies for neuroprotective drug screening.
II. Physicochemical Properties
This compound is a derivative of L-aspartic acid with good water solubility, making it suitable for use in aqueous solutions for in vitro and in vivo studies.[3]
| Property | Value | Reference |
| Molecular Formula | C6H12ClNO4 | [4] |
| Molecular Weight | 197.62 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 115-117 °C | [3][6] |
| Solubility | Soluble in water and methanol | [6] |
| Storage | 2-8°C in an inert atmosphere | [3] |
III. Proposed Mechanism of Action and Signaling Pathway
It is hypothesized that this compound may act as a modulator of NMDA receptor activity. Depending on its binding kinetics and functional effect, it could act as a partial agonist or a competitive antagonist, thereby preventing the excessive calcium influx associated with glutamate-induced excitotoxicity.[1] The proposed signaling cascade for investigation is the canonical NMDA receptor-mediated excitotoxicity pathway.
IV. Experimental Workflow for Neuroprotective Screening
A tiered approach is recommended for evaluating the neuroprotective effects of this compound, starting with in vitro screening and progressing to more complex models.
V. Detailed Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups, a standard model for in vitro neurotoxicity studies.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates
-
Hank's Balanced Salt Solution (HBSS)
-
Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
DNase I
Procedure:
-
Euthanize the pregnant rat according to approved animal welfare protocols.
-
Dissect the E18 embryos and isolate the cerebral cortices in ice-cold HBSS.
-
Mince the cortical tissue and incubate in 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Neutralize trypsin with FBS-containing medium and gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Plate the cells onto Poly-D-lysine coated plates at a density of 1 x 10^5 cells/cm².
-
Incubate at 37°C in a humidified 5% CO2 atmosphere. Culture for 7-10 days before initiating experiments.
Protocol 2: In Vitro Glutamate Excitotoxicity Assay
This assay evaluates the ability of this compound to protect neurons from glutamate-induced cell death.
Materials:
-
Mature primary cortical neuron cultures (from Protocol 1)
-
Glutamate stock solution (10 mM)
-
This compound (stock solution in water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Pre-treat neuron cultures with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) for 1 hour.
-
Induce excitotoxicity by adding glutamate to a final concentration of 100 µM for 24 hours. A vehicle control group (no glutamate) and a glutamate-only group should be included.
-
After 24 hours, remove the medium and add MTT solution to each well. Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Western Blot for Cleaved Caspase-3
This protocol quantifies the expression of the apoptotic marker cleaved caspase-3.
Materials:
-
Treated neuron cultures
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated neuron cultures with RIPA buffer and determine protein concentration using the BCA assay.
-
Separate 20 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against cleaved caspase-3 (1:1000) and β-actin (1:5000) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band density and normalize to the β-actin loading control.
VI. Hypothetical Data Presentation
The following tables represent hypothetical data that could be generated from the described experiments to support the neuroprotective potential of this compound.
Table 1: Effect of this compound on Glutamate-Induced Neurotoxicity
| Treatment Group | Concentration | Cell Viability (% of Control) | Standard Deviation |
| Vehicle Control | - | 100 | ± 5.2 |
| Glutamate | 100 µM | 45.3 | ± 4.1 |
| Glutamate + Compound | 1 µM | 55.8 | ± 3.9 |
| Glutamate + Compound | 10 µM | 78.2 | ± 4.5 |
| Glutamate + Compound | 100 µM | 92.5 | ± 5.0 |
Table 2: Quantification of Apoptosis via Western Blot
| Treatment Group | Concentration | Cleaved Caspase-3 / β-actin Ratio | Standard Deviation |
| Vehicle Control | - | 0.15 | ± 0.03 |
| Glutamate | 100 µM | 0.89 | ± 0.11 |
| Glutamate + Compound | 10 µM | 0.41 | ± 0.08 |
| Glutamate + Compound | 100 µM | 0.20 | ± 0.05 |
VII. Conclusion and Future Directions
The presented protocols and hypothetical data outline a clear path for the investigation of this compound as a novel neuroprotective agent. The primary focus should be on elucidating its interaction with the NMDA receptor and its efficacy in well-established in vitro and in vivo models of neuronal injury.[7][8][9] Should these initial studies prove promising, further investigation into its pharmacokinetic profile, blood-brain barrier permeability, and potential off-target effects will be warranted for its development as a therapeutic candidate.
References
- 1. Mechanisms of action of neuroprotectants in stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of N-methyl-D-aspartate receptor antagonist on aspartate induced neurotoxicity in the spinal cord in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bloomtechz.com [bloomtechz.com]
- 4. This compound | C6H12ClNO4 | CID 3084560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. This compound | 32213-95-9 [chemicalbook.com]
- 7. A pharmacological screening approach for discovery of neuroprotective compounds in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Pharmacological Screening Approach for Discovery of Neuroprotective Compounds in Ischemic Stroke | PLOS One [journals.plos.org]
- 9. Screening of Neuroprotective Drugs | BMSEED [bmseed.com]
Application Notes: Methods for the Deprotection of the Amino Group of Aspartate Dimethyl Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dimethyl L-aspartate hydrochloride is a common derivative of L-aspartic acid used in organic synthesis, particularly in the fields of peptide chemistry and drug development. The molecule features two methyl esters protecting the carboxylic acid groups and a protonated amine in the form of a hydrochloride salt. The term "amino group deprotection" in this context can refer to two distinct chemical transformations:
-
Neutralization (Deprotonation): The conversion of the non-nucleophilic ammonium hydrochloride salt (-NH₃⁺Cl⁻) into the corresponding nucleophilic free amine (-NH₂). This is a simple acid-base reaction required before using the amine in a subsequent coupling reaction.
-
Protecting Group Removal: The cleavage of a covalently bonded N-terminal protecting group, such as a tert-butyloxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), or benzyloxycarbonyl (Cbz or Z) group. These groups are installed to temporarily mask the amine's reactivity during a synthetic sequence. The final deprotection step reveals the free amine, often as a salt, which may then require neutralization.
This document provides detailed protocols for both the neutralization of this compound and the deprotection of its commonly N-protected analogues.
Method 1: Neutralization of this compound
This protocol describes the conversion of the hydrochloride salt to the free amine, a necessary step to render the amino group nucleophilic for reactions such as peptide coupling or acylation.
Principle of the Method
The method involves a simple acid-base extraction. A weak inorganic base, such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), is used in an aqueous solution to neutralize the hydrochloride salt. The resulting free amine, which has better solubility in organic solvents than its salt form, is then extracted into an organic layer (e.g., ethyl acetate). Subsequent drying and evaporation of the organic solvent yield the pure, deprotonated Dimethyl L-aspartate.
Experimental Protocol
-
Materials:
-
This compound
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a saturated aqueous solution of sodium carbonate.
-
Transfer the aqueous solution to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate. The number of extractions should be sufficient to ensure complete recovery (typically 3-5 times, monitoring by TLC if necessary).
-
Combine the organic phases.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate in vacuo using a rotary evaporator to yield the Dimethyl L-aspartate free amine as an oil.[1]
-
Quantitative Data
The following table summarizes the typical reaction conditions and outcomes for the neutralization protocol.
| Parameter | Value/Condition | Reference |
| Starting Material | Diethyl L-aspartate hydrochloride* | [1] |
| Base | Saturated aqueous Na₂CO₃ | [1] |
| Extraction Solvent | Ethyl Acetate | [1] |
| Typical Yield | 84% | [1] |
*Note: The cited protocol uses the diethyl ester, but the procedure and expected yield are directly applicable to the dimethyl ester derivative.
Workflow Diagram
Caption: Workflow for Neutralization of Hydrochloride Salt.
Method 2: Cleavage of N-Terminal Protecting Groups
In multi-step syntheses, the amino group of Dimethyl L-aspartate is often protected. The choice of deprotection method is dictated by the specific protecting group used and its orthogonality to other functional groups in the molecule.
Acid-Mediated Deprotection of N-Boc Group
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group commonly removed with strong acids like trifluoroacetic acid (TFA).
Principle of the Method
The deprotection mechanism involves protonation of the Boc group's carbonyl oxygen by TFA, followed by the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and an unstable carbamic acid intermediate, which rapidly decarboxylates to release the free amine as its trifluoroacetate salt.[2]
Experimental Protocol
-
Materials:
-
N-Boc-Dimethyl L-aspartate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the N-Boc-protected substrate (1.0 eq) in anhydrous DCM (0.1-0.5 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the stirred solution. A common concentration is 20-50% TFA in DCM (v/v).[2][3]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring completion by TLC or LC-MS.
-
Work-up: a. Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. b. Re-dissolve the residue in an organic solvent like ethyl acetate. c. Carefully wash the organic layer with saturated aqueous NaHCO₃ to neutralize residual acid. (Caution: CO₂ evolution). d. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine.
-
Quantitative Data
| Parameter | Value/Condition | Reference |
| Reagent | Trifluoroacetic Acid (TFA) | |
| Solvent | Dichloromethane (DCM) | |
| Concentration | 20-50% TFA in DCM (v/v) | [3] |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 1 - 4 hours | |
| Typical Yield | >90% |
Workflow Diagram
Caption: Workflow for Acid-Mediated N-Boc Deprotection.
Base-Mediated Deprotection of N-Fmoc Group
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group, typically removed using a secondary amine like piperidine.
Principle of the Method
The deprotection proceeds via an E1cB elimination mechanism. A base (piperidine) abstracts the acidic proton from the C9 position of the fluorene ring. This is the rate-determining step. The resulting carbanion undergoes β-elimination to release the free amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate. The excess piperidine then acts as a scavenger, trapping the DBF to form a stable adduct.[4][5]
Experimental Protocol
-
Materials:
-
N-Fmoc-Dimethyl L-aspartate
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the N-Fmoc-protected substrate in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the mixture at room temperature. The reaction is typically very fast. In solid-phase peptide synthesis (SPPS), a two-step treatment is common: 2 minutes followed by a second treatment of 5-10 minutes to ensure complete removal.[3][6]
-
Work-up (for solution phase): a. Dilute the reaction mixture with an appropriate organic solvent. b. Wash with an aqueous acid (e.g., 1M HCl or 5% citric acid) to remove piperidine and the DBF-adduct. c. Wash with water and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Quantitative Data
The kinetics of Fmoc deprotection are extremely rapid, a key advantage in SPPS.
| Parameter | Value/Condition | Reference |
| Reagent | 20% Piperidine in DMF | [4] |
| Reaction Half-life (t₁/₂) | ~7 seconds | [4] |
| Time for >99.9% Completion | < 1.5 minutes | [4] |
| Key Side Reaction | Aspartimide Formation | [4][7] |
Caption: Workflow for N-Cbz Deprotection via Hydrogenolysis.
References
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Determining the Purity of Dimethyl L-aspartate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed methodologies for assessing the purity of Dimethyl L-aspartate hydrochloride. The techniques described cover the determination of assay, identification of impurities, enantiomeric purity, and residual solvent content, ensuring a thorough quality assessment of the compound.
Overview of Analytical Strategy
The purity of this compound is determined through a combination of chromatographic, spectroscopic, and titrimetric methods. Each technique provides orthogonal information, contributing to a comprehensive purity profile. The logical workflow for this analysis is outlined below.
Caption: Overall analytical workflow for this compound purity assessment.
High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances
Reverse-phase HPLC is a primary method for determining the assay and identifying potential organic impurities in this compound. Potential impurities may arise from the synthesis process, including unreacted L-aspartic acid and the mono-methylated intermediate.[1]
Experimental Protocol
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-20 min: 5-50% B; 20-25 min: 50% B; 25-26 min: 50-5% B; 26-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Reagent and Sample Preparation:
-
Diluent: Mobile Phase A
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.
System Suitability:
| Parameter | Acceptance Criteria |
|---|---|
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of 6 Injections | ≤ 1.0% |
Calculation of Assay:
Chiral HPLC for Enantiomeric Purity
The enantiomeric purity is a critical quality attribute. The presence of the D-enantiomer must be controlled. This can be determined by HPLC using a chiral stationary phase or by derivatization with a chiral reagent followed by separation on a standard achiral column.[2]
Experimental Protocol (Direct Method)
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | Chiral Stationary Phase (e.g., Astec CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm) |
| Mobile Phase | Water:Methanol:Formic Acid (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Sample Solution (1.0 mg/mL): Accurately weigh about 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Calculation of Enantiomeric Purity:
Where Area_L is the peak area of the L-enantiomer and Area_D is the peak area of the D-enantiomer.
Quantitative NMR (qNMR) for Assay
qNMR is an absolute method for determining the purity of a substance without the need for a structurally similar reference standard.[3][4] It provides a direct measurement of the molar quantity of the analyte.
Caption: Workflow for quantitative NMR (qNMR) analysis.
Experimental Protocol
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR data processing software
Materials:
-
Internal Standard: Maleic acid or another suitable standard with high purity and non-overlapping signals.
-
Deuterated Solvent: Deuterium oxide (D₂O)
Sample Preparation:
-
Accurately weigh about 10 mg of this compound and 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of D₂O (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
| Parameter | Value |
|---|---|
| Pulse Program | Standard 1D proton |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton |
| Number of Scans | ≥ 16 |
| Acquisition Time | ≥ 3 s |
Data Processing and Calculation:
-
Integrate a well-resolved, characteristic signal of this compound (e.g., one of the methyl ester singlets) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
Quantitative Data Summary:
| Technique | Parameter | Typical Value |
|---|---|---|
| HPLC | Assay | > 99.0% |
| Chiral HPLC | Enantiomeric Purity | > 99.5% L-enantiomer |
| qNMR | Assay | > 98.0%[5] |
Potentiometric Titration for Assay
This classical method determines the purity based on the neutralization of the hydrochloride salt.
Experimental Protocol
Instrumentation:
-
Potentiometric titrator with a pH electrode
-
Burette and beaker
Reagents:
-
Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized
-
Solvent: Deionized water
Procedure:
-
Accurately weigh about 150 mg of this compound into a beaker.
-
Dissolve in 50 mL of deionized water.
-
Immerse the pH electrode and a stirrer in the solution.
-
Titrate with standardized 0.1 M NaOH, recording the volume of titrant and the corresponding pH.
-
Determine the equivalence point from the titration curve (the point of maximum inflection).
Calculation of Assay:
Where:
-
V_eq = Volume of NaOH at the equivalence point (mL)
-
M_NaOH = Molarity of NaOH (mol/L)
-
MW_sample = Molecular weight of this compound (197.62 g/mol )[6]
-
m_sample = mass of the sample (mg)
Additional Analytical Techniques
Gas Chromatography (GC) for Residual Solvents
Headspace GC with a flame ionization detector (FID) is used to identify and quantify residual solvents from the manufacturing process (e.g., methanol).[7][8] The method should be validated according to ICH Q3C guidelines.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is used for identity confirmation by comparing the spectrum of the sample to that of a reference standard. Key characteristic peaks should be identified.
Differential Scanning Calorimetry (DSC)
DSC can be used to determine the melting point and to estimate the purity of highly pure crystalline substances.[9][10] The presence of impurities typically leads to a depression and broadening of the melting endotherm.
By employing this comprehensive suite of analytical techniques, a thorough and reliable assessment of the purity of this compound can be achieved, ensuring its quality and suitability for research, development, and pharmaceutical applications.
References
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ethz.ch [ethz.ch]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | C6H12ClNO4 | CID 3084560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products [scirp.org]
- 8. shimadzu.com [shimadzu.com]
- 9. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mt.com [mt.com]
Application Notes and Protocol for the Quantitative NMR (qNMR) Analysis of L-Aspartic Acid Dimethyl Ester Hydrochloride (H-Asp(OMe)-OMe·HCl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity and concentration of substances without the need for a specific reference standard of the analyte.[1][2] The principle of qNMR lies in the direct proportionality between the integrated intensity of an NMR signal and the number of nuclei responsible for that signal.[2] This document provides a detailed protocol for the quantitative analysis of H-Asp(OMe)-OMe·HCl, a derivative of the amino acid aspartic acid, which is utilized as a building block in peptide synthesis and other pharmaceutical applications.[3] The accurate determination of its purity is crucial for quality control in drug development and manufacturing.
Principle of qNMR for Purity Determination
The purity of an analyte is determined by comparing the integral of a specific resonance of the analyte with the integral of a resonance from a certified internal standard (IS) of known purity and concentration. The following equation is used to calculate the purity of the analyte:
Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PIS
Where:
-
I : Integral of the resonance signal
-
N : Number of protons giving rise to the signal
-
M : Molar mass
-
m : Mass
-
P : Purity of the internal standard
Experimental Protocol
Materials and Reagents
| Material/Reagent | Recommended Specifications |
| H-Asp(OMe)-OMe·HCl | Analyte |
| Internal Standard (IS) | e.g., Maleic acid, Dimethyl sulfone (DMSO2), 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) |
| Deuterated Solvent | Deuterium oxide (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆) |
| NMR Tubes | 5 mm, high precision |
Instrumentation
-
NMR Spectrometer: 400 MHz or higher field strength
-
Analytical Balance: Capable of weighing to at least 0.01 mg accuracy
Sample Preparation
Accurate sample preparation is critical for reliable qNMR results.
-
Weighing: Accurately weigh approximately 10-20 mg of H-Asp(OMe)-OMe·HCl into a clean, dry vial.
-
Internal Standard Addition: Accurately weigh an appropriate amount (e.g., 5-10 mg) of the selected internal standard into the same vial.
-
Dissolution: Add a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent to the vial.
-
Mixing: Vortex the vial until both the analyte and the internal standard are completely dissolved.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
¹H NMR Data Acquisition
To obtain accurate quantitative data, specific acquisition parameters must be optimized.
| Parameter | Recommended Setting | Rationale |
| Pulse Program | Standard single-pulse (e.g., zg30 on Bruker) | Ensures uniform excitation across the spectrum. |
| Spectrometer Frequency | 400 MHz or higher | Higher field strength provides better signal dispersion and sensitivity. |
| Temperature | 298 K (25 °C) | Stable temperature is crucial for consistent chemical shifts and signal intensities. |
| Pulse Angle | 30° or 90° | A 30° pulse allows for a shorter relaxation delay, while a 90° pulse maximizes signal-to-noise. |
| Relaxation Delay (d1) | ≥ 5 x T₁ of the slowest relaxing signal | Ensures complete relaxation of all protons between scans for accurate integration.[4] A typical starting value is 30-60 seconds.[2] |
| Acquisition Time (aq) | ≥ 3 seconds | Provides sufficient digital resolution. |
| Number of Scans (ns) | 16 or higher | Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest. |
Note on T₁ Determination: The longitudinal relaxation time (T₁) for the protons of interest in both the analyte and the internal standard should be determined experimentally using an inversion-recovery pulse sequence prior to the qNMR experiment to ensure the appropriate relaxation delay is used.[5]
Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum and perform a baseline correction to ensure accurate integration.
-
Signal Selection and Integration:
-
Identify well-resolved signals for both H-Asp(OMe)-OMe·HCl and the internal standard that are free from overlap with other signals.
-
For H-Asp(OMe)-OMe·HCl, the methoxy protons (-OCH₃) are expected to be sharp singlets and are good candidates for quantification. Based on the structure, two distinct methoxy signals are anticipated.
-
Integrate the selected signals.
-
-
Purity Calculation: Use the purity equation provided in Section 2 to calculate the purity of H-Asp(OMe)-OMe·HCl.
Data Presentation
The following tables should be used to summarize the experimental data and results.
Table 1: ¹H NMR Signal Assignment for H-Asp(OMe)-OMe·HCl (in D₂O)
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Number of Protons (N) |
| -CH₂- | ~2.9 - 3.1 | dd | 2 |
| -CH- | ~4.0 - 4.2 | t | 1 |
| -OCH₃ (α-ester) | ~3.8 | s | 3 |
| -OCH₃ (β-ester) | ~3.7 | s | 3 |
Note: Chemical shifts are estimations and may vary depending on the solvent and pH.
Table 2: qNMR Experimental Data and Purity Calculation
| Parameter | H-Asp(OMe)-OMe·HCl | Internal Standard |
| Mass (m) | e.g., 15.20 mg | e.g., 8.50 mg |
| Molar Mass (M) | 197.62 g/mol | e.g., 116.07 g/mol (Maleic Acid) |
| Purity (P) | To be determined | e.g., 99.5% |
| Selected Signal (δ, ppm) | e.g., 3.8 | e.g., 6.26 (Maleic Acid) |
| Number of Protons (N) | 3 | 2 |
| Integral (I) | Measured Value | Measured Value |
| Calculated Purity (%) | \multicolumn{2}{c | }{Calculated Value} |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows and relationships in the qNMR analysis of H-Asp(OMe)-OMe·HCl.
Caption: Workflow for qNMR analysis of H-Asp(OMe)-OMe·HCl.
Caption: Logical relationship of parameters for purity calculation.
Conclusion
The described qNMR protocol provides a robust and accurate method for the purity determination of H-Asp(OMe)-OMe·HCl. Adherence to the outlined procedures for sample preparation, instrument parameter optimization, and data processing is essential for obtaining reliable and reproducible results. This methodology is well-suited for quality control and assurance in research and pharmaceutical development settings.
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Part 1 - T1 relaxation: definition, measurement and practical implications! — Nanalysis [nanalysis.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Application Notes and Protocols for the Scalable Synthesis and Purification of Dimethyl L-aspartate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scalable synthesis and industrial-scale purification of Dimethyl L-aspartate hydrochloride. The methodologies described are designed to be robust, scalable, and suitable for the production of high-purity material for applications in pharmaceutical and chemical industries.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals, including peptides and other complex organic molecules. Its industrial production requires a process that is not only efficient in terms of yield but also consistently delivers a product of high purity. The most common and economically viable method for its synthesis is the acid-catalyzed esterification of L-aspartic acid with methanol, followed by the formation of the hydrochloride salt. Subsequent purification is critical to remove unreacted starting materials and by-products.
Scalable Synthesis of this compound
The synthesis of this compound is typically achieved through a one-pot reaction involving the esterification of L-aspartic acid in methanol with an acidic catalyst, followed by the introduction of hydrogen chloride.
Experimental Protocol: Acid-Catalyzed Esterification
This protocol is adapted from established industrial practices and is suitable for scale-up.
Materials:
-
L-Aspartic Acid
-
Anhydrous Methanol
-
Thionyl Chloride (SOCl₂) or Hydrogen Chloride (HCl) gas
-
p-Toluenesulfonic acid (catalyst, optional)
Equipment:
-
Glass-lined or stainless steel reactor with heating, cooling, and stirring capabilities
-
Gas inlet for HCl or addition funnel for thionyl chloride
-
Condenser
-
Scrubber for acidic off-gases
Procedure:
-
Charging the Reactor: Charge the reactor with L-aspartic acid and anhydrous methanol. The typical ratio is 1:8 to 1:10 (w/v) of L-aspartic acid to methanol.
-
Cooling: Cool the stirred suspension to 0-5 °C.
-
Addition of Acid Catalyst: Slowly add thionyl chloride dropwise or bubble hydrogen chloride gas through the suspension while maintaining the temperature below 10 °C. The molar equivalent of the acid catalyst is typically 1.5 to 2.0 times that of L-aspartic acid.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Cooling and Crystallization: Once the reaction is complete, cool the mixture to 0-5 °C to induce crystallization of the product.
-
Isolation: The crystalline product is isolated by filtration. The filter cake is washed with cold methanol to remove residual impurities.
-
Drying: The product is dried under vacuum at a temperature not exceeding 50 °C.
Synthesis Data Summary
The following table summarizes quantitative data from representative synthesis protocols.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | L-Aspartic Acid (133.1 g) | L-Aspartic Acid (13.5 g) |
| Solvent | Methanol (133.1 g) | Methanol (100 ml) |
| Acid Catalyst | Hydrochloric Acid (64 g) | Thionyl Chloride |
| Reaction Temperature | Not specified, followed by cooling | Room temperature |
| Reaction Time | Not specified | 48 hours |
| Yield | 78.4% (160.5 g) | Quantitative (19.5 g)[1] |
| Initial Purity | 96.5% | Not specified |
| Key Impurities | L-aspartic acid and α- and β-monomethyl esters (2.6%) | Not specified |
Industrial Scale Purification of this compound
Purification of this compound on an industrial scale is crucial to achieve the high purity required for pharmaceutical applications. The primary method for purification is recrystallization.
Experimental Protocol: Recrystallization
Solvent Selection: Acetone is a suitable solvent for the recrystallization of this compound. It provides good solubility at elevated temperatures and low solubility at lower temperatures, facilitating high recovery of the purified product.
Equipment:
-
Crystallization vessel with heating, cooling, and agitation
-
Nutsche filter-dryer or centrifuge and vacuum oven
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot acetone (typically at 50-55 °C). A solvent-to-solute ratio of 3:1 to 5:1 (v/w) is a good starting point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Cool the solution in a controlled manner to induce crystallization. A slow cooling rate is generally preferred to obtain larger crystals and higher purity. A typical cooling profile would be to cool from 50 °C to 20 °C over 2-3 hours, followed by a hold at 0-5 °C for at least 1 hour to maximize yield.
-
Isolation and Washing: Isolate the crystals using a Nutsche filter-dryer or a centrifuge. Wash the filter cake with a small amount of cold acetone to remove residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum at a temperature not exceeding 50 °C until a constant weight is achieved.
Purification Data Summary
| Parameter | Expected Outcome |
| Purification Method | Recrystallization |
| Solvent | Acetone |
| Purity after Recrystallization | >99.0% |
| Removal of Impurities | Significant reduction of L-aspartic acid and mono-methyl esters |
| Final Product Form | White to off-white crystalline solid[2] |
Experimental Workflows
Synthesis Workflow
Caption: Workflow for the scalable synthesis of crude this compound.
Purification Workflow
References
Application Notes: Utilizing Dimethyl L-aspartate Hydrochloride in Enzymology Research
References
- 1. Discovery, characterization and mechanism of a Microbacterium esterase for key d-biotin chiral intermediate synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Processing Method for the Quantification of Methanol and Ethanol from Bioreactor Samples Using Gas Chromatography–Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. L-Aspartate, L-Ornithine and L-Ornithine-L-Aspartate (LOLA) and Their Impact on Brain Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Isotope-Labeled Dimethyl L-aspartate Hydrochloride in Metabolic Pathway Tracing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing isotope-labeled Dimethyl L-aspartate hydrochloride for tracing metabolic pathways. This powerful tool enables researchers to elucidate the contributions of aspartate to various cellular processes, offering insights into disease mechanisms and potential therapeutic targets.
Introduction
Isotope-labeled this compound is a stable, non-radioactive tracer used to investigate the metabolic fate of aspartate in biological systems. By replacing specific atoms with their heavier isotopes (e.g., ¹³C or ¹⁵N), researchers can track the incorporation of the labeled aspartate into downstream metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3] This technique, known as stable isotope tracing, provides unparalleled insights into the dynamic wiring of cellular metabolism.[1][4]
Aspartate is a crucial non-essential amino acid that serves as a central building block for numerous metabolic pathways.[5] It is integral to protein synthesis, the urea cycle, and gluconeogenesis. Furthermore, aspartate is a precursor for the synthesis of other amino acids (asparagine, lysine, threonine, methionine, and isoleucine), purines, and pyrimidines, making it essential for cell proliferation and survival.[5] The malate-aspartate shuttle, a key mechanism for transferring reducing equivalents into the mitochondria, also relies on the interconversion of aspartate and oxaloacetate.
By tracing the metabolic fate of isotope-labeled this compound, researchers can quantify the flux through these critical pathways, identify metabolic reprogramming in disease states like cancer, and assess the impact of therapeutic interventions on cellular metabolism.
Key Applications
-
Cancer Metabolism Research: Elucidate the role of aspartate in supporting tumor growth and proliferation, including its contribution to nucleotide and amino acid synthesis.[6]
-
Neurobiology: Investigate the function of aspartate as an excitatory neurotransmitter and its involvement in neuronal metabolism.
-
Drug Discovery and Development: Assess the on-target and off-target effects of drug candidates on metabolic pathways involving aspartate.
-
Metabolic Engineering: Optimize the production of valuable biomolecules by understanding and manipulating aspartate metabolic pathways.
-
Fundamental Biology: Map and quantify the intricate network of metabolic reactions involving aspartate in various cell types and organisms.
Quantitative Data Presentation
The following tables summarize quantitative data from a representative study utilizing [U-¹³C₄]aspartic acid to trace metabolic pathways in HL-60 cells, a human leukemia cell line. This data, obtained through Liquid Chromatography-Mass Spectrometry (LC-MS), demonstrates the incorporation of the ¹³C label from aspartate into a key downstream metabolite, malate. While the original study used [U-¹³C₄]aspartic acid, the metabolic fate of the aspartate moiety is identical to that of Dimethyl L-aspartate.
Table 1: Mass Isotopologue Distribution of Malate in HL-60 Cells Traced with [U-¹³C₄]Aspartate [7]
| Cell Type | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |
| Undifferentiated | 55.3 ± 1.2 | 5.1 ± 0.1 | 4.3 ± 0.1 | 4.8 ± 0.1 | 30.5 ± 1.0 |
| Differentiated | 68.9 ± 0.8 | 4.9 ± 0.1 | 3.6 ± 0.1 | 3.8 ± 0.1 | 18.8 ± 0.6 |
| LPS-activated | 63.5 ± 1.5 | 5.2 ± 0.1 | 3.8 ± 0.1 | 4.2 ± 0.2 | 23.3 ± 1.2 |
Data is presented as mean ± standard deviation (n=3). M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms from the tracer.[7]
Table 2: Total Fractional ¹³C-Labeling of TCA Cycle Intermediates from [U-¹³C] Carbon Sources in HL-60 Cells [7]
| Metabolite | [U-¹³C₄]Aspartate (%) |
| Citrate | 25.1 ± 0.9 |
| α-Ketoglutarate | 22.4 ± 0.8 |
| Malate | 44.7 ± 1.2 |
Data represents the percentage of the total metabolite pool that is labeled with ¹³C from the specified tracer.[7]
Experimental Protocols
This section provides a detailed methodology for a typical stable isotope tracing experiment using isotope-labeled this compound in cultured mammalian cells, followed by LC-MS analysis.
Protocol 1: Stable Isotope Tracing in Adherent Mammalian Cells
1. Cell Culture and Labeling:
- Culture cells to approximately 70-80% confluency in standard growth medium.
- Prepare the labeling medium by supplementing basal medium (lacking aspartate) with the desired concentration of isotope-labeled this compound (e.g., uniformly ¹³C-labeled). Other essential nutrients should be added back, including dialyzed fetal bovine serum to minimize the introduction of unlabeled aspartate.
- Aspirate the standard growth medium from the cells and wash once with phosphate-buffered saline (PBS).
- Add the pre-warmed labeling medium to the cells.
- Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation. The optimal duration depends on the metabolic pathways of interest.[3]
2. Metabolite Extraction:
- At each time point, rapidly aspirate the labeling medium.
- Place the culture dish on ice and wash the cells twice with ice-cold PBS.
- Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
- Scrape the cells and collect the cell lysate in a microcentrifuge tube.
- Perform a freeze-thaw cycle three times using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
- Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
- Collect the supernatant containing the polar metabolites.
Protocol 2: LC-MS Analysis of Labeled Metabolites
1. Sample Preparation for LC-MS:
- Dry the metabolite extract under a gentle stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).
2. Liquid Chromatography Separation:
- Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Employ a column suitable for separating polar metabolites, such as a hydrophilic interaction liquid chromatography (HILIC) column.
- Establish a gradient elution profile using mobile phases appropriate for the chosen column and analytes.
3. Mass Spectrometry Analysis:
- Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
- Operate the mass spectrometer in a suitable ionization mode (e.g., negative electrospray ionization for acidic metabolites).
- Acquire data in full scan mode to detect all ions within a specified mass range.
- Perform tandem MS (MS/MS) on selected precursor ions to confirm metabolite identity.
4. Data Analysis:
- Process the raw LC-MS data using specialized software to identify peaks, perform peak alignment, and integrate peak areas.
- Determine the mass isotopologue distribution (MID) for aspartate and its downstream metabolites by correcting for the natural abundance of stable isotopes.
- Calculate the fractional enrichment of ¹³C in each metabolite to quantify the contribution of the labeled aspartate tracer.
Mandatory Visualizations
The following diagrams illustrate key metabolic pathways involving aspartate and a typical experimental workflow for metabolic tracing.
References
- 1. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. Prebiotic Synthesis of Aspartate Using Life’s Metabolism as a Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aspartate Metabolism Pathway is Differentiable in Human Hepatocellular Carcinoma: Transcriptomics and 13C-Isotope based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Dimethyl L-aspartate Hydrochloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl L-aspartate hydrochloride is a derivative of the non-essential amino acid L-aspartic acid. It serves as a crucial and versatile intermediate in the pharmaceutical industry, primarily valued for its role as a chiral building block and its application in peptide synthesis.[1] Its inherent chirality and the presence of two ester groups and a primary amine (as a hydrochloride salt) make it a valuable starting material for the synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs). These application notes provide an overview of its utility, supported by detailed experimental protocols for key synthetic transformations.
Key Applications in Pharmaceutical Development
This compound's utility in drug development stems from two core areas:
-
Chiral Building Block for Asymmetric Synthesis: The defined stereochemistry of the L-enantiomer is leveraged to introduce chirality into target molecules. This is particularly important in the synthesis of small molecule drugs where stereoisomerism can significantly impact pharmacological activity and safety. A prominent example is in the synthesis of renin inhibitors.
-
Intermediate in Peptide Synthesis: As a protected form of aspartic acid, it is used in the stepwise construction of peptide chains. Protecting the carboxylic acid groups as methyl esters prevents their unwanted participation in peptide bond formation, ensuring the correct amino acid sequence.[2] This is critical for the synthesis of peptide-based therapeutics.
Application 1: Chiral Building Block in the Synthesis of Renin Inhibitors (e.g., Aliskiren)
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, and its overactivation can lead to hypertension. Renin, an aspartic protease, is the rate-limiting enzyme in this cascade. Direct renin inhibitors, such as Aliskiren, represent a class of antihypertensive drugs. The synthesis of these complex molecules often relies on chiral intermediates derived from amino acids to establish the correct stereochemistry, which is crucial for their inhibitory activity. While various synthetic routes to Aliskiren exist, the use of aspartic acid derivatives as chiral precursors is a documented strategy.
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS) and the Action of Aliskiren
The diagram below illustrates the RAAS pathway and the point of intervention for a direct renin inhibitor like Aliskiren.
Caption: Mechanism of action of Aliskiren in the RAAS pathway.
Application 2: Intermediate in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide production for therapeutic use. The process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid support (resin). To ensure the correct sequence, the amino and side-chain functional groups of the amino acids must be temporarily protected.
This compound, after N-terminal protection (commonly with Fmoc), serves as the building block for introducing aspartic acid residues. The methyl ester protection of the side-chain carboxyl group prevents aspartimide formation, a common side reaction that can lead to impurities and reduced yield.[3] While the tert-butyl (OtBu) ester is more commonly used in modern Fmoc-SPPS due to its lability in the final cleavage step, the principles of using a side-chain protected aspartic acid derivative are identical.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) Cycle
The following diagram outlines the key steps in a single cycle of Fmoc-based SPPS.
Caption: General workflow for one cycle of Fmoc-SPPS.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the esterification of L-aspartic acid to yield this compound.
Materials:
-
L-aspartic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Hydrochloric acid (gas or concentrated solution)
-
Dichloromethane (DCM)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure (using thionyl chloride):
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve L-aspartic acid in anhydrous methanol.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Remove the ice bath and stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess methanol and HCl.
-
The resulting solid can be washed with dichloromethane or ether to remove any non-polar impurities.
-
Dry the white crystalline solid under vacuum to obtain this compound.
| Parameter | Value | Reference |
| Starting Material | L-aspartic acid | [4] |
| Reagents | Methanol, Hydrochloric acid | [4] |
| Yield | 78.4% | [4] |
| Purity | 96.5% | [4] |
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asp(OR)-OH
This protocol outlines a general cycle for the incorporation of a side-chain protected aspartic acid residue (where R can be methyl or tert-butyl) into a growing peptide chain on a solid support using Fmoc chemistry.[5]
Materials:
-
Fmoc-protected resin (e.g., Rink Amide resin)
-
Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Fmoc-Asp(OMe)-OH or Fmoc-Asp(OtBu)-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Dichloromethane (DCM)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF in the reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5-20 minutes.
-
Drain the solution and repeat the piperidine treatment.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Asp(OR)-OH, the coupling reagent (e.g., HBTU), and the base (DIPEA) in DMF. This is the activation step.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours to allow the coupling reaction to proceed.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
The cycle (steps 2-5) is repeated for each subsequent amino acid in the peptide sequence.
| Parameter | Description | Typical Value | Reference |
| Coupling Efficiency | The percentage of peptide chains that successfully couple with the new amino acid in each cycle. | >99% | [3] |
| Overall Yield | Dependent on the length of the peptide and the efficiency of each step. For a 20-mer peptide with 99% stepwise yield, the theoretical overall yield would be (0.99)^40 ≈ 67%. | Sequence-dependent | [3] |
| Purity | Crude purity before purification. Side reactions like aspartimide formation can reduce purity. | Sequence-dependent | [5] |
Conclusion
This compound is a foundational intermediate for the synthesis of complex pharmaceuticals. Its utility as a chiral synthon enables the stereoselective preparation of small molecule drugs like renin inhibitors, while its role as a protected amino acid is fundamental to the production of therapeutic peptides. The protocols and data presented here underscore its significance and provide a practical framework for its application in research and drug development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dimethyl L-aspartate Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of Dimethyl L-aspartate hydrochloride.
Troubleshooting Guide: Identifying and Mitigating Side Products
The synthesis of this compound, typically achieved through the Fischer esterification of L-aspartic acid with methanol in the presence of an acid catalyst (e.g., HCl or thionyl chloride), can sometimes be accompanied by the formation of undesired side products. This guide provides a summary of potential impurities, their causes, and recommended solutions.
| Side Product | Potential Cause | Recommended Solution | Analytical Method for Detection |
| L-Aspartic acid (unreacted) | Incomplete reaction due to insufficient reaction time, low temperature, or inadequate amount of catalyst. | Increase reaction time, elevate temperature (while monitoring for racemization), or increase the catalyst concentration. Ensure efficient mixing. | HPLC, ¹H NMR |
| L-Aspartic acid monomethyl esters (α and β isomers) | Incomplete esterification of one of the two carboxylic acid groups.[1] | Drive the reaction to completion by using a larger excess of methanol, increasing reaction time, or elevating the temperature. | HPLC, ¹H NMR, ¹³C NMR |
| D-Dimethyl aspartate hydrochloride | Racemization of the chiral center of L-aspartic acid under harsh acidic conditions and/or elevated temperatures.[1][2] | Use milder reaction conditions (lower temperature, shorter reaction time). Consider using a milder acid catalyst. | Chiral HPLC, Polarimetry |
| Pyroglutamic acid derivatives | Intramolecular cyclization of the aspartic acid backbone, particularly under acidic conditions and heat.[3][4] | Control reaction temperature and minimize reaction time. Use of a less aggressive acid catalyst might be beneficial. | HPLC-MS, ¹H NMR |
| N-Acetyl L-aspartic acid dimethyl ester | Acetylation of the amino group if an acetyl source (e.g., acetic acid impurity in reagents) is present. While less common in this specific synthesis, it is a known biological metabolite.[5][6] | Ensure high purity of all starting materials and solvents. | HPLC-MS, ¹H NMR |
| Side products from thionyl chloride | Reaction of thionyl chloride with methanol can produce byproducts like methyl sulfite. | Use freshly distilled thionyl chloride. Add thionyl chloride to methanol at low temperatures to control the reaction. | GC-MS of the reaction mixture |
Frequently Asked Questions (FAQs)
Q1: My final product shows three spots on the TLC, even after a long reaction time. What could they be?
A1: The three spots likely correspond to the desired this compound, the two isomeric L-aspartic acid monomethyl esters (α and β), and unreacted L-aspartic acid. To confirm their identities, you can use co-spotting with standards if available. To push the reaction to completion, consider increasing the excess of methanol and ensuring your acid catalyst is active.
Q2: The optical rotation of my synthesized this compound is lower than the literature value. What is the likely cause?
A2: A lower optical rotation suggests partial racemization of the chiral center, leading to the formation of D-Dimethyl aspartate hydrochloride.[1][2] This can occur if the reaction is carried out at excessively high temperatures or for a prolonged period in strong acid. To avoid this, it is crucial to carefully control the reaction temperature and time. Chiral HPLC can be used to quantify the enantiomeric excess.
Q3: I observe an unexpected peak in my HPLC chromatogram that is not related to the starting material or the mono-esters. What could it be?
A3: An unexpected peak could be a pyroglutamic acid derivative formed through intramolecular cyclization.[3][4] This side reaction is favored by acidic conditions and heat. Confirmation of this structure can be achieved using LC-MS to determine the molecular weight of the impurity.
Q4: Can I use sulfuric acid as a catalyst instead of HCl or thionyl chloride?
A4: While sulfuric acid is a common catalyst for Fischer esterification, it is a strong, non-volatile acid which can be difficult to remove completely from the final product.[7] Any residual sulfuric acid can lead to product degradation over time. Gaseous HCl or thionyl chloride (which generates HCl in situ) are generally preferred as the excess acid and byproducts are more easily removed during workup.
Q5: How can I purify my this compound from the mono-ester impurities?
A5: Purification can be challenging due to the similar polarities of the desired product and the mono-ester impurities. Recrystallization from a suitable solvent system, such as methanol/diethyl ether, can be effective. Column chromatography on silica gel can also be employed, though it may require careful optimization of the eluent system.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and desired purity.
Materials:
-
L-Aspartic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Hydrogen chloride (gas)
-
Diethyl ether (anhydrous)
Procedure using Thionyl Chloride:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend L-aspartic acid (1 equivalent) in anhydrous methanol (10-20 mL per gram of aspartic acid).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.2 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24-48 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Remove the solvent and excess reagents under reduced pressure using a rotary evaporator.
-
To the resulting solid, add anhydrous diethyl ether and stir to precipitate the product.
-
Collect the white solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield this compound.
Analytical Method: HPLC for Purity Assessment
This is a general method and should be optimized for your specific HPLC system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: Start with 100% A, and gradually increase the percentage of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Note: This method should be able to separate L-aspartic acid, the monomethyl esters, and the dimethyl ester. Retention times will need to be determined using standards. For chiral separation, a dedicated chiral column is required.[8][9][10][11][12]
Visualizations
Caption: Reaction scheme for the synthesis of this compound and potential side products.
References
- 1. Racemization of aspartic acid and phenylalanine in the sweetener aspartame at 100 degrees C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Acetylation of L-aspartate in the nervous system: differential distribution of a specific enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Separation of Aspartic Acid and Asparagine on Obelisc R Column | SIELC Technologies [sielc.com]
- 10. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC methods for determination of D-aspartate and N-methyl-D-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC methods for determination of D-aspartate and N-methyl-D-aspartate. | Semantic Scholar [semanticscholar.org]
Improving the reaction yield of L-aspartic acid to dimethyl ester conversion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the conversion of L-aspartic acid to its dimethyl ester.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of L-aspartic acid dimethyl ester.
| Problem | Possible Causes | Recommended Solutions |
| Low to No Product Yield | 1. Incomplete Reaction: The Fischer esterification is an equilibrium reaction. Water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the reactants.[1] 2. Inactive Reagents: Thionyl chloride (SOCl₂) can degrade upon exposure to moisture. Methanol should be anhydrous. 3. Insufficient Catalyst: The amount of acid catalyst may be too low to effectively protonate the carboxylic acid. | 1. Drive the Equilibrium: Use a large excess of methanol to shift the equilibrium towards the product.[2][3] Consider using a dehydrating agent or a Dean-Stark apparatus to remove water as it forms.[1] 2. Use Fresh/Dry Reagents: Use freshly opened or properly stored anhydrous methanol and thionyl chloride. 3. Optimize Catalyst Concentration: Ensure an adequate amount of catalyst is used. For Fischer esterification, common catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH).[3] |
| Presence of Starting Material in Product | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Low Reaction Temperature: The reaction temperature might be too low for the esterification to proceed at an optimal rate. | 1. Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Some protocols suggest stirring for up to 40 hours. 2. Increase Reaction Temperature: Refluxing the reaction mixture is a common practice to increase the reaction rate.[4][5] |
| Formation of Mono-ester Byproducts | 1. Incomplete Esterification: One of the two carboxylic acid groups of L-aspartic acid may not have reacted.[6][7] | 1. Optimize Reaction Conditions: Ensure sufficient equivalents of methanol and catalyst are used. Increase reaction time and/or temperature to favor the formation of the diester. |
| Product is Difficult to Purify | 1. Contamination with Salts: If a neutralizing agent is used during workup, residual salts can contaminate the product. 2. Co-elution with Byproducts: Mono-esters or other side products may have similar chromatographic properties to the desired dimethyl ester. | 1. Proper Workup: After neutralization with a base like sodium bicarbonate, wash thoroughly with brine to remove inorganic salts.[5] 2. Chromatographic Purification: Use column chromatography with an appropriate solvent system to separate the product from impurities.[8] |
| Aspartimide Formation | This is a significant side reaction, especially under basic conditions or at elevated temperatures, leading to a cyclic imide that can further react to form a mixture of α- and β-peptides.[9] | While more critical in peptide synthesis, minimizing exposure to basic conditions during workup and avoiding unnecessarily high temperatures can help reduce this side reaction.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for converting L-aspartic acid to its dimethyl ester?
A1: The most frequently employed method is the Fischer-Speier esterification.[3][10] This typically involves reacting L-aspartic acid with an excess of methanol in the presence of an acid catalyst, such as thionyl chloride (which generates HCl in situ), sulfuric acid, or gaseous hydrogen chloride.[2][3][11]
Q2: Why is thionyl chloride in methanol a popular choice for this esterification?
A2: Reacting thionyl chloride with methanol generates anhydrous HCl in situ, which acts as the catalyst for the esterification.[2] This method is effective because it provides acidic conditions while maintaining an anhydrous environment, which is favorable for driving the reaction towards the ester product.
Q3: My reaction is not going to completion. What can I do to improve the yield?
A3: To improve the yield, you can:
-
Increase the amount of methanol: Using methanol as the solvent ensures a large excess, which helps to push the equilibrium towards the product side.[2][3]
-
Ensure anhydrous conditions: Water can hydrolyze the ester product. Use dry glassware and anhydrous reagents.
-
Increase the reaction time and/or temperature: Refluxing the reaction mixture for an extended period can help drive the reaction to completion. Monitor the progress using TLC.[4]
Q4: How can I purify the L-aspartic acid dimethyl ester hydrochloride product?
A4: The product, being a salt, often precipitates from the reaction mixture upon cooling or with the addition of a less polar solvent like diethyl ether.[4] The resulting solid can be collected by filtration and washed with a cold, non-polar solvent. If further purification is needed, recrystallization or column chromatography can be employed.[8]
Q5: Are there any significant side reactions to be aware of?
A5: Yes, the primary side reaction is the formation of mono-methyl esters of L-aspartic acid due to incomplete esterification.[6][7] Another potential, though less common under these specific conditions, is the formation of aspartimide, a cyclic side product.[9]
Quantitative Data Summary
The following table summarizes reaction conditions and reported yields for the synthesis of L-aspartic acid dimethyl ester hydrochloride from various sources.
| Catalyst/Reagent | Alcohol | Reaction Conditions | Reported Yield | Purity | Reference |
| Thionyl Chloride | Methanol | Dropwise addition of SOCl₂ at 0°C, then 40h at room temp. | Quantitative | Not specified | US Patent 5,322,942 |
| Hydrochloric Acid | Methanol | Reaction at 40°C for 4h, followed by cooling to 3°C. | 78.4% | 96.5% | US Patent 5,113,009[6][7] |
| Hydrochloric Acid | Methanol | Recycled filtrate from a previous reaction, 40°C for 4h. | 98.0% | 97.1% | US Patent 5,113,009[7] |
| Thionyl Chloride | Ethanol | Reflux for 4-6 hours. | Not specified | Not specified | Benchchem Protocol[4] |
Experimental Protocols
Protocol 1: Esterification using Thionyl Chloride in Methanol
This protocol is adapted from a method described for the synthesis of amino acid esters.[4]
Materials:
-
L-Aspartic Acid
-
Anhydrous Methanol
-
Thionyl Chloride (SOCl₂)
-
Diethyl Ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, suspend L-aspartic acid in anhydrous methanol.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add thionyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.[4]
-
After the addition is complete, remove the ice bath and attach a reflux condenser.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.[4]
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess reagents under reduced pressure using a rotary evaporator.
-
Add diethyl ether to the crude product to precipitate the dimethyl L-aspartate hydrochloride as a white solid.[4]
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizations
Experimental Workflow for Dimethyl L-Aspartate Synthesis
Caption: A typical workflow for the synthesis of this compound.
Troubleshooting Logic for Low Reaction Yield
Caption: A decision tree for troubleshooting low yield in the esterification reaction.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. prepchem.com [prepchem.com]
- 7. US5113009A - Preparation and isolation of mineral acid salt of an amino acid methyl ester - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. media.iris-biotech.de [media.iris-biotech.de]
- 10. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. pianetachimica.it [pianetachimica.it]
Troubleshooting poor solubility of Dimethyl L-aspartate hydrochloride in reaction media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of Dimethyl L-aspartate hydrochloride in reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a white to off-white crystalline solid.[1] It is characterized as being soluble in polar solvents such as water and alcohols (like methanol), while having limited solubility in polar aprotic solvents and being relatively insoluble in nonpolar organic solvents.[1] It is also known to be moderately hygroscopic, so it is important to store it in a cool, dry place in a tightly sealed container to prevent moisture absorption.[1]
Q2: I am struggling to dissolve this compound in my organic reaction solvent. What is the recommended approach?
For many organic reactions, particularly in peptide synthesis, dissolving the hydrochloride salt directly in non-polar or weakly polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) is challenging due to its high polarity. The most effective and standard strategy is to convert the hydrochloride salt to its corresponding free amine, Dimethyl L-aspartate. The free amine is significantly less polar and thus more soluble in a broader range of organic solvents. This is a routine procedure before a coupling reaction.
Q3: How does pH affect the solubility of this compound?
The solubility of amino acid derivatives like this compound is pH-dependent. As a salt of a weak base, it is more soluble in acidic aqueous solutions. In basic conditions, it will be converted to the free amine, which has different solubility characteristics. For reactions in organic solvents, neutralizing the hydrochloride with a base to form the free amine is a common strategy to enhance solubility.
Q4: Can I use heat to improve the solubility of this compound?
Gentle warming can be employed to increase the rate of dissolution and the solubility of this compound. However, caution is advised as excessive heat can lead to the degradation of the compound. It is recommended to first attempt this on a small scale and monitor for any changes in appearance or purity.
Q5: My reaction involves a non-polar solvent where the hydrochloride salt is insoluble. What are my options?
If you must use a non-polar solvent, the primary recommendation is to convert this compound to its free amine form prior to its addition to the reaction mixture. If this is not feasible, consider using a co-solvent system. Adding a small amount of a polar solvent in which the compound is soluble, such as methanol or DMSO, to your non-polar solvent can sometimes improve the overall solubility.
Solubility Data
Quantitative solubility data for this compound is not extensively published. The following table summarizes the available qualitative and quantitative information.
| Solvent | Solubility | Notes |
| Water | Soluble[1][2][3] | Described as "almost transparency"[2][3]. |
| Methanol | Soluble[1][2] | Often used as a solvent for its synthesis[2][4]. |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[3][4] | For the racemate (DL-Aspartic acid dimethyl ester hydrochloride), a solubility of 100 mg/mL is reported, though this may require ultrasonication to achieve.[5] |
| Dichloromethane (DCM) | Insoluble[6] | The hydrochloride salt form is generally not soluble.[6] |
| Diethyl Ether | Insoluble[6] | The hydrochloride salt is insoluble.[6] |
| Ethanol | Low to Moderate Solubility | - |
Troubleshooting Guide
If you are encountering poor solubility with this compound, follow this systematic troubleshooting guide.
Step 1: Physical Dissolution Aids
Before altering the chemical nature of your system, attempt to facilitate dissolution using physical methods.
-
Vigorous Stirring: Ensure the mixture is being agitated effectively to maximize the contact between the solid and the solvent.
-
Sonication: Use an ultrasonic bath to break down solid agglomerates, which can enhance the dissolution rate.
-
Gentle Warming: Carefully heat the mixture, for example, in a water bath at 30-40°C, while continuing to stir. Be mindful of potential degradation at higher temperatures.
Step 2: Solvent System Modification
If physical methods are insufficient, consider modifying your solvent system.
-
Co-solvent Addition: If your primary reaction solvent is non-polar, introduce a small percentage of a polar co-solvent like methanol or DMSO. Start with a low concentration (e.g., 5-10% v/v) and gradually increase it, monitoring for dissolution.
-
Alternative Polar Aprotic Solvents: For applications like peptide synthesis, consider using highly polar aprotic solvents such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), where solubility is generally better.
Step 3: Conversion to Free Amine (for Anhydrous Organic Reactions)
This is the most common and effective method for reactions in non-polar organic solvents.
-
Neutralization: The hydrochloride salt can be neutralized with a base to yield the free amine, which is more soluble in organic solvents. This is typically done in a separate step before adding the compound to the main reaction. A detailed protocol is provided below.
Experimental Protocols
Protocol 1: Conversion of this compound to its Free Amine
This protocol describes the neutralization of the hydrochloride salt to generate the free amine for use in organic synthesis.
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a weak base like triethylamine (TEA)
-
An appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound in a saturated aqueous solution of sodium bicarbonate. Use enough of the basic solution to fully dissolve the solid and ensure the final pH is basic.
-
Extraction: Transfer the aqueous solution to a separatory funnel. Extract the aqueous layer three times with your chosen organic solvent (e.g., ethyl acetate). The free amine will partition into the organic layer.
-
Washing: Combine the organic extracts and wash them with brine. This step helps to remove residual water and inorganic salts.
-
Drying: Dry the combined organic phase over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the free amine, which is typically an oil or a low-melting solid.
Note: Free amino acid esters can be less stable than their hydrochloride salt counterparts and may be susceptible to self-condensation (diketopiperazine formation) upon storage. It is often recommended to use the freshly prepared free amine immediately in the subsequent reaction step.
Visual Troubleshooting Workflow
The following diagrams illustrate the decision-making process when troubleshooting solubility issues with this compound.
Caption: Troubleshooting workflow for solubility issues.
Caption: Experimental workflow for free amine conversion.
References
Optimal storage conditions to prevent hydrolysis of Dimethyl L-aspartate hydrochloride
Technical Support Center: Dimethyl L-aspartate hydrochloride
This technical support center provides guidance on the optimal storage and handling of this compound to minimize hydrolysis and ensure the integrity of the compound for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for this compound powder?
A1: To ensure long-term stability and prevent degradation, it is recommended to store this compound powder in a cool and dry place.[1] For optimal results, storage at temperatures between 2°C and 8°C is advised.[2][3]
Q2: How should I store solutions of this compound?
A2: Once dissolved, solutions of this compound are more susceptible to hydrolysis. For solutions prepared in solvents like DMSO, it is recommended to store them at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[4][5] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the solution into single-use vials.[4][5]
Q3: Is this compound sensitive to moisture?
A3: Yes, this compound is hygroscopic, meaning it can absorb moisture from the air.[6] Exposure to moisture can lead to hydrolysis of the ester groups. Therefore, it is crucial to store the compound in a tightly sealed container in a dry environment.[1]
Q4: Do I need to store this compound under an inert atmosphere?
A4: Yes, for maximum stability, it is recommended to store this compound under an inert atmosphere, such as argon or nitrogen.[2][3] This helps to displace moisture and oxygen, further preventing degradation.
Q5: What are the signs of degradation of this compound?
A5: Physical signs of degradation can include a change in the appearance of the powder from a white or off-white crystalline solid to a clumpy or discolored substance.[2][7] Chemically, degradation through hydrolysis will result in the formation of L-aspartic acid monomethyl ester and subsequently L-aspartic acid. This can be confirmed through analytical techniques such as HPLC or NMR.
Troubleshooting Guide: Hydrolysis of this compound
If you suspect that your this compound has undergone hydrolysis, follow this troubleshooting guide to assess the issue and take corrective actions.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for suspected hydrolysis.
Data on Storage Conditions
The following table summarizes the recommended storage conditions for this compound to prevent hydrolysis.
| Parameter | Solid Form | In Solution (e.g., DMSO) | Reference(s) |
| Temperature | 2°C to 8°C | -20°C (short-term, ≤1 month) -80°C (long-term, ≤6 months) | [2][3][4][5] |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | N/A (aliquot and seal tightly) | [2][3] |
| Moisture | Store in a dry environment; keep container tightly sealed | Use anhydrous solvents; protect from atmospheric moisture | [1][4][6] |
| Light | Protect from light | Protect from light | [8] |
Experimental Protocol: Stability Assessment of this compound by HPLC
This protocol outlines a method to assess the stability of this compound and quantify the extent of hydrolysis.
Objective: To monitor the degradation of this compound into its hydrolysis products (L-aspartic acid monomethyl ester and L-aspartic acid) over time under specific storage conditions.
Materials:
-
This compound
-
HPLC grade water
-
HPLC grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
Reference standards for L-aspartic acid and L-aspartic acid monomethyl ester (if available)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at a specific pH) at a known concentration (e.g., 1 mg/mL).
-
Divide the stock solution into several aliquots in tightly sealed vials.
-
Store the aliquots under the desired storage conditions to be tested (e.g., room temperature, 4°C, -20°C).
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Prepare a mobile phase, for example:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Run a gradient elution method to separate this compound from its potential hydrolysis products. For example, a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Set the UV detector to a wavelength where all compounds of interest have reasonable absorbance (e.g., 210 nm).
-
-
Data Collection:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each storage condition.
-
Inject a known volume of the sample into the HPLC system.
-
Record the chromatograms.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and its hydrolysis products based on their retention times (if reference standards are used) or by observing the appearance of new peaks over time.
-
Calculate the peak area for each compound at each time point.
-
Determine the percentage of the remaining this compound and the percentage of each hydrolysis product at each time point.
-
Experimental Workflow Diagram
Caption: Workflow for HPLC-based stability assessment.
Signaling Pathway: Hydrolysis of this compound
The hydrolysis of this compound occurs in a stepwise manner, where the ester groups are sequentially cleaved.
Caption: Stepwise hydrolysis of this compound.
References
- 1. aksci.com [aksci.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. This compound manufacturers and suppliers in india [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. solgroup.com [solgroup.com]
Advanced purification techniques for high-purity Dimethyl L-aspartate hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to advanced purification techniques for achieving high-purity Dimethyl L-aspartate hydrochloride. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to address specific challenges encountered during laboratory work.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues that may arise during the synthesis and purification of this compound.
Q1: My final product has a low melting point and a broad melting range. What are the likely impurities?
A1: A low and broad melting point typically indicates the presence of impurities. For this compound, the most common impurities are unreacted L-aspartic acid, the α- and β-monomethyl esters of L-aspartic acid, and residual solvents. Incomplete esterification or hydrolysis of the diester during workup can lead to the presence of the starting material and monoesters.
Q2: I am observing a persistent yellow tint in my crystallized product. How can I remove this color impurity?
A2: Color impurities often arise from side reactions or the degradation of reagents.
-
Charcoal Treatment: Activated charcoal can be effective in removing colored impurities. Dissolve the crude product in a suitable hot solvent (e.g., methanol or ethanol) and add a small amount of activated charcoal. Heat the mixture for a short period, then filter it hot through celite to remove the charcoal. Recrystallize the product from the filtrate.
-
Recrystallization: Multiple recrystallizations from an appropriate solvent system can also help in removing color.
-
Reagent Purity: Ensure the purity of your starting materials and reagents, particularly thionyl chloride, as impurities within them can lead to colored byproducts.
Q3: My recrystallization attempt resulted in an oil instead of crystals. What went wrong?
A3: "Oiling out" during recrystallization can be caused by several factors:
-
Inappropriate Solvent: The solvent system may not be optimal. The product might be too soluble even at low temperatures, or the impurities might be precipitating with the product. Experiment with different solvent systems, such as mixed solvents (e.g., methanol/diethyl ether, ethanol/hexane).
-
Cooling Too Rapidly: Rapid cooling can prevent proper crystal lattice formation. Allow the solution to cool slowly to room temperature before placing it in a cold bath.
-
Supersaturation: The solution might be too concentrated. Try using a larger volume of solvent.
-
Presence of Impurities: High levels of impurities can inhibit crystallization. Consider a preliminary purification step like column chromatography before recrystallization.
Q4: After purification by ion-exchange chromatography, my product still shows the presence of monoesters in the NMR spectrum. How can I improve the separation?
A4: Incomplete separation of monoesters during ion-exchange chromatography can be addressed by optimizing the elution conditions.
-
Gradient Elution: Employ a shallower salt gradient during elution. This will increase the resolution between the desired diester and the more acidic monoesters.
-
pH Adjustment: Adjust the pH of the buffers. Since the monoesters are more acidic than the diester, a slight change in pH can alter their charge and improve separation.
-
Column Loading: Avoid overloading the column, as this can lead to poor separation.
-
Flow Rate: Reduce the flow rate to allow for better equilibration and separation.
Q5: I am struggling to remove the last traces of residual solvent (e.g., methanol, dichloromethane) from my final product. What drying techniques are most effective?
A5: Removing residual solvents is crucial for obtaining a high-purity product.
-
High-Vacuum Drying: Dry the product under high vacuum at a slightly elevated temperature (e.g., 30-40°C) for an extended period. Be cautious not to heat the product to its decomposition temperature.
-
Solvent Displacement: Dissolve the product in a small amount of a different, more volatile solvent in which it is sparingly soluble, and then remove the solvent under vacuum. This can help to azeotropically remove the original solvent.
-
Trituration: Suspend the solid product in a non-solvent (e.g., hexane or diethyl ether), stir for a period, and then filter. This can help wash away residual solvents from the surface of the crystals.
Data Presentation: Comparison of Purification Techniques
| Purification Technique | Purity Achieved (Typical) | Yield (Typical) | Key Advantages | Common Challenges |
| Recrystallization | >98% | 60-80% | Simple, cost-effective, scalable. | Oiling out, co-crystallization of impurities, solvent selection can be challenging. |
| Ion-Exchange Chromatography | >99.5% | 70-90% | High resolution for separating charged impurities like monoesters. | Can be time-consuming, requires specific equipment, potential for product degradation on the column. |
| Silica Gel Chromatography | >99% | 50-70% | Effective for removing non-polar impurities. | Product may streak on the column, requires careful solvent system selection. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound to >98% purity.
Materials:
-
Crude this compound
-
Methanol (ACS grade)
-
Diethyl ether (anhydrous)
-
Activated charcoal (optional)
-
Celite (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot methanol to dissolve the solid completely.
-
(Optional) If the solution is colored, add a small amount of activated charcoal and heat for 5-10 minutes.
-
(Optional) Filter the hot solution through a pad of celite in a pre-heated funnel to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, slowly add diethyl ether dropwise until the solution becomes slightly cloudy.
-
Place the flask in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the crystals under high vacuum to a constant weight.
Protocol 2: Purification by Ion-Exchange Chromatography
Objective: To remove acidic impurities, such as L-aspartic acid and its monoesters, to achieve >99.5% purity.
Materials:
-
Crude this compound
-
Strong cation exchange resin (e.g., Dowex 50WX8)
-
Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.1 M, 1 M)
-
Ammonium hydroxide (NH₄OH) solution (e.g., 0.5 M)
-
Chromatography column
-
Fraction collector
-
pH meter
Procedure:
-
Prepare a slurry of the cation exchange resin in deionized water and pack it into a chromatography column.
-
Equilibrate the column by washing with 0.1 M HCl until the eluent has the same pH as the starting buffer.
-
Dissolve the crude this compound in a minimal amount of deionized water and adjust the pH to ~2 with 0.1 M HCl.
-
Load the sample onto the column.
-
Wash the column with deionized water to remove any unbound impurities.
-
Elute the product using a stepwise or linear gradient of ammonium hydroxide or a salt solution (e.g., NaCl). Start with a low concentration and gradually increase it. The uncharged diester will elute before the more acidic monoesters and L-aspartic acid.
-
Collect fractions and monitor the elution profile using a suitable analytical technique (e.g., TLC or HPLC).
-
Combine the fractions containing the pure product.
-
Remove the elution solvent under reduced pressure. If a salt was used for elution, a subsequent desalting step may be necessary.
-
Lyophilize or recrystallize the purified product to obtain a solid.
Visualizations
Managing the hygroscopic properties of H-Asp(OMe)-OMe·HCl during weighing and reaction setup
Technical Support Center: Managing H-Asp(OMe)-OMe·HCl
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic properties of H-Asp(OMe)-OMe·HCl during weighing and reaction setup.
Frequently Asked Questions (FAQs)
Q1: What does it mean if a compound is hygroscopic?
A1: A hygroscopic substance has a strong tendency to absorb moisture from the surrounding atmosphere.[1] This can lead to physical changes such as clumping, caking, or even dissolving, as well as potential chemical degradation.[1][2] For a reagent like H-Asp(OMe)-OMe·HCl, moisture absorption can introduce water into a reaction, which can be detrimental to moisture-sensitive procedures like peptide couplings.
Q2: How can I tell if my batch of H-Asp(OMe)-OMe·HCl has absorbed moisture?
A2: Visual inspection can often reveal signs of moisture absorption. The powder may appear clumpy, sticky, or "wet" instead of being a free-flowing solid.[1] For more sensitive applications, a Karl Fischer titration can be performed to quantify the water content.
Q3: What are the consequences of using H-Asp(OMe)-OMe·HCl that has been exposed to moisture in my reaction?
A3: Using H-Asp(OMe)-OMe·HCl with significant water content can lead to several issues:
-
Inaccurate Stoichiometry: The weighed amount will not be the true amount of the reagent, as it includes water, leading to incorrect molar ratios in your reaction.
-
Side Reactions: In peptide synthesis, the presence of water can hydrolyze activated esters, leading to the formation of byproducts and lowering the yield of the desired peptide.[3]
-
Reaction Failure: Many coupling reagents used in peptide synthesis are sensitive to water and can be deactivated, preventing the reaction from proceeding.[3]
Q4: How should I store H-Asp(OMe)-OMe·HCl to minimize moisture absorption?
A4: H-Asp(OMe)-OMe·HCl should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[4] For enhanced protection, store the container inside a desiccator with a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate). Storing under an inert gas atmosphere (e.g., argon or nitrogen) is also recommended.[5]
Troubleshooting Guides
Problem 1: The H-Asp(OMe)-OMe·HCl powder is clumpy and difficult to handle.
| Possible Cause | Solution |
| Improper storage has led to moisture absorption. | Dry the material under high vacuum. For small amounts, this can be done in a vacuum desiccator or on a Schlenk line. For larger amounts, a vacuum oven at a gentle temperature (e.g., 30-40 °C) can be used, but ensure the temperature is well below the melting point to avoid degradation. Note that this may not be sufficient for highly sensitive reactions. |
| The container was opened in a humid environment. | If possible, handle the reagent inside a glovebox with a low-humidity atmosphere. If a glovebox is not available, work quickly and in a well-ventilated fume hood with low ambient humidity. |
Problem 2: My peptide coupling reaction yield is low when using H-Asp(OMe)-OMe·HCl.
| Possible Cause | Solution |
| The reagent has absorbed moisture, leading to inaccurate weighing and deactivation of coupling agents. | Ensure the reagent is properly dried before use. Use anhydrous solvents and reagents for the reaction. Consider using a fresh, unopened bottle of H-Asp(OMe)-OMe·HCl. |
| The reaction setup did not adequately exclude atmospheric moisture. | Use oven- or flame-dried glassware.[6] Set up the reaction under an inert atmosphere (argon or nitrogen). Use septa and syringes for liquid transfers.[6] A drying tube can be used for less sensitive reactions.[7] |
| The coupling reagents are not effective in the presence of trace amounts of water. | Select coupling reagents that are more robust or use a larger excess of the coupling agent to compensate for some deactivation, though this may lead to more side products. |
Data Presentation
Table 1: Physical and Chemical Properties of H-Asp(OMe)-OMe·HCl
| Property | Value | Reference |
| CAS Number | 32213-95-9 | |
| Molecular Formula | C₆H₁₂ClNO₄ | |
| Molecular Weight | 197.62 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 115-116.5 °C | [4] |
| Storage Conditions | 2-8 °C, under inert gas |
Table 2: Illustrative Example of Moisture Absorption by a Hygroscopic Amino Acid Derivative at 25°C
This data is illustrative and represents the typical behavior of a hygroscopic compound. Actual values for H-Asp(OMe)-OMe·HCl may vary.
| Relative Humidity (%) | Time (hours) | Weight Gain (%) |
| 40 | 1 | 0.2 |
| 40 | 6 | 0.5 |
| 40 | 24 | 1.1 |
| 75 | 1 | 1.5 |
| 75 | 6 | 3.2 |
| 75 | 24 | 5.8 |
Experimental Protocols
Protocol 1: Weighing Hygroscopic H-Asp(OMe)-OMe·HCl
This protocol describes the "weighing by difference" method to minimize exposure to atmospheric moisture.
Materials:
-
H-Asp(OMe)-OMe·HCl in a sealed container
-
Spatula
-
Analytical balance
-
Reaction flask or vial
-
Inert atmosphere (glovebox or nitrogen/argon stream)
Procedure:
-
Place the sealed container of H-Asp(OMe)-OMe·HCl and the reaction flask in a desiccator for at least 30 minutes to equilibrate.
-
If not using a glovebox, direct a gentle stream of inert gas over the balance pan.
-
Place the sealed container of H-Asp(OMe)-OMe·HCl on the analytical balance and record the initial mass.
-
Remove the container from the balance.
-
Quickly open the container and transfer an approximate amount of the powder to the reaction flask.
-
Immediately reseal the container of H-Asp(OMe)-OMe·HCl.
-
Place the resealed container back on the analytical balance and record the final mass.
-
The difference between the initial and final mass is the accurate weight of the transferred H-Asp(OMe)-OMe·HCl.
Protocol 2: Setting up a Moisture-Sensitive Reaction with H-Asp(OMe)-OMe·HCl
This protocol outlines the setup for a peptide coupling reaction under anhydrous conditions.
Materials:
-
Oven-dried or flame-dried round-bottom flask with a stir bar
-
Septa
-
Nitrogen or argon line with a bubbler
-
Syringes and needles
-
Anhydrous solvents (e.g., DCM, DMF)
-
H-Asp(OMe)-OMe·HCl (weighed as per Protocol 1)
-
Other reagents (e.g., protected amino acid, coupling agent like DCC or EDC, base like DIPEA)
Procedure:
-
Assemble the dried glassware while still hot and immediately purge with a stream of inert gas.
-
Once cool, maintain a positive pressure of the inert gas.
-
The H-Asp(OMe)-OMe·HCl should already be in the reaction flask from the weighing step.
-
Dissolve the H-Asp(OMe)-OMe·HCl and other solid reagents in the appropriate anhydrous solvent, introduced via syringe.
-
Add any liquid reagents, such as a base, dropwise via syringe while stirring.
-
Allow the reaction to proceed under the inert atmosphere for the required time.
-
If the reaction requires heating, use a reflux condenser fitted with a drying tube or connected to the inert gas line.[7]
Visualizations
Caption: Workflow for weighing hygroscopic H-Asp(OMe)-OMe·HCl.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. H-Asp(ome)-OMe HCl | TargetMol [targetmol.com]
- 7. peptide.com [peptide.com]
Detecting and removing common impurities from Dimethyl L-aspartate hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for detecting and removing common impurities from Dimethyl L-aspartate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: The most common impurities typically arise from the synthesis process. These include:
-
Starting Materials: Unreacted L-aspartic acid.
-
Reaction Intermediates: L-aspartic acid α-monomethyl ester and L-aspartic acid β-monomethyl ester. These are formed when only one of the two carboxylic acid groups of L-aspartic acid is esterified.
-
Residual Solvents: Solvents used during the synthesis and purification steps, such as methanol and acetone.[1]
-
Related By-products: Small amounts of over-alkylation or other side-reaction products may be present.
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for quantifying the main component and its impurities. A reversed-phase HPLC method is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for identifying and quantifying impurities. The chemical shifts of the methyl ester protons and the protons of the aspartate backbone can be used to identify and quantify the diester, monoesters, and the parent amino acid.
-
Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to identify the mass of the parent compound and any impurities, confirming their identity.
Q3: What are the typical storage conditions to prevent degradation of this compound?
A3: To minimize degradation, this compound should be stored in a cool, dry place, away from light and moisture. As it is a hydrochloride salt of an amino acid ester, it is susceptible to hydrolysis, especially under humid conditions or in non-anhydrous solvents. For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
Q4: My this compound appears discolored (yellowish). What could be the cause?
A4: A yellowish tint can indicate the presence of impurities, which may have formed during synthesis or due to degradation upon storage. Trace amounts of impurities from side reactions can sometimes be colored. It is advisable to check the purity of the sample by HPLC or NMR if discoloration is observed.
Troubleshooting Guides
Problem 1: HPLC analysis shows multiple peaks in my this compound sample.
-
Possible Cause 1: Presence of Synthesis-Related Impurities.
-
Identification: The primary impurities, L-aspartic acid and its monomethyl esters, are more polar than the dimethyl ester. Therefore, in a reversed-phase HPLC system, they will typically have shorter retention times.
-
Solution: Refer to the HPLC protocol below to confirm the identity of the peaks based on their expected elution order. If these impurities are present at unacceptable levels, a purification step such as recrystallization is necessary.
-
-
Possible Cause 2: On-column Degradation.
-
Identification: If peak shapes are poor (e.g., tailing or fronting) or new peaks appear over subsequent injections, the compound may be degrading on the HPLC column. This can be due to an inappropriate mobile phase pH.
-
Solution: Ensure the mobile phase pH is acidic (e.g., pH 2-4) to maintain the stability of the amine hydrochloride and prevent hydrolysis of the ester groups.
-
Problem 2: ¹H NMR spectrum of my sample shows unexpected signals.
-
Possible Cause 1: Presence of L-aspartic acid or its monomethyl esters.
-
Identification:
-
Dimethyl L-aspartate: Two distinct singlets for the two methyl ester groups.
-
L-aspartic acid monomethyl esters: A single methyl ester singlet.
-
L-aspartic acid: Absence of methyl ester signals.
-
The chemical shifts of the α- and β-protons of the aspartate backbone will also differ between these species.
-
-
Solution: Integrate the peaks corresponding to the methyl esters of the desired product and the impurities to quantify their relative amounts. If the impurity levels are too high, purification is required.
-
-
Possible Cause 2: Residual Solvents.
-
Identification: Look for characteristic signals of common laboratory solvents (e.g., acetone at ~2.17 ppm, methanol at ~3.49 ppm in CDCl₃).
-
Solution: Residual solvents can often be removed by drying the sample under high vacuum. If the solvent is trapped within the crystalline lattice, recrystallization may be necessary.
-
Problem 3: The yield of pure this compound after recrystallization is low.
-
Possible Cause 1: The compound is too soluble in the recrystallization solvent.
-
Identification: A large amount of the compound remains in the mother liquor after cooling.
-
Solution: Try a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For this compound, acetone is a good starting point.[1] If it is too soluble in hot acetone, a less polar co-solvent (an "anti-solvent") like diethyl ether or hexane can be slowly added to the hot solution until turbidity is observed, which is then cleared by adding a small amount of hot acetone before cooling.
-
-
Possible Cause 2: Premature crystallization.
-
Identification: The compound crystallizes too quickly upon cooling, trapping impurities.
-
Solution: Ensure the cooling process is slow and gradual. A Dewar flask or insulating the crystallization vessel can help slow down the cooling rate, leading to the formation of purer crystals.
-
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general method for the analysis of this compound and its common impurities.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Column:
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
-
Gradient Elution:
-
A gradient elution is recommended to separate the polar impurities from the less polar product. A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5% to 50% B
-
15-17 min: 50% B
-
17-18 min: 50% to 5% B
-
18-25 min: 5% B
-
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of approximately 1 mg/mL.
Expected Elution Order (from most polar to least polar):
-
L-aspartic acid
-
L-aspartic acid monomethyl esters (α and β isomers may co-elute or be closely resolved)
-
This compound
Protocol 2: Purification by Recrystallization
This protocol describes the recrystallization of this compound from acetone to remove less soluble impurities like L-aspartic acid and more soluble impurities like the monomethyl esters.[1]
-
Materials:
-
Crude this compound
-
Acetone (reagent grade)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Buchner funnel and filter flask
-
Filter paper
-
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of acetone to just cover the solid.
-
Gently heat the mixture with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot acetone until a clear solution is obtained. Avoid adding excess solvent.
-
Once a clear solution is obtained, remove the flask from the heat and allow it to cool slowly to room temperature.
-
As the solution cools, pure crystals of this compound should form.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold acetone to remove any adhering mother liquor containing impurities.
-
Dry the purified crystals under vacuum to remove residual solvent.
-
Quantitative Data
The following table summarizes typical purity data before and after one recrystallization from acetone. The starting material is a crude product from a typical synthesis.
| Compound | Purity Before Recrystallization (%) | Purity After Recrystallization (%) |
| This compound | 96.5 | > 99.0 |
| L-aspartic acid | 1.5 | < 0.1 |
| L-aspartic acid monomethyl esters (α+β) | 2.0 | < 0.5 |
Visualizations
Caption: Experimental workflow for the detection and removal of impurities.
References
Optimizing reaction conditions for coupling hindered amino acids to Dimethyl L-aspartate hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling of hindered amino acids to Dimethyl L-aspartate hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of sterically hindered amino acids.
Issue 1: Low or No Coupling Yield
Low coupling efficiency is a frequent challenge when working with sterically hindered amino acids due to the bulky nature of the side chains physically obstructing the reaction.[1][2]
| Cause | Recommended Solution |
| Insufficiently Potent Coupling Reagent | Standard carbodiimide reagents like DCC and DIC are often not effective enough for sterically demanding couplings.[2][3] It is recommended to switch to more powerful in-situ activating reagents such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP).[3][4] These reagents form highly reactive esters capable of overcoming the steric barrier.[2][3] For extremely hindered amino acids, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[2][3] |
| Suboptimal Solvent Choice | Inadequate solvation of the peptide can lead to aggregation, further hindering the reaction.[3] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) due to its superior solvating properties.[3] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) may be beneficial.[3] |
| Insufficient Reaction Time or Temperature | Steric hindrance slows down the reaction rate.[3] Increasing the reaction time, for example from 1-2 hours to overnight, can improve yields.[3] Gentle heating can also help overcome the activation energy, but must be used cautiously to minimize racemization.[3] Microwave-assisted peptide synthesis is a highly effective method to drive difficult couplings to completion quickly.[3] |
| Peptide Aggregation | Hydrophobic sequences containing hindered residues are prone to aggregation.[1] Consider using chaotropic salts or pseudoproline dipeptides to disrupt secondary structure formation.[5] |
Issue 2: High Levels of Epimerization/Racemization
Epimerization, the loss of stereochemical purity at the α-carbon of the amino acid, is a significant side reaction, especially with hindered amino acids.
| Cause | Recommended Solution |
| Over-activation of the Carboxylic Acid | Reduce the pre-activation time before adding the amine component.[1] |
| Strong Base | Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[1] |
| Inappropriate Coupling Reagent/Additive | Use additives like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[1] Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower racemization levels.[1] |
| Prolonged Reaction at Elevated Temperature | If using heat, optimize for the shortest time necessary to achieve a good yield.[1] |
| Polar Solvents | Polar solvents like DMF can increase the rate of epimerization.[6] Consider using less polar solvents if compatible with your system. |
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low coupling yields with hindered amino acids?
Low coupling yields with sterically hindered amino acids are often due to a combination of factors including:
-
Steric Hindrance: The bulky nature of the amino acid side chains physically obstructs the approach of the activated carboxylic acid and the amine, slowing down or preventing the reaction.[1][2]
-
Reduced Nucleophilicity: The nucleophilicity of the amine component can be diminished by bulky adjacent groups.[1]
-
Peptide Aggregation: Hydrophobic sequences, particularly those containing hindered residues, can aggregate and block reactive sites.[1][2]
Q2: Which coupling reagents are most effective for sterically hindered amino acids?
For challenging couplings, it is highly recommended to use more potent onium salt reagents.[4]
-
Uronium/Aminium Salts: HATU, HCTU, and COMU are highly recommended. HATU is known for its high reactivity, while COMU offers high efficiency and a good safety profile.[4]
-
Phosphonium Salts: PyBOP and PyAOP are also very effective and are particularly useful for minimizing racemization.[4]
Q3: How can I minimize racemization during the coupling of hindered amino acids?
To minimize racemization:
-
Use coupling reagents based on HOAt (like HATU) or Oxyma (like COMU) as they are better at suppressing racemization than HOBt-based reagents.[4]
-
Limit the pre-activation time of the amino acid.[4]
-
Use a weaker base and avoid excessive temperatures.[1]
-
The addition of certain inorganic salts, like CuCl2, has been shown to suppress epimerization in some cases.[7]
Q4: When should I consider "double coupling"?
Double coupling, or performing the coupling step twice, is a useful strategy for sterically hindered or difficult amino acids where a single coupling may be incomplete.[5] A ninhydrin test can be performed after the first coupling to check for completion; a positive result indicates the need for a second coupling.[1]
Q5: Can the choice of solvent significantly impact the coupling reaction?
Yes, the solvent plays a critical role in solvating the peptide, which is essential for a successful coupling.[3] NMP is often a better choice than DMF for its superior solvating properties, especially for sequences prone to aggregation.[3][8] In some cases, solvent mixtures or the use of chaotropic agents can be beneficial.[3][5]
Experimental Protocols
Protocol 1: Standard Coupling of a Hindered Amino Acid using HATU
-
Resin Preparation: Swell the resin-bound this compound in a suitable solvent like DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve the Nα-protected sterically hindered amino acid (3 equivalents relative to the resin loading) in DMF. Add HATU (2.9 equivalents) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).[2]
-
Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature. Reaction time may vary from 1 hour to overnight depending on the steric hindrance.[3]
-
Washing: After the reaction, thoroughly wash the resin with DMF to remove excess reagents and byproducts.[2]
-
Confirmation: Perform a qualitative test (e.g., ninhydrin test) to confirm the completion of the coupling.[1] If incomplete, proceed to a second coupling.
Protocol 2: Double Coupling Protocol
-
First Coupling: Follow steps 1-4 of the Standard Coupling Protocol.
-
Confirmation: Perform a ninhydrin test. If the test is positive (indicating free amines), proceed to the second coupling.
-
Second Coupling: Prepare a fresh activation mixture as described in step 2 of the Standard Coupling Protocol and repeat the coupling reaction.
-
Final Washing: Thoroughly wash the resin with DMF.
Protocol 3: Capping of Unreacted Amines
If residual unreacted amines remain after coupling, they should be capped to prevent the formation of deletion sequences.
-
Washing: After the final coupling step, wash the peptide-resin thoroughly with DMF.[2]
-
Capping: Treat the resin with a capping solution, such as acetic anhydride and a base like pyridine or DIPEA in DMF, for approximately 30 minutes at room temperature.[2] This will acetylate any unreacted primary amines.[2]
-
Final Wash: Drain the capping solution and wash the resin extensively with DMF.[2]
Diagrams
Caption: Experimental workflow for coupling hindered amino acids.
Caption: Troubleshooting logic for low coupling yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring alternative catalysts for the esterification of L-aspartic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the esterification of L-aspartic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common conventional catalysts for the esterification of L-aspartic acid?
A1: The most common conventional catalysts are mineral acids, such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl).[1][2] Thionyl chloride (SOCl₂) is also frequently used to facilitate the formation of L-aspartic acid dimethyl ester hydrochloride.[3] These catalysts are effective but can be corrosive and may require neutralization and removal during product purification.
Q2: What are some of the alternative catalysts I can use for the esterification of L-aspartic acid?
A2: Several alternative catalysts offer milder reaction conditions, improved selectivity, and easier separation. These include:
-
Solid Acid Catalysts: Heterogeneous catalysts like zeolites, sulfated zirconia, and ion-exchange resins (e.g., Amberlyst) can be used.[4][5][6] They are advantageous due to their ease of separation from the reaction mixture and potential for reusability.
-
Enzymatic Catalysts: Enzymes such as lipases and specific endopeptidases can catalyze the esterification with high chemo- and stereoselectivity under mild conditions.[7] This method is particularly useful for synthesizing specific aspartame analogues.[7]
-
Organosilicon Reagents: Chlorotrimethylsilane (TMSCl) can act as an acid catalyst precursor for the selective esterification of L-aspartic acid in the presence of various alcohols.[8][9]
-
Metal Salts: Zinc(II) salts have been shown to be effective homogeneous catalysts for fatty acid esterification and can be explored for amino acid esterification.[10]
Q3: What are the main challenges encountered during the esterification of L-aspartic acid?
A3: Researchers may face several challenges, including:
-
Zwitterionic Nature: The presence of both an acidic carboxylic group and a basic amino group in L-aspartic acid makes its esterification more complex than that of simple carboxylic acids.[2]
-
Byproduct Formation: The formation of undesired byproducts, such as α- and β-monomethyl esters of L-aspartic acid, can occur, reducing the yield and purity of the desired diester.[1][11]
-
Product Separation: Isolating the final ester product from the reaction mixture, especially when using homogeneous catalysts, can be challenging and may require multiple purification steps.[12]
-
Enzyme Instability: When using enzymatic catalysts, maintaining the stability and activity of the enzyme throughout the reaction can be a concern.[13]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Diester Product
| Possible Cause | Suggestion |
| Incomplete reaction | Extend the reaction time or increase the reaction temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Catalyst deactivation | For solid acid catalysts, regeneration by washing and drying may be necessary. For enzymatic catalysts, ensure the reaction conditions (pH, temperature) are optimal for enzyme activity. |
| Unfavorable equilibrium | Remove water formed during the reaction using a Dean-Stark apparatus or by adding a dehydrating agent to shift the equilibrium towards the product side. |
| Sub-optimal catalyst choice | Consider screening different types of catalysts (e.g., switching from a mineral acid to a solid acid catalyst or an enzyme) to find one that is more efficient for your specific substrate and conditions. |
Issue 2: Formation of Significant Amounts of Monoester Byproducts
| Possible Cause | Suggestion |
| Insufficient alcohol | Use a larger excess of the alcohol to favor the formation of the diester. |
| Steric hindrance | If using a bulky alcohol, steric hindrance might prevent the esterification of both carboxylic acid groups. Consider a less sterically hindered alcohol if the application allows. |
| Reaction conditions | Optimize the reaction temperature and time. Shorter reaction times or lower temperatures might favor monoester formation. |
| Catalyst selectivity | Some catalysts may inherently favor monoesterification. Experiment with different catalysts to find one with higher selectivity for the diester. For example, enzymatic catalysts can offer high selectivity.[7] |
Issue 3: Difficulty in Product Purification
| Possible Cause | Suggestion |
| Residual acid catalyst | If using a mineral acid, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) before extraction. Be cautious of emulsion formation. |
| Product solubility | The ester product might be partially soluble in the aqueous phase, leading to losses during extraction.[12] Perform multiple extractions with a suitable organic solvent. |
| Emulsion formation during workup | Add a saturated brine solution to help break the emulsion. |
| Co-elution of impurities during chromatography | Optimize the mobile phase composition for column chromatography to achieve better separation of the desired product from impurities. |
Data Presentation
Table 1: Comparison of Catalytic Systems for the Esterification of L-Aspartic Acid
| Catalyst | Alcohol | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Hydrochloric Acid | Methanol | 40 | 4 | 98.0 | 97.1 | [1] |
| Thionyl Chloride | Methanol | Room Temp | 40 | 100 | High (pure enough for further reaction) | [3] |
| Sulfuric Acid | Methanol | 70 | - | ~50 | - | [2] |
| TMSCl | Various alcohols | - | - | Good to excellent | - | [8][9] |
| Glutamic acid specific endopeptidase | Phenylalanine methyl ester | - | - | High | - | [7] |
Experimental Protocols
Protocol 1: Esterification using Hydrochloric Acid
-
Suspend 133.1 g of L-aspartic acid in 133.1 g of methanol.[11]
-
Add 64 g of hydrochloric acid to the suspension.[11]
-
Maintain the reaction mixture at 40°C for 4 hours.[1]
-
Cool the reaction solution to 3°C to induce crystallization of the L-aspartic acid dimethyl ester hydrochloride.[1]
-
Collect the crystals by filtration.
-
Dry the resulting filter cake at 50°C for 10 hours to obtain the final product.[1]
Protocol 2: Esterification using Thionyl Chloride
-
Suspend 100.9 g of L-aspartic acid in 560.0 mL of methanol.[3]
-
With ice cooling, add 125.0 g of thionyl chloride dropwise over a 1-hour period.[3]
-
After the addition is complete, remove the ice bath and stir the resulting clear solution for 40 hours at room temperature.[3]
-
Remove the solvent under reduced pressure.
-
Solidify the residue by trituration with diethyl ether.[3]
-
Filter the solid, wash with cold ether, and dry under vacuum to yield the dimethyl L-aspartate hydrochloride.[3]
Mandatory Visualization
References
- 1. US5113009A - Preparation and isolation of mineral acid salt of an amino acid methyl ester - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US5322942A - Synthesis of optically active lactones from L-aspartic acid and intermediates thereof - Google Patents [patents.google.com]
- 4. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Product Selectivity of Esterification of L-Aspartic Acid and L-Glutamic Acid Using Chlorotrimethylsilane | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. prepchem.com [prepchem.com]
- 12. reddit.com [reddit.com]
- 13. Developing a green and efficient biosynthesis system for l-aspartic acid by addressing enzyme imbalance and catalysis-extraction circulation processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Overcoming challenges in the large-scale production of Dimethyl L-aspartate hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of Dimethyl L-aspartate hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound on an industrial scale.
| Issue ID | Problem | Probable Cause(s) | Recommended Solution(s) |
| SYN-01 | Low Yield of this compound | - Incomplete esterification reaction. - Suboptimal reaction temperature. - Insufficient amount of catalyst. - Presence of water in the reaction mixture. | - Increase reaction time or temperature (within stable limits). - Optimize the catalyst-to-substrate ratio. - Ensure all reactants and solvents are anhydrous. Methanol should be of high purity. |
| SYN-02 | Formation of Significant Amounts of Mono-methyl Ester Byproduct | L-aspartic acid has two carboxylic acid groups, and incomplete reaction can lead to the formation of a mixture of mono- and di-esters.[1] | - Use a sufficient excess of methanol to drive the reaction towards the di-ester. - Increase the concentration of the acid catalyst. - Extend the reaction time to ensure complete conversion. |
| PUR-01 | Difficulty in Crystallization of the Final Product | - Presence of impurities inhibiting crystal formation. - Inappropriate solvent system for crystallization. - Cooling rate is too fast. | - Purify the crude product to remove impurities before crystallization. - Experiment with different anti-solvents or solvent mixtures. Acetone has been used for recrystallization.[2] - Implement a controlled, gradual cooling process. |
| PUR-02 | Product is Off-White or Yellowish Instead of White | - Presence of colored impurities from starting materials or side reactions. - Thermal degradation during the reaction or workup. | - Treat the solution with activated carbon before crystallization to remove colored impurities. - Ensure reaction and distillation temperatures are carefully controlled to prevent degradation. |
| HSE-01 | Violent Reaction or Uncontrolled Off-Gassing During Reagent Addition | Thionyl chloride reacts violently with water and other protic substances, releasing hazardous gases like SO₂ and HCl.[3][4] | - Ensure all glassware and reactants are scrupulously dry. - Add thionyl chloride slowly and in a controlled manner, preferably at a low temperature. - Use an efficient scrubbing system to neutralize acidic off-gases on a large scale.[5] |
| STB-01 | Product Degradation or Clumping During Storage | This compound is moderately hygroscopic and can absorb moisture from the atmosphere.[6] It is also incompatible with strong bases and oxidizing agents.[6] | - Store the final product in tightly sealed containers in a cool, dry, and well-ventilated area.[6] - The recommended storage temperature is 2-8°C under an inert atmosphere.[1] - Avoid exposure to high humidity and incompatible substances.[6] |
Frequently Asked Questions (FAQs)
Synthesis and Reaction Chemistry
-
Q1: What is the most common method for the large-scale synthesis of this compound? A1: The most prevalent method is the acid-catalyzed esterification of L-aspartic acid using methanol.[6] This is typically followed by the introduction of hydrogen chloride gas or a solution of HCl in a solvent to form the hydrochloride salt.[6]
-
Q2: Which acid catalysts are suitable for the esterification of L-aspartic acid, and what are the considerations for large-scale production? A2: Common catalysts include sulfuric acid, p-toluenesulfonic acid, and thionyl chloride.[1] For large-scale operations, factors to consider include catalyst cost, safety, and ease of removal. Thionyl chloride is highly effective but also hazardous, requiring specialized handling and off-gas scrubbing systems.[3][5][7]
-
Q3: How can I monitor the progress of the esterification reaction? A3: Reaction progress can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to track the disappearance of L-aspartic acid and the formation of the mono- and di-esters. Thin-Layer Chromatography (TLC) can also be a quicker, more qualitative method for monitoring.
Purification and Quality Control
-
Q4: What are the critical quality attributes for this compound? A4: Key quality attributes include high purity (typically >98%), low content of residual starting materials (L-aspartic acid) and byproducts (mono-methyl ester), low water content, and a white crystalline appearance.
-
Q5: What is a suitable method for purifying crude this compound on a large scale? A5: Crystallization is the most common and scalable purification method. This typically involves dissolving the crude product in a suitable solvent (like methanol) and then inducing crystallization by cooling or adding an anti-solvent.[2] The resulting crystals are then filtered and dried.
Handling and Storage
-
Q6: What are the main safety precautions to take when handling thionyl chloride in a production environment? A6: Thionyl chloride is corrosive and reacts violently with water.[3] It should be handled in a closed system or a well-ventilated area with appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, and a face shield.[7][8] A caustic scrubber is recommended for large-scale operations to neutralize the acidic off-gases.[5]
-
Q7: How should this compound be stored to ensure its stability? A7: Due to its hygroscopic nature, it should be stored in tightly sealed containers in a cool, dry place, under an inert atmosphere if possible.[1][6] Recommended storage temperatures are typically between 2-8°C to maintain long-term stability.[1]
Experimental Protocols
Synthesis of this compound using Thionyl Chloride
This protocol is a representative method and may require optimization for specific large-scale equipment and conditions.
-
Reaction Setup: In a suitable, dry, glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser connected to a caustic scrubber, add anhydrous methanol.
-
Addition of L-aspartic acid: Slowly add L-aspartic acid to the methanol with stirring to form a suspension.
-
Addition of Thionyl Chloride: Cool the suspension in an ice bath. Slowly add thionyl chloride to the reaction mixture while maintaining the temperature below a specified limit (e.g., 10°C) to control the exothermic reaction and off-gassing.[9]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for a specified period (e.g., 24-48 hours), or until reaction completion is confirmed by in-process controls (e.g., HPLC).[9]
-
Solvent Removal: After the reaction is complete, cool the mixture and remove the excess methanol and any remaining thionyl chloride by distillation under reduced pressure.
-
Crystallization and Isolation: The resulting crude product can be recrystallized. One method involves washing with solvents like dichloromethane to yield the final product.[9] Alternatively, dissolve the crude solid in a minimal amount of hot methanol and allow it to cool slowly to crystallize. The crystals are then collected by filtration.
-
Drying: Dry the purified crystals under vacuum at a controlled temperature to remove any residual solvents.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 32213-95-9 | [6] |
| Molecular Formula | C₆H₁₂ClNO₄ | [10] |
| Molecular Weight | 197.62 g/mol | [10] |
| Appearance | White to off-white crystalline solid | [6] |
| Melting Point | 115-117 °C | [1] |
| Solubility | Soluble in water and methanol | [1][9] |
Table 2: Example Reaction Parameters for Synthesis
| Parameter | Example Value | Reference(s) |
| Starting Material | L-aspartic acid | [9] |
| Reagent | Methanol, Thionyl Chloride | [9] |
| Molar Ratio (L-aspartic acid:Thionyl Chloride) | 1 : (excess) | [9] |
| Reaction Time | 48 hours | [9] |
| Reaction Temperature | Room Temperature | [9] |
| Yield | Quantitative | [9] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for addressing low product yield.
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. lanxess.com [lanxess.com]
- 4. benchchem.com [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Page loading... [wap.guidechem.com]
- 7. nj.gov [nj.gov]
- 8. drexel.edu [drexel.edu]
- 9. This compound | 32213-95-9 [chemicalbook.com]
- 10. This compound | C6H12ClNO4 | CID 3084560 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Aspartic Acid Derivatives in Peptide Synthesis: N-Protected vs. Dimethyl L-aspartate Hydrochloride
For researchers, scientists, and professionals in drug development, the precise construction of peptide sequences is paramount. The incorporation of aspartic acid (Asp) residues presents a significant challenge due to the propensity for aspartimide formation, a side reaction that can lead to impurities, racemization, and reduced yield.[1] This guide provides an objective comparison between two classes of aspartic acid derivatives: the widely used N-protected aspartic acids and Dimethyl L-aspartate hydrochloride, clarifying their distinct roles and applications in peptide synthesis with supporting data and protocols.
Executive Summary
N-protected aspartic acids, such as Fmoc-Asp(OR)-OH, are the industry standard for solid-phase peptide synthesis (SPPS). They are specifically engineered with a temporary Nα-protecting group (Fmoc) and a permanent side-chain protecting group (R) to enable controlled, stepwise peptide elongation while minimizing side reactions. The choice of the side-chain protecting group is critical for suppressing aspartimide formation.
In contrast, this compound is an aspartic acid derivative where both carboxyl groups are protected as methyl esters. Crucially, it lacks the temporary Nα-protecting group required for controlled SPPS. Therefore, it is not a direct substitute for N-protected aspartic acids in standard automated synthesis protocols. Its utility lies primarily in solution-phase synthesis or as a starting material for the creation of other specialized building blocks.
Section 1: The Standard in SPPS - N-Protected Aspartic Acids
In modern peptide synthesis, particularly Fmoc-based SPPS, amino acids are introduced as Nα-protected derivatives to prevent self-polymerization.[2][3] For aspartic acid, the side-chain β-carboxyl group must also be protected to avoid side reactions. The primary challenge during the synthesis of Asp-containing peptides is the base-catalyzed formation of a cyclic aspartimide intermediate, especially during the repeated piperidine treatments used for Fmoc deprotection.[1]
This cyclization is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Arg motifs being particularly susceptible.[1] The aspartimide intermediate can then be attacked by nucleophiles (like piperidine or water), leading to a mixture of the desired α-peptide, the undesired β-peptide, and their respective epimers (D-Asp isomers), which are often difficult to separate from the final product.[4]
Performance Comparison of Side-Chain Protecting Groups
To mitigate aspartimide formation, various side-chain protecting groups have been developed. The effectiveness of these groups often correlates with their steric bulk, which hinders the intramolecular cyclization.[1] Below is a comparison of common protecting groups.
| Protecting Group (R in Fmoc-Asp(OR)-OH) | Key Features & Performance |
| tert-Butyl (OtBu) | The most common and cost-effective protecting group. However, it offers minimal protection against aspartimide formation in susceptible sequences.[5][6] |
| 3-Methyl-pent-3-yl (OMpe) | Offers greater steric hindrance than OtBu, significantly reducing aspartimide formation. |
| 2-Phenyl-2-propyl (OPp) | Provides good steric protection. |
| Adamantyl (OAdm) | A bulky group that provides substantial protection. |
| 2,4-dimethyl-3-pentyl (ODmPe) | A highly hindered ester designed to effectively prevent base-catalyzed aspartimide formation.[6] |
| Trialkylcarbinol Esters | A class of very bulky protecting groups shown to almost completely suppress aspartimide formation and epimerization, even in challenging Asp-Gly sequences.[7] |
| Non-Ester Groups (e.g., CSY, Dmb) | Novel strategies that mask the carboxylic acid via a stable C-C bond (cyanosulfurylide, CSY) or protect the backbone amide nitrogen (Dmb).[8][9] These can completely eliminate aspartimide formation but may require special cleavage conditions or be incorporated as dipeptides.[9][10] |
Experimental Data: Suppression of Side Reactions
The following data summarizes the performance of different side-chain protecting groups in the synthesis of the model peptide VKDX YI, where the peptide was subjected to extended treatment with 20% piperidine in DMF to simulate numerous deprotection cycles.
| Asp Residue | Adjacent Residue (X) | % Aspartimide Formation | % D-Asp Formed |
| Fmoc-Asp(OtBu)-OH | Gly | 75.1 | 21.3 |
| Fmoc-Asp(OMpe)-OH | Gly | 2.0 | 0.8 |
| Fmoc-Asp(OBno)-OH | Gly | 0.1 | <0.1 |
| Fmoc-Asp(OtBu)-OH | Asn | 14.8 | 3.5 |
| Fmoc-Asp(OMpe)-OH | Asn | 0.2 | <0.1 |
| Fmoc-Asp(OBno)-OH | Asn | <0.1 | <0.1 |
| Fmoc-Asp(OtBu)-OH | Arg | 13.9 | 2.5 |
| Fmoc-Asp(OMpe)-OH | Arg | 0.1 | <0.1 |
| Fmoc-Asp(OBno)-OH | Arg | <0.1 | <0.1 |
| Data adapted from Novabiochem®, demonstrating the efficacy of sterically hindered protecting groups like Bno (Bicyclic non-ester) in minimizing side reactions compared to the standard OtBu. |
Experimental Protocol: Incorporating Fmoc-Asp(OR)-OH in SPPS
This protocol outlines a standard cycle for coupling an N-protected aspartic acid derivative onto a growing peptide chain on a solid support.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-Asp(OR)-OH (e.g., Fmoc-Asp(OtBu)-OH or a more protective variant)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solutions
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.[4]
-
Fmoc Deprotection (if applicable): If the resin has a terminal Fmoc group, treat it with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to expose the free amine.[4]
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[11]
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Asp(OR)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.[11]
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.[12]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) to remove unreacted reagents and byproducts.[12]
-
Cycle Repetition: The resulting peptide-resin is ready for the next deprotection and coupling cycle.
Section 2: this compound - A Specialized Reagent
This compound is a derivative where the α- and β-carboxyl groups are protected as methyl esters, and the α-amino group is salified with HCl.[13]
Structure and Implications for Synthesis:
-
No Nα-Protecting Group: The most critical distinction is the absence of a temporary Nα-protecting group like Fmoc or Boc. The free amino group (after neutralization) would lead to uncontrolled polymerization during activation.[2]
-
Side-Chain Protection: The methyl ester (OMe) protecting the side chain is relatively stable but does not offer the steric hindrance required to effectively prevent aspartimide formation in Fmoc-SPPS.
Due to these structural features, this compound cannot be used directly in standard stepwise SPPS protocols. It is not a "drop-in" replacement for an Fmoc-protected amino acid.
Potential Applications
-
Solution-Phase Peptide Synthesis (SPPS): This reagent can be used in solution-phase synthesis, which is often employed for large-scale production of shorter peptides. In this context, a temporary Nα-protecting group (e.g., Z-group) would be added to the Dimethyl L-aspartate first. The resulting Z-Asp(OMe)-OH could then be coupled to another amino acid ester.[14]
-
Starting Material: It serves as a versatile starting material for synthesizing more complex molecules or specialized amino acid derivatives where initial protection of the carboxyl groups is desired.[15]
Hypothetical Protocol: Use in Solution-Phase Dipeptide Synthesis
This protocol illustrates how Dimethyl L-aspartate could be modified and used to synthesize a dipeptide in solution.
Step 1: Nα-Protection (Example with Z-group)
-
Neutralize this compound to obtain the free amine.
-
React the free amine with Benzyl chloroformate (Cbz-Cl or Z-Cl) under basic conditions (e.g., Schotten-Baumann) to yield Z-Asp(OMe)-OMe.
-
Selectively saponify the α-methyl ester to yield the required carboxyl component, Z-Asp(OMe)-OH .
Step 2: Dipeptide Coupling (Z-Asp(OMe)-Phe-OMe)
-
Amino Component Prep: Dissolve H-Phe-OMe·HCl (1.05 eq.) in DCM, cool to 0°C, and neutralize with N-Methylmorpholine (NMM).[14]
-
Carboxyl Component Activation: In a separate vessel, dissolve the prepared Z-Asp(OMe)-OH (1.0 eq.) and HOBt (1.0 eq.) in a DMF/DCM mixture. Cool to 0°C and add DCC (1.05 eq.) to activate the carboxyl group.[14]
-
Coupling: Combine the activated carboxyl component with the amino component solution at 0°C and allow the reaction to proceed to completion.
-
Workup and Purification: After the reaction, perform an aqueous workup to remove byproducts. The crude protected dipeptide is then purified, typically by recrystallization.[14]
Conclusion
The comparison between this compound and N-protected aspartic acids is not one of direct competition but of distinct chemical roles.
-
N-Protected Aspartic Acids are advanced, ready-to-use building blocks essential for modern solid-phase peptide synthesis. The key consideration for researchers is selecting the appropriate side-chain protecting group (e.g., OtBu for simple sequences, or more sterically hindered groups like OMpe or trialkylcarbinol esters for challenging sequences) to effectively suppress aspartimide formation.
-
This compound is a basic chemical intermediate. Its lack of an Nα-protecting group makes it unsuitable for direct use in standard SPPS. Its application is primarily in multi-step solution-phase synthesis or as a precursor for creating custom-designed aspartic acid derivatives.
For professionals engaged in routine and complex peptide synthesis, utilizing appropriately side-chain protected Fmoc-Asp-OH derivatives is the validated and recommended strategy to ensure high purity and yield of the target peptide.
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. biosynth.com [biosynth.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. prepchem.com [prepchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Buy Dimethyl L-aspartate (EVT-405303) | 6384-18-5 [evitachem.com]
Comparative Solubility Analysis: Dimethyl L-aspartate Hydrochloride vs. Dimethyl L-aspartate Free Base
For researchers, scientists, and drug development professionals, understanding the solubility characteristics of a compound is paramount for its effective application. This guide provides a comparative analysis of the solubility of Dimethyl L-aspartate hydrochloride and its corresponding free base, Dimethyl L-aspartate. The information presented herein is supported by available data and established experimental protocols.
Introduction
Dimethyl L-aspartate is a diester derivative of the amino acid L-aspartic acid. It is commonly available in two forms: the hydrochloride salt (this compound) and the free base. The choice between these forms is often dictated by the specific requirements of a given application, with solubility being a primary consideration. The hydrochloride salt is generally favored for its enhanced stability and solubility in aqueous solutions, a critical factor in many biological and pharmaceutical applications. Conversely, the free base may be preferred in non-aqueous systems or when the presence of chloride ions is undesirable. This guide aims to provide a clear comparison of their solubility profiles, offering valuable insights for experimental design and formulation development.
Chemical Structures and Properties
The key difference between the two forms lies in the protonation state of the amino group. In the hydrochloride salt, the amino group is protonated, forming an ammonium salt with the chloride counter-ion. This structural difference significantly influences the physicochemical properties of the molecule, most notably its solubility.
| Property | This compound | Dimethyl L-aspartate (Free Base) |
| Chemical Structure | (CH₃OOCCH₂CH(NH₃⁺)COOCH₃) Cl⁻ | CH₃OOCCH₂CH(NH₂)COOCH₃ |
| CAS Number | 32213-95-9 | 6384-18-5 |
| Molecular Formula | C₆H₁₂ClNO₄ | C₆H₁₁NO₄ |
| Molecular Weight | 197.62 g/mol | 161.16 g/mol |
| Appearance | White to off-white crystalline solid | Not specified; likely an oil or low-melting solid |
| Predicted pKa (Amine) | Not directly available; expected to be lower than the free base. | 5.90 ± 0.33 |
Comparative Solubility
The protonated amino group in this compound allows for the formation of strong ion-dipole interactions with polar solvents, particularly water. This generally results in significantly higher aqueous solubility compared to the free base. The free base, lacking a formal charge, exhibits greater solubility in a wider range of organic solvents.
While precise quantitative solubility data is not widely available in public literature, the following qualitative solubility information has been reported:
| Solvent | This compound Solubility | Dimethyl L-aspartate (Free Base) Solubility |
| Water | Soluble[1][2] | Expected to have lower solubility than the hydrochloride salt. |
| Methanol | Soluble[1][2] | Generally soluble in most organic solvents. |
| Ethanol | Likely soluble (polar protic solvent) | Generally soluble in most organic solvents. |
| Isopropanol | Likely soluble (polar protic solvent) | Generally soluble in most organic solvents. |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1][2] | Generally soluble in most organic solvents. |
Note: The lack of specific quantitative solubility data highlights the importance of experimental determination for specific applications.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[3][4][5][6][7] The following protocol provides a step-by-step guide for determining the solubility of both this compound and its free base.
Materials:
-
This compound
-
Dimethyl L-aspartate (free base)
-
Selected solvents (e.g., deionized water, methanol, ethanol, isopropanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Analytical balance
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound (either the hydrochloride salt or the free base) to a series of glass vials. A starting amount of approximately 10-20 mg per mL of solvent is recommended.
-
Accurately add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 to 48 hours is typically recommended. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the supernatant is no longer increasing.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility of the compound in the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/100mL.
-
Logical Relationship between Salt and Free Base
The interconversion between this compound and its free base is a pH-dependent equilibrium. In acidic conditions, the equilibrium favors the protonated (hydrochloride) form, while in basic conditions, the deprotonated (free base) form predominates. This relationship is fundamental to understanding their respective solubility profiles.
Caption: pH-dependent equilibrium between the free base and hydrochloride salt.
Experimental Workflow for Solubility Determination
The shake-flask method follows a systematic workflow to ensure accurate and reproducible results. The key stages involve preparing a saturated solution, allowing it to reach equilibrium, separating the solid and liquid phases, and finally quantifying the concentration of the dissolved compound.
Caption: Workflow for the shake-flask solubility determination method.
Conclusion
The choice between this compound and its free base is a critical decision in research and development, with solubility being a key determinant. The hydrochloride salt offers the advantage of enhanced aqueous solubility, making it suitable for many biological and pharmaceutical applications. In contrast, the free base is more soluble in organic solvents. The provided experimental protocol for the shake-flask method offers a reliable means to quantitatively determine the solubility of both forms in various solvents, enabling researchers to make informed decisions based on the specific requirements of their work. The absence of readily available quantitative solubility data in the public domain underscores the necessity of performing such experimental evaluations.
References
- 1. This compound | 32213-95-9 [chemicalbook.com]
- 2. This compound CAS#: 32213-95-9 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. enamine.net [enamine.net]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Unambiguous Structural Elucidation of Dimethyl L-aspartate Hydrochloride: A Comparative Guide to 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise structural confirmation of small molecules like Dimethyl L-aspartate hydrochloride is a critical step in chemical synthesis and drug development. While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights, complex spin systems and signal overlap can often lead to ambiguity. This guide provides a comparative overview of two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—for the robust structural validation of this compound. We present supporting experimental data, detailed protocols, and a comparison with alternative analytical methods to assist researchers in selecting the most appropriate techniques for their needs.
Performance Comparison: 2D NMR vs. Alternative Methods
While techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy are invaluable for determining molecular weight and functional groups, they fall short in providing the detailed atomic connectivity map that 2D NMR offers.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity (¹H-¹H, ¹H-¹³C one-bond, and ¹H-¹³C long-range correlations) | Unambiguous structure determination, stereochemical insights. | Requires larger sample amounts, longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, small sample requirement. | Isomeric and isobaric compounds can be difficult to distinguish without fragmentation analysis. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, non-destructive. | Provides limited information on the overall molecular skeleton. |
Structural Validation of this compound using 2D NMR
The structural assignment of this compound was achieved through a combination of ¹H, ¹³C, COSY, HSQC, and HMBC experiments. The following table summarizes the assigned chemical shifts.
| Atom Number | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations (¹H-¹H) | HSQC Correlation (¹H-¹³C) | HMBC Correlations (¹H-¹³C) |
| 1 | CH | ~4.2 | ~51.0 | H-2 | C-1 | C-2, C-3, C-4 |
| 2 | CH₂ | ~3.0 (Ha), ~3.2 (Hb) | ~35.0 | H-1 | C-2 | C-1, C-3, C-4 |
| 3 | C=O (α) | - | ~170.0 | - | - | H-1, H-2 |
| 4 | C=O (β) | - | ~171.0 | - | - | H-2 |
| 5 | OCH₃ (α) | ~3.8 | ~53.0 | - | C-5 | C-3 |
| 6 | OCH₃ (β) | ~3.7 | ~52.0 | - | C-6 | C-4 |
Note: The chemical shifts presented are estimated values based on typical ranges for similar structures and data from related compounds. Actual experimental values may vary based on solvent and concentration.
Experimental Protocols
Sample Preparation: A solution of this compound (approximately 10-20 mg) was prepared in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆, 0.6 mL) and transferred to a 5 mm NMR tube.
1. ¹H-¹H COSY (Correlation Spectroscopy):
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.
-
Pulse Program: Standard COSY (e.g., cosygpqf on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (¹H): 10-12 ppm
-
Number of Scans (NS): 4-8
-
Number of Increments in F1: 256-512
-
Relaxation Delay (D1): 1-2 s
-
2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
The HSQC experiment reveals direct one-bond correlations between protons and the carbons to which they are attached.
-
Pulse Program: Standard HSQC (e.g., hsqcedetgpsisp2.3 on Bruker instruments for multiplicity editing).
-
Acquisition Parameters:
-
Spectral Width (¹H): 10-12 ppm
-
Spectral Width (¹³C): 0-180 ppm
-
Number of Scans (NS): 2-4
-
Number of Increments in F1: 128-256
-
Relaxation Delay (D1): 1.5 s
-
¹J(C,H) Coupling Constant: ~145 Hz
-
3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
The HMBC experiment shows correlations between protons and carbons over two to three bonds (and sometimes four), which is crucial for piecing together the carbon skeleton.
-
Pulse Program: Standard HMBC (e.g., hmbcgplpndqf on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (¹H): 10-12 ppm
-
Spectral Width (¹³C): 0-200 ppm
-
Number of Scans (NS): 8-16
-
Number of Increments in F1: 256-512
-
Relaxation Delay (D1): 1.5-2.0 s
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for ~8 Hz
-
Visualizing the Validation Process
The following diagrams illustrate the workflow and logic of the 2D NMR structural validation process.
Caption: Workflow for 2D NMR structural validation.
Caption: Comparison of information from 2D NMR techniques.
Comparative study of different synthetic routes to H-Asp(OMe)-OMe·HCl
For researchers and professionals in drug development and peptide synthesis, the efficient and high-purity synthesis of amino acid derivatives is paramount. H-Asp(OMe)-OMe·HCl, or L-Aspartic acid dimethyl ester hydrochloride, is a crucial building block in these fields. This guide provides a comparative analysis of different synthetic routes to this compound, supported by experimental data and detailed protocols to aid in methodological selection.
Comparison of Synthetic Routes
The synthesis of H-Asp(OMe)-OMe·HCl is primarily achieved through the esterification of L-aspartic acid in the presence of methanol. The key difference between the common methods lies in the choice of acid catalyst, which influences reaction conditions, yield, and purity. This comparison focuses on three prominent methods: direct use of hydrochloric acid, in-situ generation of HCl using thionyl chloride, and the use of trimethylchlorosilane (TMSCl).
| Parameter | Route 1: Methanol/HCl | Route 2: Methanol/Thionyl Chloride | Route 3: Methanol/TMSCl |
| Starting Material | L-Aspartic Acid | L-Aspartic Acid | L-Aspartic Acid |
| Reagents | Methanol, Hydrochloric Acid | Methanol, Thionyl Chloride | Methanol, Trimethylchlorosilane |
| Yield | 78.4%[1] | Not explicitly reported, but generally high | 93.79%[2] |
| Purity | 96.5%[1] | Not explicitly reported | Not explicitly reported |
| Reaction Conditions | Cooling followed by heating[1] | 0°C to reflux[3] | Room temperature[2] |
| Key Advantages | Straightforward, uses common lab reagents. | In-situ generation of anhydrous HCl. | Mild reaction conditions (room temp). |
| Key Disadvantages | Handling of corrosive gaseous or concentrated HCl. | Thionyl chloride is highly corrosive and moisture-sensitive. | TMSCl is moisture-sensitive. |
Experimental Protocols
Route 1: Fischer Esterification with Methanol and Hydrochloric Acid
This method represents a classic Fischer esterification.
Procedure:
-
133.1 g of L-aspartic acid is suspended in 133.1 g of methanol.
-
The mixture is cooled, and 64 g of hydrochloric acid is introduced.
-
The reaction mixture is then heated to facilitate the esterification.
-
Upon completion, the mixture is cooled to allow for the crystallization of the product.
-
The crystals are collected by filtration and dried to yield L-aspartic acid dimethyl ester hydrochloride.[1]
Route 2: Esterification using Thionyl Chloride in Methanol
In this variation, thionyl chloride reacts with methanol to generate anhydrous HCl in situ, which then catalyzes the esterification.
Procedure:
-
Suspend L-aspartic acid in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and cool to 0-5 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. This step should be performed in a well-ventilated fume hood as the reaction is exothermic and releases HCl gas.
-
After the addition is complete, remove the ice bath and attach a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Cool the mixture to room temperature and remove the solvent and excess reagents under reduced pressure.
-
Add diethyl ether to the crude product to precipitate the diethyl L-aspartate hydrochloride as a white solid.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.[3]
Route 3: Esterification using Trimethylchlorosilane (TMSCl) in Methanol
This method offers a milder alternative for the esterification process.
Procedure:
-
Dissolve 4g (30.05 mmol) of L-aspartic acid in 80 mL of methanol in a round-bottom flask.
-
Slowly add 8.6 mL (67.76 mmol) of Trimethylchlorosilane (TMSCl) dropwise to the solution.
-
Stir the resulting solution for 8 hours at room temperature, monitoring the reaction progress by TLC.
-
After the reaction is complete, evaporate the excess solvent on a rotary evaporator to obtain the solid L-Aspartic acid methyl ester hydrochloride.[2]
Visualizing the Synthetic Pathways
To further clarify the relationships between the different synthetic strategies, the following diagrams illustrate the core logic of each approach.
The following diagram details the general workflow for the synthesis and isolation of the target compound.
References
Assessing the Cross-Reactivity of Dimethyl L-aspartate Hydrochloride in Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Dimethyl L-aspartate hydrochloride, a derivative of the endogenous neurotransmitter L-aspartic acid. Due to its structural similarity to L-aspartate and L-glutamate, understanding its cross-reactivity with various glutamate receptors is crucial for its application in biological research and drug development. This document outlines the expected receptor interaction profile of this compound based on available data for related compounds and details the experimental protocols necessary to empirically determine its selectivity.
I. Comparative Receptor Interaction Profile
While direct experimental data on the binding affinities and functional activities of this compound is limited in publicly available literature, we can infer its likely cross-reactivity profile based on studies of L-aspartate and its stereoisomer, D-aspartate. L-aspartate is known to be an agonist at N-methyl-D-aspartate (NMDA) receptors.[1][2] The esterification of the carboxyl groups in this compound may alter its potency and selectivity compared to L-aspartate.
Below is a summary of the known interactions of related aspartate compounds with ionotropic glutamate receptors, which serves as a basis for predicting the cross-reactivity of this compound.
| Compound | NMDA Receptor | AMPA Receptor | Kainate Receptor |
| L-Aspartic Acid | Agonist[1][2] | Low Affinity/Activity[3] | Low Affinity/Activity |
| D-Aspartic Acid | Agonist[4] | Competitive Antagonist[5][6] | - |
| N-Methyl-D-aspartate (NMDA) | Selective Agonist[7] | Low Affinity/Activity[5] | Low Affinity/Activity |
| This compound (Predicted) | Likely Agonist/Partial Agonist | Predicted Low Affinity/Activity | Predicted Low Affinity/Activity |
Note: The predictions for this compound are based on the known pharmacology of L-aspartate and the principle of structural similarity. Experimental validation is essential.
II. Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity and selectivity of this compound, a series of well-established in vitro assays are recommended.
A. Receptor Binding Assays
Competitive radioligand binding assays are a standard method to determine the affinity of a test compound for a specific receptor.[8]
Objective: To determine the binding affinity (Ki) of this compound for NMDA, AMPA, and kainate receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from cell lines recombinantly expressing specific subunits of human NMDA (e.g., GluN1/GluN2A), AMPA (e.g., GluA1), and kainate (e.g., GluK2) receptors.
-
Radioligand Selection:
-
Assay Procedure:
-
Incubate the prepared membranes with a fixed concentration of the selected radioligand in the presence of increasing concentrations of this compound.
-
As a positive control, use known unlabeled ligands for each receptor (e.g., L-glutamate for displacement).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
B. In Vitro Functional Assays
Functional assays measure the cellular response to receptor activation or inhibition, providing information on the efficacy of the compound (agonist, antagonist, or partial agonist).
Objective: To characterize the functional activity of this compound at NMDA, AMPA, and kainate receptors.
Methodology: Calcium Influx Assay
This assay is particularly suitable for ionotropic receptors like NMDA, AMPA, and kainate, which are permeable to calcium ions.[9][10]
-
Cell Culture: Use a suitable cell line (e.g., HEK293) stably or transiently expressing the glutamate receptor subunits of interest.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Application:
-
To assess agonist activity, apply increasing concentrations of this compound and measure the change in intracellular calcium concentration. For NMDA receptor activation, a co-agonist like glycine or D-serine must be present.
-
To assess antagonist activity, pre-incubate the cells with increasing concentrations of this compound before stimulating them with a known agonist (e.g., L-glutamate or NMDA) and measure the inhibition of the agonist-induced calcium influx.
-
-
Signal Detection: Measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis:
-
For agonist activity, plot the change in fluorescence against the logarithm of the this compound concentration to determine the EC50 (effective concentration for 50% of maximal response) and the maximum efficacy (Emax).
-
For antagonist activity, plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50.
-
III. Visualizations
A. Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a test compound.
Caption: Workflow for assessing compound cross-reactivity.
B. Simplified Glutamatergic Signaling Pathway
The diagram below depicts a simplified signaling pathway involving the primary ionotropic glutamate receptors.
Caption: Ionotropic glutamate receptor signaling.
IV. Conclusion
A thorough assessment of the cross-reactivity of this compound is imperative for its reliable use in research and development. Based on the pharmacology of L-aspartate, it is predicted to primarily act on NMDA receptors with lower affinity for AMPA and kainate receptors. However, the proposed experimental protocols, including competitive binding and functional calcium influx assays, are essential to definitively characterize its receptor selectivity profile. The resulting data will enable researchers to confidently interpret experimental outcomes and guide the potential therapeutic applications of this compound.
References
- 1. Glutamate and Aspartate - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Aspartate and glutamate mediate excitatory synaptic transmission in area CA1 of the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. D-Aspartate: An endogenous NMDA receptor agonist enriched in the developing brain with potential involvement in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-Aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMDA receptor - Wikipedia [en.wikipedia.org]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
Dimethyl L-aspartate hydrochloride compared to other dialkyl aspartate esters
In the fields of peptide synthesis, drug development, and biochemical research, the selection of appropriate building blocks is critical for achieving high yields, purity, and desired biological activity. L-Aspartic acid dialkyl esters are fundamental intermediates, but their performance, particularly concerning side-chain protection and the prevention of unwanted side reactions, varies significantly based on the nature of the alkyl group. This guide provides an objective comparison of Dimethyl L-aspartate hydrochloride with its common alternatives, Diethyl L-aspartate hydrochloride and Di-tert-butyl L-aspartate hydrochloride, supported by experimental data and detailed protocols.
Physicochemical Properties
The choice of a dialkyl aspartate ester can be influenced by its physical properties, such as solubility in various solvents and its melting point. These characteristics are crucial for handling, reaction setup, and purification processes.
| Property | Dimethyl L-aspartate HCl | Diethyl L-aspartate HCl | Di-tert-butyl L-aspartate HCl |
| CAS Number | 32213-95-9[1] | 16115-68-7[2] | 1791-13-5[3] |
| Molecular Formula | C₆H₁₂ClNO₄[1] | C₈H₁₅NO₄·HCl[2] | C₁₂H₂₃NO₄·HCl[3] |
| Molecular Weight | 197.62 g/mol | 225.62 g/mol [2] | 281.8 g/mol [3] |
| Appearance | White to off-white crystalline powder[4][5] | White powder[2] | White to off-white crystalline solid[6] |
| Melting Point | 115-117 °C[7] | 106-111 °C[2] | 130-150 °C[8] |
| Solubility | Soluble in water and methanol[7]. | Soluble in polar organic solvents. | Good solubility in polar organic solvents[6]. |
Performance in Peptide Synthesis: The Aspartimide Problem
A primary application for these esters is in Solid-Phase Peptide Synthesis (SPPS), where they are incorporated as Nα-Fmoc protected derivatives, e.g., Fmoc-Asp(OR)-OH. A critical challenge in SPPS is the formation of aspartimide, a cyclic imide intermediate that can lead to a mixture of unwanted α- and β-peptides and racemization of the aspartic acid residue.[7][9] This side reaction is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine).[7][10]
The performance of the ester as a side-chain protecting group is directly related to its steric bulk. Bulkier alkyl groups physically hinder the backbone amide nitrogen from attacking the side-chain carbonyl, thus suppressing aspartimide formation.[7][10]
Experimental Data: Aspartimide Formation in a Model Peptide
The following data summarizes the extent of aspartimide formation when different side-chain esters are used in the synthesis of the model peptide VKDGYI (Scorpion toxin II), after prolonged treatment with 20% piperidine in DMF to simulate numerous deprotection cycles. This experiment highlights the performance differences.
| Fmoc-Asp Derivative | Alkyl Group | % Aspartimide-Related Impurities | % D-Aspartate (Epimerization) |
| Fmoc-Asp(OtBu)-OH | tert-Butyl | 16.8% | 12.0% |
| Fmoc-Asp(OMpe)-OH | 3-Methylpent-3-yl | 1.1% | 1.0% |
| Fmoc-Asp(OBno)-OH | 5-n-butyl-5-nonyl | 0.1% | <0.5% |
Data adapted from comparative studies on sterically hindered aspartic acid esters. The trend clearly indicates that as the steric bulk of the ester group increases (from the standard tert-Butyl to the larger OMpe and OBno groups), the formation of aspartimide and the degree of racemization are significantly reduced. While direct data for the dimethyl ester in this specific experiment is not available, its significantly smaller methyl groups offer minimal steric protection compared to the tert-butyl group, leading to a higher propensity for aspartimide formation under basic conditions.[7][8]
Key Applications and Comparative Advantages
-
This compound : Due to the low steric hindrance of the methyl esters, this compound is less effective at preventing aspartimide formation in demanding peptide sequences. However, it remains a valuable building block in general organic synthesis, for creating other amino acid derivatives, and in metabolic pathway research where the ester group is intended for subsequent hydrolysis or modification.[4]
-
Diethyl L-aspartate hydrochloride : Offering slightly more steric hindrance than the dimethyl ester, the diethyl version provides a marginal improvement in side-reaction prevention. It is widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals where its specific reactivity and solubility profile are advantageous.[2]
-
Di-tert-butyl L-aspartate hydrochloride : The bulky tert-butyl groups provide significant steric protection, making this derivative a standard choice for minimizing aspartimide formation in Fmoc-SPPS.[7][8] It is a crucial intermediate for synthesizing complex peptides and peptide-based drugs where sequence integrity is paramount.[3][6] Its enhanced stability and lipophilicity also make it highly useful in organic synthesis.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the esterification of L-aspartic acid using methanol and thionyl chloride.
Materials:
-
L-Aspartic acid (13.5 g, 100 mmol)
-
Methanol (100 ml)
-
Thionyl chloride (pure)
-
Dichloromethane
Procedure:
-
Dissolve L-aspartic acid in 100 ml of methanol in a round-bottom flask.
-
Slowly add pure thionyl chloride dropwise to the solution at room temperature.
-
Stir the reaction mixture continuously for 48 hours at room temperature.
-
After the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove excess methanol and thionyl chloride.
-
Extract and wash the residue with methanol (3 x 30 ml) and dichloromethane (3 x 30 ml).
-
Dry the resulting solid under vacuum to yield this compound as a white powder (quantitative yield expected).[3]
Protocol 2: Synthesis of Diethyl L-aspartate Hydrochloride
This protocol details the Fischer esterification of L-aspartic acid using ethanol and a suitable acid catalyst.
Materials:
-
L-Aspartic acid (1 equivalent)
-
Anhydrous Ethanol (10-20 equivalents)
-
Thionyl Chloride (SOCl₂) (2.2 equivalents) or dry HCl gas
-
Diethyl Ether
Procedure:
-
Suspend L-aspartic acid in anhydrous ethanol in a dry round-bottom flask.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add thionyl chloride dropwise to the cooled suspension with stirring. (Alternatively, bubble dry HCl gas through the mixture for 1-2 hours).
-
Remove the ice bath, fit the flask with a reflux condenser, and heat the mixture to reflux for 4-6 hours. Monitor completion by TLC.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess reagents under reduced pressure.
-
Add cold diethyl ether to the crude product to precipitate the Diethyl L-aspartate hydrochloride.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.[4][5]
Protocol 3: Synthesis of Di-tert-butyl L-aspartate Hydrochloride
This protocol involves the hydrogenation of an N-protected precursor followed by salt formation.
Materials:
-
Z-L-Asp(OtBu)₂ (N-Benzyloxycarbonyl-L-aspartic acid di-tert-butyl ester)
-
5% Palladium on activated carbon (Pd/C)
-
Ethyl acetate
-
4M HCl in dioxane
-
Celite®
Procedure:
-
Prepare a solution of Z-L-Asp(OtBu)₂ in ethyl acetate. Add 5% Pd/C catalyst.
-
Subject the mixture to hydrogenolysis by maintaining it under hydrogen pressure (e.g., 60 psi) at room temperature for approximately 3 hours.
-
Filter the reaction mixture through Celite® to remove the Pd/C catalyst. Rinse the catalyst with ethyl acetate.
-
Cool the combined filtrate to 5-10 °C.
-
While stirring, add 4M HCl in dioxane to the cooled filtrate. Maintain the temperature at 5-10 °C.
-
Stir for 30 minutes to allow for salt precipitation.
-
Filter the mixture to collect the white solid. Wash the product with cold ethyl acetate.
-
Dry the solid in vacuo at ~50°C to yield Di-tert-butyl L-aspartate hydrochloride.[11]
Visualizing the Role in Peptide Synthesis
The choice of ester is most critical in the context of the Fmoc-SPPS workflow, specifically during the deprotection step where aspartimide formation is initiated.
Caption: A simplified workflow of the Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.
The key side reaction that differentiates the performance of dialkyl aspartate esters occurs during the "Fmoc Deprotection" step.
Caption: Mechanism of aspartimide formation and the role of sterically bulky ester groups.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. This compound | 32213-95-9 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.iris-biotech.de [media.iris-biotech.de]
- 11. WO2004000784A1 - Preparation of protected amino acids - Google Patents [patents.google.com]
Spectroscopic Fingerprints: A Comparative Guide to L- and DL-Dimethyl Aspartate Hydrochloride
For researchers, scientists, and professionals in drug development, the precise characterization of stereoisomers is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides a detailed comparison of the spectroscopic differences between the L- and DL-isomers of dimethyl aspartate hydrochloride, offering insights into their structural nuances through experimental data.
Dimethyl aspartate hydrochloride, a derivative of the amino acid aspartic acid, exists as two stereoisomers: the naturally occurring L-isomer and the racemic DL-mixture. While possessing identical chemical formulas and connectivity, their three-dimensional arrangements are mirror images, leading to distinct interactions with polarized light and subtle differences in their spectroscopic profiles. This guide will delve into the primary spectroscopic techniques used to differentiate these isomers: Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) spectroscopy.
Key Spectroscopic Differences at a Glance
The most profound differences between the L- and DL-isomers of dimethyl aspartate hydrochloride are observed in chiroptical techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), which are specifically sensitive to molecular chirality. In contrast, standard NMR and IR spectroscopy, which are achiral methods, will show identical spectra for the pure L- and D-enantiomers. However, the spectrum of the DL-racemic mixture may exhibit subtle differences in crystal packing effects in the solid state compared to the pure enantiomer.
| Spectroscopic Technique | L-Dimethyl Aspartate Hydrochloride | DL-Dimethyl Aspartate Hydrochloride | Key Differentiator |
| ¹H & ¹³C NMR | Single set of resonances | Single set of resonances | Identical spectra in an achiral solvent. |
| FTIR | Characteristic vibrational modes | Identical vibrational modes | Spectra are identical in solution. Minor differences may be observed in the solid state due to different crystal lattice environments. |
| Circular Dichroism (CD) | Non-zero CD signal | Zero CD signal | The L-isomer is optically active and will produce a CD spectrum, while the racemic DL-mixture is optically inactive. |
| Vibrational CD (VCD) | Non-zero VCD signal | Zero VCD signal | The L-isomer exhibits a characteristic VCD spectrum, which is a mirror image of the D-isomer's spectrum. The DL-mixture shows no VCD signal. |
In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
In an achiral solvent, the ¹H and ¹³C NMR spectra of L-dimethyl aspartate hydrochloride and DL-dimethyl aspartate hydrochloride are indistinguishable. This is because the magnetic environments of the corresponding nuclei in the L- and D-enantiomers are identical. The racemic (DL) mixture will therefore exhibit the same single set of peaks as the pure L-isomer.
Expected ¹H NMR Chemical Shifts (in D₂O):
-
~4.1 ppm (t, 1H, -CH(NH₃⁺)-)
-
~3.8 ppm (s, 3H, -OCH₃)
-
~3.7 ppm (s, 3H, -OCH₃)
-
~3.0 ppm (d, 2H, -CH₂-)
Expected ¹³C NMR Chemical Shifts (in D₂O):
-
~174 ppm (C=O)
-
~172 ppm (C=O)
-
~54 ppm (-OCH₃)
-
~53 ppm (-OCH₃)
-
~51 ppm (-CH(NH₃⁺)-)
-
~35 ppm (-CH₂-)
Note: Actual chemical shifts can vary depending on the solvent and concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of molecules. Since L- and D-dimethyl aspartate hydrochloride are enantiomers, they possess the same vibrational frequencies. Consequently, their FTIR spectra in an achiral environment (e.g., in solution) are identical. The spectrum of the DL-racemic mixture will also be identical to that of the pure L-isomer under these conditions.
In the solid state, minor differences in peak position and shape may arise due to variations in the crystal lattice structure between the pure enantiomer and the racemic compound.
Characteristic IR Absorption Bands (cm⁻¹):
-
~3400-2800: N-H stretching of the ammonium group (broad) and C-H stretching.
-
~1740: C=O stretching of the ester groups.
-
~1600: N-H bending of the ammonium group.
-
~1200: C-O stretching of the ester groups.
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Spectroscopy
The most definitive methods for distinguishing between the L- and DL-isomers are CD and VCD spectroscopy. These techniques measure the differential absorption of left and right circularly polarized light.
-
L-Dimethyl Aspartate Hydrochloride: Being a chiral molecule, it will absorb left and right circularly polarized light differently, resulting in a non-zero CD and VCD spectrum. The signs and magnitudes of the peaks in these spectra are characteristic of its absolute configuration (L-form).
-
DL-Dimethyl Aspartate Hydrochloride: As a racemic mixture, it contains equal amounts of the L- and D-enantiomers. The CD and VCD signals of the D-isomer are equal in magnitude but opposite in sign to those of the L-isomer. Therefore, in the DL-mixture, these signals cancel each other out, resulting in a net zero CD and VCD spectrum.
The ability of CD and VCD to produce a signal for the L-isomer and a null signal for the DL-isomer makes these techniques exceptionally powerful for confirming the stereochemical identity and purity of dimethyl aspartate hydrochloride samples.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the dimethyl aspartate hydrochloride isomer in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard.
FTIR Spectroscopy
-
Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare a solution of the L-dimethyl aspartate hydrochloride in a transparent solvent (e.g., water, methanol) at a known concentration (typically in the range of 0.1-1.0 mg/mL). The DL-isomer can be prepared similarly for comparison.
-
Instrumentation: Use a CD spectropolarimeter.
-
Data Acquisition: Scan the sample over the desired wavelength range (e.g., 190-300 nm).
-
Data Processing: Subtract the spectrum of the solvent blank. The resulting spectrum for the L-isomer will show characteristic CD bands, while the spectrum for the DL-isomer will be a flat line at or near zero.
Visualization of the Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and differentiation of L- and DL-dimethyl aspartate hydrochloride.
Caption: Spectroscopic analysis workflow for isomer differentiation.
The Economic Advantage of Simplicity: A Cost-Effectiveness Analysis of Dimethyl L-aspartate Hydrochloride in Synthetic Chemistry
For researchers, scientists, and drug development professionals navigating the economic realities of chemical synthesis, the choice of starting materials is a critical determinant of project viability. This guide provides a comprehensive comparison of Dimethyl L-aspartate hydrochloride, an unprotected amino acid derivative, with its commonly used N-protected counterparts, namely Boc-L-aspartic acid dimethyl ester and Fmoc-L-aspartic acid dimethyl ester, in the context of peptide synthesis. By examining cost, performance, and experimental workflows, we aim to illuminate the cost-effectiveness of utilizing a simpler, unprotected building block.
The strategic decision to employ protected versus unprotected amino acids in peptide synthesis has long been a topic of debate, balancing the upfront cost of materials against the complexity and efficiency of the synthetic route. While N-protected amino acids, such as those bearing Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) groups, are the cornerstone of modern solid-phase peptide synthesis (SPPS), their use necessitates additional deprotection steps, increasing solvent consumption and overall cost. In contrast, the use of an unprotected amino acid salt like this compound in solution-phase synthesis presents a more direct and potentially more economical approach, albeit with its own set of considerations.
Data Presentation: A Quantitative Comparison
The following tables provide a clear, quantitative comparison of the key factors influencing the cost-effectiveness of this compound and its N-protected alternatives.
Table 1: Cost Comparison of Aspartic Acid Derivatives
| Compound | Protection Strategy | Typical Price (USD/gram) | Key Cost Driver |
| This compound | None (amine hydrochloride salt) | $5 - $20[1][2][3][4] | Simple esterification of L-aspartic acid. |
| Boc-L-aspartic acid dimethyl ester | N-Boc protection | $30 - $75[5] | Multi-step synthesis involving protection of the amine. |
| Fmoc-L-aspartic acid dimethyl ester | N-Fmoc protection | $50 - $100+[6][7][8] | More complex and costly Fmoc protection chemistry. |
Table 2: Performance Comparison in a Hypothetical Dipeptide Synthesis (Asp-Phe)
| Parameter | This compound (Solution-Phase) | Boc-Asp(OMe)-OMe (Solution-Phase) | Fmoc-Asp(OMe)-OMe (Solid-Phase) |
| Starting Material Cost | Low | Medium | High |
| Number of Synthetic Steps | 1 (coupling) | 2 (deprotection, coupling) | Multiple cycles (deprotection, coupling, washes) |
| Typical Reaction Yield | 80-95% | 85-98% | >95% (per cycle)[9] |
| Potential for Side Reactions | Minimal | Potential for incomplete deprotection | Aspartimide formation [10][11][12] |
| Overall Process Time | Shorter | Longer | Significantly longer for multi-residue peptides |
| Solvent Consumption | Moderate | Higher | High |
| Purification Complexity | Standard chromatographic techniques | Standard chromatographic techniques | Cleavage from resin followed by HPLC purification |
The Performance Trade-Off: Simplicity vs. Side Reactions
The primary advantage of using N-protected aspartic acid derivatives, particularly in Solid-Phase Peptide Synthesis (SPPS), is the high coupling efficiency and the ability to automate the process for the synthesis of long peptides. However, this approach is notoriously plagued by the formation of aspartimide, a cyclic imide byproduct that can lead to the formation of difficult-to-separate impurities, including β-peptides and racemized products.[10][11][12] The risk of aspartimide formation is especially high in sequences containing aspartic acid followed by glycine, asparagine, or serine.[13]
Strategies to mitigate aspartimide formation, such as the use of sterically hindered side-chain protecting groups (e.g., OMpe, OBno), add further cost and complexity to the synthesis.
In contrast, the use of this compound in solution-phase synthesis circumvents the need for protection and deprotection of the α-amino group, thereby eliminating the primary cause of aspartimide formation which is the base-catalyzed cyclization during Fmoc deprotection. While solution-phase synthesis can be more labor-intensive for longer peptides, for the synthesis of di- or tripeptides, it can offer a more direct and cost-effective route with a cleaner impurity profile with respect to aspartimide-related byproducts. Recent advancements in peptide synthesis are also exploring the use of unprotected amino acids in novel coupling strategies to further enhance efficiency and reduce waste.[14][15][16]
Experimental Protocols
The following are representative experimental protocols for the synthesis of a dipeptide (Asp-Phe-OMe) using the different starting materials.
Protocol 1: Solution-Phase Synthesis of Asp-Phe-OMe using this compound
Materials:
-
This compound
-
N-Boc-L-phenylalanine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Standard workup and purification reagents
Procedure:
-
Dissolve this compound (1.0 eq) in DCM and neutralize with TEA (1.1 eq) at 0°C.
-
In a separate flask, dissolve N-Boc-L-phenylalanine (1.0 eq), DCC (1.1 eq), and HOBt (1.1 eq) in DCM.
-
Add the activated N-Boc-L-phenylalanine solution to the neutralized Dimethyl L-aspartate solution and stir at room temperature overnight.
-
Filter the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1N HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Boc-Asp(OMe)-Phe-OMe.
-
Treat the protected dipeptide with trifluoroacetic acid (TFA) in DCM to remove the Boc group.
-
Purify the final product, Asp(OMe)-Phe-OMe, by recrystallization or chromatography.
Protocol 2: Solid-Phase Synthesis of Asp-Phe-NH2 using Fmoc-Asp(OtBu)-OH
This protocol outlines a standard manual Fmoc-SPPS workflow.[17][18][19]
Materials:
-
Rink Amide resin
-
Fmoc-Phe-OH
-
Fmoc-Asp(OtBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% Piperidine in DMF
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
Procedure:
-
Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group. Wash thoroughly with DMF.
-
Coupling of Fmoc-Phe-OH: Dissolve Fmoc-Phe-OH (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF. Add to the resin and agitate for 2 hours. Wash thoroughly with DMF and DCM.
-
Fmoc Deprotection: Repeat step 2.
-
Coupling of Fmoc-Asp(OtBu)-OH: Dissolve Fmoc-Asp(OtBu)-OH (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF. Add to the resin and agitate for 2 hours. Wash thoroughly with DMF and DCM.
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the crude peptide by reverse-phase HPLC.
Mandatory Visualization
The following diagrams illustrate the conceptual differences in the experimental workflows.
Caption: Workflow for solution-phase peptide synthesis.
Caption: Workflow for solid-phase peptide synthesis.
Conclusion
The choice between this compound and its N-protected counterparts is a nuanced decision that hinges on the specific requirements of the synthetic target. For the synthesis of short peptides where solution-phase methods are practical, this compound offers a compelling cost advantage due to its lower price and the elimination of protection and deprotection steps. This streamlined approach can also mitigate the risk of aspartimide formation, a notorious side reaction in Fmoc-based SPPS.
However, for the synthesis of longer, more complex peptides, the efficiency and automation capabilities of SPPS using N-protected amino acids often outweigh the higher initial material cost. In such cases, careful selection of protecting groups and optimization of reaction conditions are paramount to minimizing side reactions and maximizing yield and purity.
Ultimately, a thorough cost-benefit analysis, considering not only the price of the starting materials but also the cost of reagents, solvents, labor, and purification, will guide the most economical and efficient synthetic strategy. For many applications, the simplicity and inherent cost-effectiveness of this compound make it an attractive and underutilized tool in the synthetic chemist's arsenal.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. calpaclab.com [calpaclab.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thermo Scientific Chemicals L-Aspartic acid dimethyl ester hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Boc-Asp(OMe)-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. calpaclab.com [calpaclab.com]
- 8. peptide.com [peptide.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. benchchem.com [benchchem.com]
- 12. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. bachem.com [bachem.com]
- 19. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Aspartate-Related Compounds in Neuroprotection: A Comparative Analysis of NMDA Receptor Antagonists
Introduction
The quest for effective neuroprotective agents is a cornerstone of neurological research, aimed at mitigating neuronal damage in acute injuries like stroke and chronic neurodegenerative diseases. While initial research sought to investigate neuroprotective compounds derived directly from Dimethyl L-aspartate hydrochloride, a comprehensive search of the scientific literature reveals a notable lack of comparative efficacy studies for such specific derivatives. However, this line of inquiry leads to a closely related and extensively studied class of compounds: modulators of the N-methyl-D-aspartate (NMDA) receptor. Aspartate and its synthetic analogs are pivotal in this context as they interact with this receptor, which plays a central role in glutamate-mediated excitotoxicity—a primary mechanism of neuronal death in many neurological disorders.
This guide, therefore, pivots to an objective comparison of the neuroprotective efficacy of several key NMDA receptor antagonists. These compounds are structurally and functionally related to the initial topic and offer a wealth of experimental data for a robust comparative analysis. We will focus on the non-competitive antagonists MK-801 (Dizocilpine), Memantine, and Amantadine, for which direct comparative data are available. This guide is intended for researchers, scientists, and drug development professionals, providing a clear summary of quantitative data, detailed experimental methodologies, and an overview of the relevant signaling pathways.
Comparative Efficacy of NMDA Receptor Antagonists
The neuroprotective potential of NMDA receptor antagonists lies in their ability to block the excessive influx of calcium ions (Ca2+) into neurons, a key event in the excitotoxic cascade. However, the therapeutic utility of these compounds is often limited by their side-effect profiles. A key study directly compared the neuroprotective potency and the induction of side effects for MK-801, memantine, and amantadine in a rat model of NMDA-induced excitotoxicity.[1]
The results of this comparison are summarized in the table below, highlighting the median effective dose (ED50) for neuroprotection and for the onset of motor side effects. A higher therapeutic index indicates a better safety profile, representing a larger window between the effective dose and the dose that causes adverse effects.
| Compound | Neuroprotection ED50 (mg/kg)[1] | Side Effects ED50 (mg/kg)[1] | Relative Potency Ratio (Neuroprotection)[1] | Therapeutic Index (Side Effects ED50 / Neuroprotection ED50) |
| (+)-MK-801 | 0.077 | 0.15 | 1 | 1.95 |
| Memantine | 2.81 | 19.9 | 36 | 7.08 |
| Amantadine | 43.5 | Not Reported | 565 | Not Applicable |
Data Interpretation:
-
Potency: MK-801 is the most potent neuroprotective agent, being approximately 36 times more potent than memantine and 565 times more potent than amantadine.[1]
-
Therapeutic Window: Despite its high potency, MK-801 has a very narrow therapeutic window, with the dose required for neuroprotection being very close to the dose that induces side effects such as ataxia and stereotypy.[1]
-
Safety Profile: Memantine demonstrates a significantly better safety profile. The ratio of the ED50 for side effects to the ED50 for neuroprotection was highest for memantine, indicating that it can exert its neuroprotective effects at doses that are well below those causing significant adverse effects.[1] This favorable profile is attributed to its characteristics as a low-affinity, uncompetitive antagonist with fast off-rate kinetics, allowing it to preferentially block excessive, pathological NMDA receptor activity while sparing normal synaptic function.
Experimental Protocols
The following is a detailed methodology for a key in vivo experiment used to assess and compare the neuroprotective efficacy of NMDA receptor antagonists.
In Vivo Model: NMDA-Induced Excitotoxicity in the Nucleus Basalis Magnocellularis
This model directly assesses the ability of a compound to protect against excitotoxic neuronal death induced by a known NMDA receptor agonist.
1. Animal Preparation:
- Species: Adult male Sprague-Dawley rats (250-300g).
- Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.g., a ketamine/xylazine mixture or isoflurane) to achieve a surgical plane of anesthesia, confirmed by the absence of a pedal withdrawal reflex.
2. Stereotaxic Surgery:
- The anesthetized rat is placed in a stereotaxic frame.
- The scalp is incised, and the skull is exposed. A small burr hole is drilled over the target brain region, the nucleus basalis magnocellularis (NBM).
- Stereotaxic coordinates for the NBM are determined based on a rat brain atlas (e.g., Paxinos and Watson).
3. Drug Administration:
- Test Compounds: The neuroprotective compounds (e.g., MK-801, memantine, amantadine) or vehicle (e.g., saline) are administered systemically (e.g., intraperitoneally) at various doses to different groups of animals at a specified time before the NMDA injection.
- Excitotoxin Injection: A microsyringe is used to inject a solution of NMDA directly into the NBM. The injection is performed slowly over several minutes to allow for diffusion and to minimize mechanical damage.
4. Post-Operative Care and Tissue Processing:
- After the injection, the syringe is left in place for a few minutes to prevent backflow. The incision is then sutured.
- Animals are allowed to recover from anesthesia in a warm environment.
- After a set survival period (e.g., 7 days), the animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).
- The brains are extracted and post-fixed, then transferred to a sucrose solution for cryoprotection.
5. Assessment of Neuroprotection:
- Histology: The brains are sectioned on a cryostat. Sections containing the NBM are stained (e.g., with Cresyl Violet for Nissl substance) to visualize neuronal cell bodies.
- Quantification: The number of healthy, surviving neurons in the NBM is counted in both the NMDA-injected hemisphere and the contralateral (control) hemisphere.
- Data Analysis: The degree of neuroprotection is calculated as the percentage of neurons saved in the treated groups compared to the vehicle-treated group. Dose-response curves are generated to determine the ED50 for each compound.
Visualization of Pathways and Workflows
To better understand the mechanisms and experimental procedures, the following diagrams are provided.
References
Stability Under Scrutiny: A Comparative Analysis of Dimethyl L-aspartate Hydrochloride and Other Amino Acid Esters
For researchers, scientists, and professionals in drug development, the stability of precursor molecules is a critical parameter influencing shelf-life, formulation strategies, and ultimately, the efficacy and safety of the final product. Among the diverse chemical entities utilized, amino acid esters play a pivotal role as intermediates in peptide synthesis and as prodrugs. This guide provides a comparative benchmark of the stability of Dimethyl L-aspartate hydrochloride against other common amino acid esters, supported by established chemical principles and outlining experimental protocols for direct assessment.
While direct, head-to-head quantitative stability data across a comprehensive range of amino acid esters is not extensively available in published literature, this guide synthesizes general principles of ester stability and relevant data from disparate studies to provide a reasoned comparison. The primary pathway of degradation for amino acid esters is hydrolysis, a process significantly influenced by pH, temperature, and the intrinsic chemical nature of the amino acid side chain and the esterifying alcohol.
Understanding the Chemical Landscape of Stability
Amino acid esters, including this compound, are susceptible to hydrolysis, which breaks the ester bond to yield the corresponding carboxylic acid (the amino acid) and alcohol. This reaction can be catalyzed by both acid and base, with base-catalyzed hydrolysis generally being more rapid and a more significant concern under many storage and physiological conditions.[1][2][3][4]
The stability of an amino acid ester is governed by several key factors:
-
Steric Hindrance: Bulky side chains on the amino acid or a larger alcohol group can sterically hinder the approach of a nucleophile (like a hydroxide ion) to the ester's carbonyl carbon, thereby slowing the rate of hydrolysis.
-
Electronic Effects: Electron-withdrawing groups on the amino acid side chain can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, potentially increasing the rate of hydrolysis. Conversely, electron-donating groups can decrease susceptibility.
-
pH of the Medium: As a general trend, the rate of hydrolysis is slowest in the acidic to neutral pH range and increases significantly in alkaline conditions. The hydrochloride salt form, as with this compound, contributes to a lower initial pH in aqueous solutions, which can confer a degree of stability.
-
Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis.
Comparative Stability Profile
Based on these principles, we can project the relative stability of this compound in comparison to other representative amino acid esters.
| Amino Acid Ester | Alcohol Moiety | Amino Acid Side Chain | Expected Relative Stability | Rationale |
| This compound | Methyl | -CH₂COOH | Moderate | The second methyl ester on the side chain can be considered an electron-withdrawing group, potentially increasing the susceptibility of the alpha-carboxyl ester to hydrolysis. However, the hydrochloride salt provides an acidic environment that can initially slow hydrolysis. |
| Glycine methyl ester hydrochloride | Methyl | -H | Lower | With the least steric hindrance from its hydrogen side chain, glycine methyl ester is expected to be highly susceptible to hydrolysis. |
| Alanine methyl ester hydrochloride | Methyl | -CH₃ | Moderate | The small methyl side chain offers minimal steric hindrance, suggesting a stability profile that is likely slightly greater than glycine methyl ester but less than esters with bulkier side chains. |
| Valine methyl ester hydrochloride | Methyl | -CH(CH₃)₂ | Higher | The bulky isopropyl side chain provides significant steric hindrance, which is expected to slow the rate of hydrolysis compared to esters of smaller amino acids. |
| Leucine methyl ester hydrochloride | Methyl | -CH₂CH(CH₃)₂ | Higher | Similar to valine, the isobutyl side chain of leucine offers considerable steric hindrance, contributing to greater stability. |
| Phenylalanine methyl ester hydrochloride | Methyl | -CH₂C₆H₅ | Higher | The bulky benzyl side chain provides steric hindrance. |
| L-Tyrosine methyl ester | Methyl | -CH₂C₆H₄OH | Moderate to High | While the benzyl group provides steric hindrance, the phenolic hydroxyl group can have complex electronic effects. Some research suggests tyrosine methyl ester is very stable.[5] |
| Serine methyl ester hydrochloride | Methyl | -CH₂OH | Lower to Moderate | The hydroxyl group can potentially participate in intramolecular catalysis, which may affect the hydrolysis rate. |
Experimental Protocols for Stability Assessment
To generate direct comparative data, a standardized stability study is essential. The following outlines a robust experimental protocol.
Objective:
To quantitatively compare the rate of hydrolysis of this compound against a panel of other amino acid methyl esters under controlled conditions.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride
-
Alanine methyl ester hydrochloride
-
Valine methyl ester hydrochloride
-
Leucine methyl ester hydrochloride
-
Phenylalanine methyl ester hydrochloride
-
Phosphate buffer solutions (pH 5.0, 7.4, and 9.0)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or mass spectrometer)
-
Incubators/water baths set to 25°C and 40°C
-
Calibrated pH meter
-
Volumetric flasks and pipettes
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of each amino acid ester hydrochloride in deionized water at a concentration of 1 mg/mL.
-
For each ester, create test solutions by diluting the stock solution with each of the phosphate buffer solutions (pH 5.0, 7.4, and 9.0) to a final concentration of 0.1 mg/mL.
-
-
Stability Study:
-
Divide the test solutions for each pH into two sets.
-
Incubate one set at 25°C and the other at 40°C.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each test solution.
-
-
HPLC Analysis:
-
Immediately analyze the withdrawn aliquots by a validated HPLC method to determine the concentration of the remaining amino acid ester.
-
The mobile phase and detection wavelength should be optimized for the specific amino acid esters being analyzed.
-
Quantify the peak area corresponding to the intact ester.
-
-
Data Analysis:
-
For each condition (pH and temperature), plot the concentration of the amino acid ester versus time.
-
Determine the rate of degradation, which can often be modeled using first-order kinetics. The rate constant (k) can be calculated from the slope of the natural logarithm of the concentration versus time plot.
-
Calculate the half-life (t₁/₂) for each ester under each condition using the formula: t₁/₂ = 0.693 / k.
-
Visualizing the Process
To better understand the chemical transformation and the experimental approach, the following diagrams are provided.
Caption: General pathway of amino acid ester hydrolysis.
Caption: Experimental workflow for comparative stability testing.
References
Safety Operating Guide
Proper Disposal of Dimethyl L-Aspartate Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides clear, procedural instructions for the safe disposal of Dimethyl L-aspartate hydrochloride, reinforcing our commitment to being a trusted partner in your research endeavors. Adherence to these protocols is essential for protecting both laboratory personnel and the environment.
This compound is recognized as being harmful to aquatic life.[1] Therefore, it is imperative to prevent its release into the environment by avoiding disposal down the drain or in general waste streams.[1] The following procedures outline the approved method for its disposal.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Gloves: Inspect gloves for integrity before use.[2]
-
Safety Goggles: Protects eyes from potential splashes.
-
Lab Coat: To prevent skin contact.
Handle this compound in a well-ventilated area to avoid inhalation of dust or mists.[2]
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in compliance with all national and local regulations.[1] The primary method of disposal is through an approved waste disposal plant.[1]
-
Containment: Keep this compound in its original container whenever possible.[1] Do not mix it with other waste materials.[1]
-
Waste Collection:
-
Solid Waste: For unused or expired product, collect the solid material in a suitable, clearly labeled, and sealed container for chemical waste.
-
Contaminated Materials: Any materials used to clean up spills, such as absorbent pads or paper towels, should also be collected in a sealed bag or container and treated as chemical waste.
-
-
Labeling: Clearly label the waste container with the chemical name: "this compound" and appropriate hazard warnings.
-
Storage: Store the sealed waste container in a designated, secure area for chemical waste pickup.
-
Professional Disposal: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.
Spill Management
In the event of a spill:
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
-
Contain the Spill: Cover drains to prevent entry into the sewer system.[1]
-
Absorb: Use an inert, liquid-absorbent material (e.g., Chemizorb®) to collect the spilled substance.[1]
-
Collect and Dispose: Sweep up or shovel the absorbed material into a suitable container for disposal, following the waste collection procedure outlined above.[2]
-
Clean the Area: Thoroughly clean the affected area after the spill has been collected.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key data for this compound.
| Property | Value | Reference |
| Molecular Formula | C6H11NO4 · HCl | [2][3] |
| Molecular Weight | 197.62 g/mol | [2][3][4] |
| Appearance | White to off-white powder/crystal | [3][5] |
| Melting Point | 115 - 117 °C | [3][6] |
| Solubility | Soluble in water | [6] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. simmons.chemoventory.com [simmons.chemoventory.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C6H12ClNO4 | CID 3084560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 32213-95-9 [chemicalbook.com]
Personal protective equipment for handling Dimethyl L-aspartate hydrochloride
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of Dimethyl L-aspartate hydrochloride.
This document provides immediate access to critical safety and logistical information, ensuring the well-being of laboratory personnel and the integrity of your research. By adhering to these procedural guidelines, you can confidently and safely incorporate this compound into your experimental workflows.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. It is imperative that all personnel are trained in the proper use and disposal of PPE.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye Protection | Safety glasses with side shields or goggles | Must be compliant with appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hand Protection | Chemical-resistant gloves | While specific permeation data for this compound is not readily available, nitrile gloves are a common and effective choice for handling non-hazardous chemical powders. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[1] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect street clothing from contamination. |
| Respiratory Protection | Not generally required under normal use | If handling large quantities or if dust generation is likely, a dust mask (e.g., N95 or P1 type) is recommended to prevent inhalation of airborne particles.[1] Work should be conducted in a well-ventilated area.[1] |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is fundamental to laboratory safety and maintaining the chemical's stability.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area to minimize the potential for dust inhalation.[1]
-
Avoid Dust Formation: Take care to avoid the formation of dust when transferring or weighing the solid.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]
-
Eating and Drinking: Do not consume food or drink in areas where chemicals are handled.
Storage Procedures:
-
Container: Keep the container tightly closed to prevent contamination and moisture absorption.[1]
-
Environment: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard information.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Plan
This compound is not classified as a hazardous substance, which simplifies its disposal. However, all disposals must be in accordance with local, state, and federal regulations.
Disposal Steps:
-
Collection: For unused or waste material, carefully sweep the solid to avoid creating dust.
-
Containment: Place the swept material into a suitable, sealed container.
-
Labeling: Clearly label the container as "Non-Hazardous Waste: this compound".
-
Disposal: Dispose of the container in the regular laboratory trash, unless your institution's policies dictate otherwise.
-
Contaminated PPE: Dispose of used gloves and any other contaminated disposable PPE as solid waste.
Emergency Procedure: Chemical Spill Response
A prompt and correct response to a chemical spill is critical to prevent further contamination and ensure safety. The following workflow outlines the steps for managing a spill of this compound.
Caption: Workflow for a minor chemical spill response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
